molecular formula C73H140Na2O17P2 B12322678 16:0 Cardiolipin

16:0 Cardiolipin

Katalognummer: B12322678
Molekulargewicht: 1397.8 g/mol
InChI-Schlüssel: SGZOKSKKFJWPDO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16:0 Cardiolipin is a useful research compound. Its molecular formula is C73H140Na2O17P2 and its molecular weight is 1397.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZOKSKKFJWPDO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H140Na2O17P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1397.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Guide to the Structure of 16:0 Cardiolipin (Tetrapalmitoyl Cardiolipin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL), a unique dimeric phospholipid, is a critical component of the inner mitochondrial membrane, playing a pivotal role in mitochondrial bioenergetics, membrane dynamics, and apoptosis.[1][2][3] Its distinctive structure, featuring four acyl chains, sets it apart from other glycerophospholipids and is fundamental to its diverse functions. This in-depth technical guide focuses on the structure of a specific molecular species of cardiolipin: 16:0 cardiolipin, also known as tetrapalmitoyl cardiolipin. This fully saturated species is notable for its distinct physicochemical properties and is a subject of interest in various research contexts, from fundamental membrane biophysics to the study of pathological conditions.[4]

Core Molecular Structure

This compound, systematically named 1',3'-bis(1,2-di-O-palmitoyl-sn-glycero-3-phospho)-sn-glycerol, possesses a dimeric structure built upon a central glycerol backbone.[2] This central glycerol links two phosphatidylglycerol moieties. Each of these moieties consists of a glycerol backbone, a phosphate group, and two fatty acyl chains. In the case of this compound, all four acyl chains are palmitic acid (16:0), a 16-carbon saturated fatty acid.[5]

The stereochemical configuration is crucial for its biological function. The molecule has three stereogenic centers located at the C2 position of each of the three glycerol backbones. The accepted stereochemistry is sn-glycero, indicating a specific spatial arrangement of the substituents around the glycerol molecules.

The phosphate groups are deprotonated at physiological pH, conferring a net negative charge of -2 to the molecule. This anionic nature is critical for its interactions with mitochondrial proteins and other lipids.[4][6]

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

G g1_c1 CH₂-O-CO-(CH₂)₁₄-CH₃ g1_c2 CH-O-CO-(CH₂)₁₄-CH₃ g1_c3 CH₂-O- p1 P g1_c3->p1 o1_1 O⁻ p1->o1_1 o1_2 O p1->o1_2 o1_3 O p1->o1_3 gc_c1 -O-CH₂ o1_2->gc_c1 gc_c2 CH-OH gc_c3 CH₂-O- o2_2 O gc_c3->o2_2 p2 P o2_1 O⁻ p2->o2_1 o2_3 O p2->o2_3 o2_2->p2 g2_c3 CH₂-O- o2_3->g2_c3 g2_c1 CH₂-O-CO-(CH₂)₁₄-CH₃ g2_c2 CH-O-CO-(CH₂)₁₄-CH₃

Caption: Chemical structure of this compound.

Quantitative Structural and Physicochemical Data

PropertyValueReference(s)
Molecular Formula C₇₃H₁₄₂O₁₇P₂[5]
Molecular Weight 1353.89 g/mol [5]
Charge (at pH 7.4) -2[4][6]
Acyl Chain Composition Four Palmitic Acid (16:0) chains[5]
Phase Transition Temp. High (exhibits gel phase at physiological temp.)[4]

Experimental Protocols for Structural Elucidation

The determination of the structure of this compound relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and structural characterization of cardiolipin species.

1. Lipid Extraction: The initial step involves the extraction of lipids from the biological matrix. The Folch method or a modified Bligh-Dyer extraction are commonly employed.

  • Protocol Outline (Folch Method):

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Chromatographic Separation: The complex lipid extract is then subjected to high-performance liquid chromatography (HPLC) to separate cardiolipin from other lipid classes.

  • Normal-Phase HPLC: Separates lipids based on the polarity of their head groups. This is effective for isolating the cardiolipin class.

  • Reversed-Phase HPLC: Separates cardiolipin molecular species based on the length and degree of unsaturation of their acyl chains. For this compound, this technique helps to confirm the homogeneity of the acyl chain composition.

3. Mass Spectrometric Analysis: The separated lipids are ionized and analyzed by a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for cardiolipin analysis due to the presence of the phosphate groups.

  • Mass Analyzer: High-resolution mass spectrometers such as Orbitrap or time-of-flight (TOF) analyzers are used to determine the accurate mass of the intact molecule.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the precursor ion of this compound. The resulting fragmentation pattern provides structural information, including the identity of the fatty acyl chains. Key fragments correspond to the loss of individual palmitic acid chains and the cleavage of the phosphate-glycerol backbone.[9][10]

The workflow for LC-MS/MS analysis of cardiolipin is depicted in the following diagram:

G sample Biological Sample extraction Lipid Extraction (e.g., Folch) sample->extraction separation HPLC Separation (Normal/Reversed-Phase) extraction->separation ionization Electrospray Ionization (Negative Mode) separation->ionization ms1 MS Scan (Accurate Mass) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Scan (Fragmentation Pattern) cid->ms2 analysis Data Analysis & Structure Elucidation ms2->analysis

Caption: LC-MS/MS workflow for cardiolipin analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific atoms within the molecule.

1. Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, typically a mixture of chloroform and methanol.

2. ³¹P NMR Spectroscopy: This technique is particularly powerful for studying the phosphate headgroup of cardiolipin.

  • Protocol Outline:

    • Acquire a one-dimensional ³¹P NMR spectrum of the sample.

    • The chemical shift of the phosphorus atoms provides information about their ionization state and local environment.[6][11]

    • Magic angle spinning (MAS) NMR can be used for solid-state samples to obtain high-resolution spectra of cardiolipin in a membrane environment.[6][11]

3. ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the glycerol backbones and the palmitoyl acyl chains.

  • Protocol Outline:

    • Acquire one-dimensional ¹H and ¹³C NMR spectra.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, aiding in the complete assignment of the signals and confirming the structure.

The logical relationship for structural determination using NMR is as follows:

G nmr NMR Spectroscopy p31 ³¹P NMR nmr->p31 h1 ¹H NMR nmr->h1 c13 ¹³C NMR nmr->c13 headgroup Headgroup Structure (Phosphate Environment) p31->headgroup d2 2D NMR (COSY, HSQC) h1->d2 c13->d2 backbone Glycerol Backbone Structure d2->backbone acyl Acyl Chain Structure d2->acyl full_structure Complete Molecular Structure headgroup->full_structure backbone->full_structure acyl->full_structure

Caption: Logic of NMR for cardiolipin structure determination.

Conclusion

The structure of this compound is a testament to the intricate molecular architecture that underpins vital cellular functions. Its unique dimeric nature, with four saturated palmitoyl chains, dictates its biophysical behavior and its interactions within the mitochondrial membrane. The detailed characterization of this molecule, achieved through advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides a crucial foundation for researchers in lipidomics, mitochondrial biology, and drug development. A thorough understanding of the structure of specific cardiolipin species is paramount for elucidating their precise roles in health and disease.

References

The Pivotal Role of Tetramyristoyl Cardiolipin in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL), a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane (IMM), is a critical determinant of mitochondrial function and architecture. Its molecular species vary depending on the tissue and physiological state, with tetramyristoyl cardiolipin (TMCL), a fully saturated species, exhibiting distinct biophysical properties that significantly influence mitochondrial processes. This technical guide provides an in-depth exploration of the function of TMCL in mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. Understanding the specific roles of TMCL is paramount for research into mitochondrial dysfunction-related pathologies and the development of novel therapeutic strategies.

Introduction to Tetramyristoyl Cardiolipin (TMCL)

Cardiolipin is a diphosphatidylglycerol lipid characterized by four acyl chains, a structure that imparts a unique conical shape and a net negative charge.[1][2] This structure is fundamental to its roles in mitochondrial bioenergetics, cristae morphology, supercomplex formation, and apoptosis.[2] While the most abundant form of cardiolipin in many tissues is tetralinoleoyl cardiolipin (TLCL), which contains four linoleic acid chains, the presence and function of other molecular species, such as the fully saturated tetramyristoyl cardiolipin (TMCL; (14:0)4), are of significant interest.[3][4] TMCL exhibits distinct biophysical properties, including a high melting temperature and a preference for the gel phase at physiological temperatures, which can alter membrane fluidity and protein interactions within the IMM.[3]

Core Functions of TMCL in Mitochondria

The functions of TMCL are intrinsically linked to its biophysical characteristics and its interactions with mitochondrial proteins and other lipids.

Influence on Inner Mitochondrial Membrane (IMM) Properties

The composition of cardiolipin species, including TMCL, is a key regulator of the biophysical properties of the IMM.[2]

  • Membrane Fluidity and Curvature: Due to its saturated acyl chains, TMCL increases the packing density of the lipid bilayer, leading to decreased membrane fluidity.[3] This property can influence the lateral mobility of proteins and lipids within the IMM. The conical shape of cardiolipin, in general, induces negative curvature stress, which is crucial for the formation and maintenance of the highly curved cristae structures.[5] While extensive remodeling to species like TMCL can influence these properties, the overall concentration of cardiolipin appears to be a more dominant factor in dictating membrane biophysics.[2][4]

  • Protein Interactions: Cardiolipin acts as a "molecular glue," binding to and stabilizing numerous IMM proteins and protein complexes.[3][6] This interaction is critical for the optimal function of components of the electron transport chain (ETC) and ATP synthase.[7][8] The specific acyl chain composition of CL can modulate the strength and specificity of these interactions.

Role in Respiratory Supercomplex Formation and Stability

Mitochondrial respiratory complexes (Complexes I, III, and IV) associate into higher-order structures known as supercomplexes or "respirasomes."[9][10] Cardiolipin is essential for the formation and stability of these supercomplexes.[11][12]

  • Stabilization of Individual Complexes: Cardiolipin is found tightly bound to individual respiratory complexes, where it is required for their structural integrity and enzymatic activity.[7][11]

  • Assembly of Supercomplexes: Beyond its role in individual complexes, cardiolipin facilitates their assembly into supercomplexes.[9][10] Studies in yeast have shown a direct correlation between cardiolipin levels and the formation of supercomplexes.[10][12] While not the most common species, the biophysical properties of TMCL can influence the lipid environment surrounding the supercomplexes, potentially affecting their stability and dynamics.

Involvement in Apoptosis Signaling

Cardiolipin plays a multifaceted role in the intrinsic apoptotic pathway.[13][14]

  • Signaling Platform: Upon mitochondrial stress, cardiolipin can be exposed on the outer mitochondrial membrane (OMM), where it acts as a signaling platform for pro-apoptotic proteins.[13] It serves as a docking site for proteins like tBid and Bax, facilitating their pro-apoptotic actions.[14][15]

  • Cytochrome c Release: The oxidation of cardiolipin is a key event in apoptosis, leading to the release of cytochrome c from the intermembrane space into the cytosol, a critical step in activating the caspase cascade.[8][14]

Quantitative Data on TMCL and Related Parameters

The following tables summarize key quantitative data related to the biophysical properties and functional impacts of TMCL and other cardiolipin species.

ParameterValue/ObservationCell/System TypeReference
Melting TemperatureHigh (gel phase at physiological temperatures)Model Membranes[3]
Lipid-Lipid MiscibilityPromotes lipid-lipid immiscibilityMonolayers[4]
Phase Transition TemperatureNo significant effect on phosphatidylcholine vesiclesBilayers[4]

Table 1: Biophysical Properties of Tetramyristoyl Cardiolipin (TMCL).

ConditionObservationModel SystemReference
Cardiolipin Deficiency (yeast crd1Δ strain)~90% of complexes III and IV as individual homodimersSaccharomyces cerevisiae[12]
Intermediate Cardiolipin LevelsMixture of individual homodimers (30%) and supercomplexes (70%)Saccharomyces cerevisiae[12]
Wild Type Cardiolipin LevelsOnly supercomplexes observedSaccharomyces cerevisiae[12]

Table 2: Impact of Cardiolipin Levels on Respiratory Supercomplex Formation.

Cell LineTotal Cardiolipin (nmol/mg protein)Reference
Jurkat Cell Lysate~0.5[16]
Jurkat Cell Mitochondria~2.5[16]
Bovine Heart Mitochondria~20[16]
Yeast Mitochondria (S. cerevisiae)~15[16]

Table 3: Representative Cardiolipin Content in Different Biological Samples.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TMCL and its functions. Below are summaries of key experimental protocols.

Quantification of Cardiolipin Species by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantification of different cardiolipin molecular species.[17][18][19]

Protocol Summary:

  • Lipid Extraction: Lipids are extracted from isolated mitochondria or whole-cell lysates using established methods like the Bligh and Dyer or Folch procedures, which utilize chloroform and methanol to partition lipids from aqueous components.[1][19] An internal standard, such as a non-endogenous cardiolipin species like tetramyristoyl cardiolipin (if not the target analyte), is added before extraction for accurate quantification.[1][17]

  • Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) on a C18 or similar reversed-phase column.[17] A gradient of solvents is used to elute the different lipid species.

  • Mass Spectrometric Detection: The eluted lipids are ionized using electrospray ionization (ESI) and detected by a mass spectrometer.[18] Cardiolipin species are often detected as doubly charged ions [M-2H]2-.[18] Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[17]

Analysis of Respiratory Supercomplexes by Blue Native PAGE (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from mitochondrial membranes in their native state.[9][12]

Protocol Summary:

  • Mitochondrial Solubilization: Isolated mitochondria are solubilized with a mild, non-ionic detergent such as digitonin to preserve the integrity of protein complexes and supercomplexes.[9]

  • Electrophoresis: The solubilized complexes are separated on a native polyacrylamide gel. Coomassie Brilliant Blue G-250 is added to the sample and cathode buffer to confer a negative charge to the protein complexes for migration towards the anode, while maintaining their native conformation.

  • Visualization: The separated complexes can be visualized by in-gel activity assays for specific respiratory complexes or by immunoblotting with antibodies against subunits of the different complexes.

In Vitro Reconstitution of Respiratory Supercomplexes

This method allows for the study of the specific lipid requirements for supercomplex formation.[9]

Protocol Summary:

  • Purification of Respiratory Complexes: Individual respiratory complexes (e.g., Complex III and Complex IV) are purified from mitochondrial sources.

  • Liposome Preparation: Liposomes with a defined lipid composition, including varying amounts of specific cardiolipin species like TMCL, are prepared.

  • Reconstitution: The purified respiratory complexes are incorporated into the prepared liposomes.

  • Analysis: The formation of supercomplexes within the proteoliposomes is analyzed by techniques such as BN-PAGE or single-particle electron microscopy.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving TMCL is essential for a comprehensive understanding.

Caption: Cardiolipin biosynthesis and remodeling pathway.[20]

Apoptosis_Signaling cluster_Mitochondrion Mitochondrion cluster_IMM Inner Membrane cluster_OMM Outer Membrane Stress Mitochondrial Stress CL_IMM Cardiolipin Stress->CL_IMM CL_OMM Cardiolipin (exposed) CL_IMM->CL_OMM Translocation CytC_IMM Cytochrome c Apoptosome Apoptosome Formation CytC_IMM->Apoptosome Bax_Bak Bax/Bak CL_OMM->Bax_Bak Activation & Oligomerization Bax_Bak->CytC_IMM Pore Formation & Release tBid tBid tBid->CL_OMM Binding Caspase8 Caspase-8 Bid Bid Caspase8->Bid Cleavage Bid->tBid Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Executioner_Caspases Executioner Caspases Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis LCMS_Workflow Sample Biological Sample (Mitochondria/Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Separation HPLC/UPLC Separation (Reversed-Phase) Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

The Genesis of a Mitochondrial Signature: A Technical Guide to the De Novo Synthesis of 16:0 Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of mitochondrial lipid metabolism, focusing on the de novo synthesis pathway of 16:0 cardiolipin. Cardiolipin, a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane, is a critical player in mitochondrial structure, function, and signaling. Its composition, particularly the saturation of its fatty acyl chains, profoundly impacts cellular bioenergetics and has been implicated in a range of pathologies. This document provides a detailed overview of the biosynthetic pathway, quantitative data, experimental methodologies, and visual representations to support advanced research and therapeutic development.

The De Novo Synthesis Pathway of Cardiolipin

The de novo synthesis of cardiolipin is a multi-step enzymatic process that occurs within the inner mitochondrial membrane. The pathway begins with the formation of phosphatidic acid (PA) and culminates in the creation of nascent cardiolipin, which is often subsequently remodeled to its mature, typically unsaturated, form. While this guide focuses on this compound, it's important to note that the initial synthesis can incorporate various fatty acyl chains, with subsequent remodeling tailoring the final composition.

The synthesis of cardiolipin in eukaryotes proceeds through a series of key enzymatic reactions:

  • Phosphatidic Acid (PA) Synthesis and Transport : The backbone of cardiolipin, glycerol-3-phosphate, is acylated to form lysophosphatidic acid (LPA) and then further acylated to produce phosphatidic acid (PA).[1] This initial step can occur on the outer mitochondrial membrane and the endoplasmic reticulum.[1] PA is then transported to the inner mitochondrial membrane.

  • Activation of Phosphatidic Acid : In the inner mitochondrial membrane, PA is activated by reacting with cytidine-5'-triphosphate (CTP) to form cytidine-diphosphate-diacylglycerol (CDP-DAG). This reaction is catalyzed by CDP-diacylglycerol synthase , a key regulatory point in phospholipid synthesis.[2][3][4] In yeast, this enzyme is known as Tam41.[1][4]

  • Formation of Phosphatidylglycerol Phosphate (PGP) : Phosphatidylglycerolphosphate synthase (PGS1) catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to produce phosphatidylglycerol phosphate (PGP).[4][5][6] This is considered the committed step in the cardiolipin synthesis pathway.[4]

  • Dephosphorylation to Phosphatidylglycerol (PG) : The terminal phosphate group of PGP is removed by phosphatidylglycerolphosphate phosphatase (PGPP) to yield phosphatidylglycerol (PG). In mammals, this enzyme is also known as PTPMT1 (protein-tyrosine phosphatase, mitochondrial 1).[1][5][6]

  • Final Synthesis of Cardiolipin : The final step is catalyzed by cardiolipin synthase (CLS1) , which condenses PG with another molecule of CDP-DAG to form nascent cardiolipin and releases cytidine monophosphate (CMP).[1][3][5][6] This nascent cardiolipin can have a varied fatty acid composition, including 16:0 chains, depending on the available PA and CDP-DAG pools.

This newly synthesized cardiolipin is termed "nascent" as it often undergoes a remodeling process where its fatty acyl chains are exchanged to achieve the tissue-specific composition, which is frequently enriched in unsaturated fatty acids like linoleic acid (18:2). This remodeling is primarily carried out by the enzyme tafazzin.[5]

Logical Diagram of the De Novo Cardiolipin Synthesis Pathway

de_novo_cardiolipin_synthesis cluster_enzymes Enzymes G3P Glycerol-3-Phosphate PA Phosphatidic Acid (PA) (16:0/16:0) AcylCoA 2 Acyl-CoA (16:0) CDP_DAG CDP-Diacylglycerol (16:0/16:0) PA->CDP_DAG CTP -> CMP+PPi CTP CTP PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP Glycerol-3-Phosphate PG Phosphatidylglycerol (PG) PGP->PG Pi Cardiolipin Nascent Cardiolipin (16:0) PG->Cardiolipin CDP-DAG -> CMP GPAT_AGPAT GPAT/AGPAT GPAT_AGPAT->PA CDS CDP-DAG Synthase (Tam41) CDS->CDP_DAG PGS1 PGS1 PGS1->PGP PGPP PGP Phosphatase (PTPMT1) PGPP->PG CLS1 Cardiolipin Synthase (CLS1) CLS1->Cardiolipin

Caption: De novo synthesis pathway of this compound.

Quantitative Data Summary

Quantitative analysis of the cardiolipin biosynthetic pathway is crucial for understanding its regulation and contribution to mitochondrial health. The following table summarizes key quantitative data points found in the literature.

ParameterOrganism/SystemValueReference
Cardiolipin Content
Inner Mitochondrial MembraneMammalian Heart15-20% of total phospholipid phosphorus mass[7]
Diabetic Mouse Heart (IFM)48.75 ± 2.83 nmol/mg protein (vs. 84.46 ± 1.93 in control)[8]
Brown Adipose Tissue (iBAT)Significantly increased upon cold exposure[9]
Enzyme Activity
Cardiolipin Synthase (CLS)Rat Liver MitochondriapH optimum: 8.0-9.0[10]
Requires Mg²⁺, Mn²⁺, or Co²⁺ for activity[10]
Regulation
Rate-limiting stepRat HeartConversion of PA and CTP to CDP-DAG[11]
ModulatorsHeartThyroid hormone, unsaturated fatty acids[7][11]

Experimental Protocols

The study of cardiolipin synthesis and remodeling relies on a variety of sophisticated analytical techniques. Below are overviews of key experimental protocols.

Lipid Extraction

A fundamental step in cardiolipin analysis is the efficient extraction of lipids from biological samples. The Folch or Bligh-Dyer methods are commonly employed.

Protocol Overview (Bligh-Dyer Method):

  • Homogenization : Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation : Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. This induces phase separation.

  • Lipid Collection : The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for downstream analysis.

Cardiolipin Quantification

Several methods are available for the quantification of cardiolipin, with mass spectrometry-based techniques offering the highest sensitivity and specificity.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and quantifying individual molecular species of cardiolipin.[12][13][14]

Experimental Workflow:

LC_MS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction LC Liquid Chromatography (e.g., HPLC) Extraction->LC MS Mass Spectrometry (e.g., ESI-MS/MS) LC->MS Data Data Analysis MS->Data Quant Quantification Data->Quant

Caption: General workflow for LC-MS based cardiolipin analysis.

  • Sample Preparation : Lipid extraction is performed as described above. An internal standard, such as a non-naturally occurring cardiolipin species, is often added for accurate quantification.[12]

  • Chromatographic Separation : The lipid extract is injected into a high-performance liquid chromatography (HPLC) system.[13][15] A C18 reversed-phase column is commonly used to separate different lipid classes and molecular species based on their hydrophobicity.

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the cardiolipin ions.[15]

  • Data Analysis : The abundance of each cardiolipin species is determined by integrating the area of its corresponding peak in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[12]

3.2.2. Fluorometric Assay

Commercially available kits provide a more straightforward method for total cardiolipin quantification.

Protocol Overview:

  • Lipid Extraction : Lipids are extracted from the sample.

  • Reaction with Probe : The lipid extract is incubated with a proprietary probe that specifically binds to cardiolipin.

  • Enzyme Reaction : An enzyme mix is added to catalyze a reaction that produces a fluorescent product.

  • Fluorescence Measurement : The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/480 nm).[16]

  • Quantification : The cardiolipin concentration is determined by comparing the sample's fluorescence to a standard curve.

Enzyme Activity Assays

Assessing the activity of enzymes in the cardiolipin synthesis pathway is crucial for understanding its regulation.

Cardiolipin Synthase (CRLS) Activity Assay:

This assay typically measures the incorporation of a radiolabeled substrate into cardiolipin.

Protocol Overview:

  • Mitochondrial Isolation : Isolate mitochondria from the tissue or cells of interest.

  • Assay Mixture : Prepare an assay buffer containing isolated mitochondria, CDP-diacylglycerol, and radiolabeled phosphatidylglycerol (e.g., with ¹⁴C).

  • Incubation : Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction : Stop the reaction and extract the lipids.

  • Separation and Detection : Separate the lipids using thin-layer chromatography (TLC).

  • Quantification : Scrape the spot corresponding to cardiolipin and quantify the radioactivity using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.[8]

Conclusion

The de novo synthesis of this compound is a fundamental mitochondrial process with far-reaching implications for cellular health and disease. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and professionals in drug development. The provided diagrams offer a clear visual representation of the biochemical and experimental workflows, aiding in the conceptualization and design of future studies aimed at unraveling the complexities of cardiolipin metabolism and its role in various pathologies. Further research into the specific regulation of the enzymes involved and the factors governing the incorporation of specific fatty acyl chains will be critical for developing targeted therapeutic strategies.

References

The Role of Tetrapalmitoyl-Cardiolipin (16:0) in Mitochondrial Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiolipin (CL) is a signature phospholipid of the inner mitochondrial membrane (IMM), playing a pivotal role in mitochondrial bioenergetics, dynamics, and the regulation of apoptosis. The unique dimeric structure of cardiolipin, with its four acyl chains, allows for a diverse range of molecular species, each with distinct biophysical properties. While the most abundant form in many tissues is tetralinoleoyl-cardiolipin (TLCL), which is rich in unsaturated fatty acids, the accumulation of saturated species such as tetrapalmitoyl-cardiolipin (TPCL or 16:0 CL) is increasingly associated with mitochondrial dysfunction in various pathological states. This technical guide provides an in-depth exploration of the role of 16:0 cardiolipin in mitochondrial membrane integrity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. Understanding the specific impact of TPCL on mitochondrial function is critical for developing novel therapeutic strategies targeting mitochondria-related diseases.

Introduction to Cardiolipin and Its Acyl Chain Diversity

Cardiolipin constitutes approximately 15-20% of the total phospholipid content of the inner mitochondrial membrane.[1] Its conical shape is crucial for maintaining the high curvature of the cristae, the sites of oxidative phosphorylation.[2] The acyl chain composition of cardiolipin is not random; it is meticulously regulated through a remodeling process. In healthy mammalian tissues, the predominant species is tetralinoleoyl-cardiolipin (TLCL; (18:2)4-CL), which contains four linoleic acid chains.[3] However, under conditions of oxidative stress or in certain genetic disorders like Barth syndrome, the cardiolipin profile can shift towards more saturated species, including those containing palmitic acid (16:0).[4]

Biophysical Impact of this compound on Mitochondrial Membranes

The saturation of cardiolipin's acyl chains significantly alters its biophysical properties and, consequently, the integrity and function of the mitochondrial membrane. While direct quantitative comparisons between pure TPCL and TLCL membranes in all aspects of mitochondrial function are still emerging, studies on model membranes and in pathological contexts provide valuable insights.

Membrane Fluidity and Packing

Saturated fatty acids, like palmitic acid, have straight hydrocarbon chains that allow for tighter packing compared to the kinked chains of unsaturated fatty acids. This fundamental difference has a profound impact on membrane fluidity.

Key Findings:

  • Increased Rigidity: Membranes enriched with saturated cardiolipins are generally more rigid and less fluid.[5]

  • Phase Behavior: Fully saturated cardiolipins, such as tetramyristoyl-cardiolipin (14:0) and likely TPCL, exhibit a higher phase transition temperature, meaning they are more likely to be in a gel-like state at physiological temperatures compared to unsaturated cardiolipins.[6]

Mitochondrial Permeability Transition Pore (mPTP) Regulation

The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. The lipid environment, particularly the presence of cardiolipin, is a key regulator of mPTP activity.

Key Findings:

  • Sensitization to Opening: While the specific role of TPCL is not fully elucidated, alterations in the cardiolipin pool, including increased saturation, are associated with a lower threshold for calcium-induced mPTP opening.[7] The interaction between cardiolipin and components of the mPTP, such as the F-ATP synthase, is critical, and changes in cardiolipin's structure can disrupt this regulation.[8]

Quantitative Data Summary

The following tables summarize available quantitative data regarding the distribution and effects of this compound.

Table 1: Distribution of this compound in Different Tissues

TissuePredominant Cardiolipin SpeciesNotable Presence of 16:0 Containing CLReference
Rat Heart(18:2)₄ CLMinor species[1]
Rat Liver(18:2)₄ CLMinor species[1]
Rat Kidney(18:2)₄ CLMinor species[1]
Rat Testis(16:0)₄ CLMajor species[1]
Human Renal Proximal Tubule Epithelial CellsContains C16:0 fatty acidsPresent in various CL species[9]

Table 2: Biophysical Parameters of Cardiolipin-Containing Membranes

ParameterEffect of Saturated CL (e.g., 14:0 CL)Effect of Unsaturated CL (e.g., 18:1 or 22:6 CL)Reference
Lipid-Lipid Miscibility in MonolayersPromoted immiscibilityNo significant influence[6]
Phase Transition Temperature of PC VesiclesNo effectLowered[6]

Signaling Pathways Involving Saturated Cardiolipin

Cardiolipin is not merely a structural component but also a key player in mitochondrial signaling, particularly in apoptosis and mitophagy. The saturation of its acyl chains can modulate these signaling roles.

Apoptosis and Cytochrome c Release

In healthy mitochondria, cardiolipin anchors cytochrome c to the inner membrane. During apoptosis, this interaction is disrupted, leading to the release of cytochrome c into the cytosol, a key step in the activation of caspases.

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Cytosol Cytosol TPCL This compound (TPCL) Cyt_c_bound Cytochrome c (Bound) TPCL->Cyt_c_bound Weakened Anchoring Cyt_c_released Cytochrome c (Released) Cyt_c_bound->Cyt_c_released Release Apoptosome Apoptosome Formation Cyt_c_released->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->TPCL Induces change in CL profile

Figure 1. Role of this compound in Apoptosis.
Inflammatory Signaling

Recent evidence suggests a differential role for saturated and unsaturated cardiolipins in modulating inflammatory pathways.

Saturated_CL Saturated Cardiolipin (e.g., 16:0 CL) TLR4 Toll-like Receptor 4 (TLR4) Saturated_CL->TLR4 Activates Unsaturated_CL Unsaturated Cardiolipin (e.g., TLCL) Unsaturated_CL->TLR4 Inhibits NF_kB NF-κB Activation TLR4->NF_kB Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation

Figure 2. Differential Signaling of Saturated vs. Unsaturated Cardiolipin.

Experimental Protocols

Preparation of Proteoliposomes with Defined Cardiolipin Content

This protocol is adapted from methods for reconstituting mitochondrial respiratory complexes into liposomes.[10][11]

Objective: To create model mitochondrial membranes with a specific percentage of this compound for functional and biophysical assays.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Tetrapalmitoyl-cardiolipin (TPCL) (16:0)₄ CL

  • Chloroform

  • Co-reconstitution buffer (e.g., 50 mM Tris-HCl, pH 7.2, 150 mM NaCl)

  • Detergent (e.g., n-Dodecyl β-D-maltoside (DDM) or Sodium Cholate)

  • Purified mitochondrial protein(s) of interest (e.g., respiratory complexes)

  • Bio-Beads SM-2

  • Extruder with polycarbonate membranes (e.g., 200 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, mix the desired lipids (e.g., DOPC, DOPE, and TPCL) in chloroform to achieve the target molar ratio (e.g., mimicking the inner mitochondrial membrane with varying TPCL content).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the co-reconstitution buffer by vortexing vigorously for 20-30 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane (e.g., 200 nm) 10-15 times.

  • Detergent Solubilization and Protein Incorporation:

    • Dilute the LUV suspension to a desired concentration (e.g., 10 mg/mL) with co-reconstitution buffer.

    • Destabilize the liposomes by adding a detergent (e.g., 0.5% DDM) and incubating for 30 minutes at 4°C with gentle stirring.

    • Add the purified mitochondrial protein(s) to the destabilized liposomes and incubate for another 30-60 minutes at 4°C.

  • Detergent Removal:

    • Add Bio-Beads SM-2 to the proteoliposome mixture and incubate with gentle rotation at 4°C for at least 2 hours (or overnight) to remove the detergent.

    • The resulting proteoliposomes can be collected by centrifugation and resuspended in the desired buffer for downstream assays.

Start Start: Lipids in Chloroform Film Lipid Film Formation Start->Film Hydration Hydration (MLVs) Film->Hydration Extrusion Extrusion (LUVs) Hydration->Extrusion Solubilization Detergent Solubilization Extrusion->Solubilization Protein Add Purified Protein Solubilization->Protein Detergent_Removal Detergent Removal Protein->Detergent_Removal End Proteoliposomes Detergent_Removal->End

Figure 3. Workflow for Proteoliposome Preparation.
Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol is based on the calcium retention capacity (CRC) assay, which measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.[12]

Objective: To assess the effect of this compound on the sensitivity of the mPTP to calcium-induced opening.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Assay buffer (e.g., containing KCl, MOPS, glutamate, malate, and inorganic phosphate)

  • Calcium Green™-5N or a similar low-affinity Ca²⁺ indicator

  • CaCl₂ standard solution

  • Cyclosporin A (CsA) as a known mPTP inhibitor (positive control)

  • A fluorescence plate reader or spectrofluorometer with kinetic measurement capabilities

Procedure:

  • Preparation:

    • Resuspend isolated mitochondria or permeabilized cells containing varying levels of this compound (endogenously or through reconstitution) in the assay buffer at a concentration of approximately 0.5 mg/mL.

    • Add the Ca²⁺ indicator to the suspension.

  • Measurement:

    • Place the suspension in the fluorometer and begin recording fluorescence over time.

    • After a baseline is established, inject a series of small, defined pulses of CaCl₂ into the suspension.

    • Mitochondria will take up the Ca²⁺, causing a decrease in the extra-mitochondrial Ca²⁺ concentration and a corresponding drop in fluorescence.

  • Pore Opening:

    • Continue adding Ca²⁺ pulses until the mitochondria can no longer sequester the added calcium. At this point, the mPTP opens, leading to a large, rapid release of accumulated Ca²⁺ and a sharp increase in fluorescence.

  • Data Analysis:

    • Calculate the total amount of Ca²⁺ added before the large release. This value represents the calcium retention capacity.

    • Compare the CRC of mitochondria with high this compound content to control mitochondria. A lower CRC indicates increased sensitivity to mPTP opening.

    • As a control, perform the assay in the presence of CsA, which should significantly increase the CRC.

Start Isolated Mitochondria + Ca2+ Indicator Pulse1 Add Ca2+ Pulse 1 Start->Pulse1 Uptake1 Mitochondrial Ca2+ Uptake Pulse1->Uptake1 Pulse2 Add Ca2+ Pulse 2 Uptake1->Pulse2 Uptake2 Mitochondrial Ca2+ Uptake Pulse2->Uptake2 PulseN Add Ca2+ Pulse N Uptake2->PulseN Pore_Opening mPTP Opening PulseN->Pore_Opening Release Massive Ca2+ Release Pore_Opening->Release End Calculate CRC Release->End

Figure 4. Calcium Retention Capacity Assay Workflow.

Conclusion and Future Directions

The accumulation of this compound represents a significant departure from the typically unsaturated cardiolipin profile of healthy mitochondria. While current research strongly suggests that this shift towards saturation impairs mitochondrial membrane integrity and function, further quantitative studies are needed to fully delineate the specific biophysical and signaling consequences of TPCL enrichment. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the effects of TPCL and TLCL on membrane fluidity, permeability, and protein function using advanced biophysical techniques.

  • High-Resolution Structural Analysis: Elucidating the precise structural changes induced by TPCL in respiratory supercomplexes and the mPTP using techniques like cryo-electron microscopy.

  • Targeted Therapeutic Development: Designing small molecules that can either prevent the accumulation of saturated cardiolipins or mitigate their detrimental effects on mitochondrial function.

A deeper understanding of the role of this compound in mitochondrial pathophysiology will undoubtedly open new avenues for the diagnosis and treatment of a wide range of metabolic and degenerative diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 16:0 Cardiolipin (Tetrapalmitoyl Cardiolipin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a pivotal role in mitochondrial structure, function, and signaling. The specific acyl chain composition of cardiolipin significantly influences its physicochemical properties and biological activities. This guide focuses on the 16:0 saturated acyl chain species, tetrapalmitoyl cardiolipin, providing a comprehensive overview of its physical and chemical characteristics, the experimental methodologies used for their determination, and its involvement in cellular signaling pathways.

Chemical Properties

Tetrapalmitoyl cardiolipin is a glycerophospholipid with a dimeric structure, consisting of two phosphatidic acid moieties linked by a central glycerol backbone. Each phosphatidic acid contains two palmitic acid (16:0) acyl chains.

PropertyValueSource
Molecular Formula C73H140O17P2[1]
Molecular Weight 1353.9 g/mol [1]
Synonyms Tetrapalmitoyl cardiolipin, CL(16:0/16:0/16:0/16:0)[1]
Appearance Solid[1]
Solubility Soluble in chloroform.[1] Practically insoluble in water.[2][1][2]

Physical Properties

The physical state of 16:0 cardiolipin is highly dependent on temperature, undergoing a distinct phase transition from a gel state to a liquid crystalline state. This transition significantly impacts membrane fluidity and the function of embedded proteins.

PropertyValueSource
Melting Point (Tm) 62.2 °C[3]
Critical Micelle Concentration (CMC) Not empirically determined for this compound.

Experimental Protocols

Determination of Melting Point (Phase Transition Temperature) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the phase transition temperature (Tm) of lipids.

Methodology:

  • Sample Preparation:

    • A known amount of this compound is hydrated in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to form multilamellar vesicles (MLVs).

    • The lipid suspension is subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Analysis:

    • A specific volume of the lipid suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is scanned over a defined range (e.g., 20°C to 80°C) at a constant heating and cooling rate (e.g., 1-5°C/min).

  • Data Analysis:

    • The DSC thermogram plots the heat flow as a function of temperature.

    • The phase transition is observed as an endothermic peak on the heating scan.

    • The temperature at the peak maximum is taken as the Tm.[4]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Hydration Hydrate this compound in Buffer FreezeThaw Freeze-Thaw Cycles for Homogenization Hydration->FreezeThaw LoadSample Load Sample and Reference into DSC Pans FreezeThaw->LoadSample TempScan Temperature Scan (Heating/Cooling) LoadSample->TempScan Thermogram Generate Thermogram (Heat Flow vs. Temp) TempScan->Thermogram PeakAnalysis Identify Endothermic Peak Thermogram->PeakAnalysis Tm Determine Tm at Peak Maximum PeakAnalysis->Tm

Workflow for Determining Melting Point using DSC.
Determination of Critical Micelle Concentration (CMC)

Methodology:

  • Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol mixture).

    • Prepare a stock solution of pyrene in the same solvent.

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of this compound.

    • Add a small, constant amount of the pyrene stock solution to each cardiolipin solution. The final pyrene concentration should be low enough to avoid excimer formation in the absence of micelles.

    • Evaporate the organic solvent under a stream of nitrogen and then hydrate the lipid-pyrene film with buffer.

  • Fluorescence Measurement:

    • Excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm).

    • Measure the emission spectra. The ratio of the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of pyrene fluorescence is sensitive to the polarity of its microenvironment.

  • Data Analysis:

    • Plot the I1/I3 ratio as a function of the logarithm of the cardiolipin concentration.

    • A significant change in the slope of the plot indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles. The concentration at which this change occurs is the CMC.[6]

CMC_Determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock Prepare Cardiolipin and Pyrene Stock Solutions SerialDilution Create Serial Dilutions of Cardiolipin with Pyrene Stock->SerialDilution Hydration Hydrate Lipid-Pyrene Films SerialDilution->Hydration Excitation Excite at 334 nm Hydration->Excitation Emission Measure Emission Spectra (I1 and I3 peaks) Excitation->Emission Plot Plot I1/I3 Ratio vs. log[Cardiolipin] Emission->Plot SlopeChange Identify Inflection Point Plot->SlopeChange CMC Determine CMC SlopeChange->CMC

Workflow for CMC Determination via Fluorescence Spectroscopy.

Signaling Pathways Involving Cardiolipin

Cardiolipin's unique structure and its localization within the inner mitochondrial membrane make it a critical player in various cellular signaling pathways, particularly those related to mitochondrial health and apoptosis. The physical state of cardiolipin, including its acyl chain composition and its translocation between mitochondrial membranes, is a key determinant of its signaling function.

Apoptosis Signaling

Under cellular stress, cardiolipin can be externalized to the outer mitochondrial membrane.[7] This event serves as a platform for the recruitment and activation of pro-apoptotic proteins.

  • Cytochrome c Release: Externalized cardiolipin interacts with cytochrome c. This interaction is crucial for the peroxidase activity of cytochrome c, which leads to the oxidation of cardiolipin itself.[8] Oxidized cardiolipin has a lower affinity for cytochrome c, facilitating its release into the cytosol, a key step in the intrinsic apoptotic pathway.[9][10]

  • Bax/Bak Activation: Cardiolipin can also interact with and promote the oligomerization of Bax and Bak, two key proteins involved in the formation of the mitochondrial apoptosis-induced channel (MAC), leading to the release of other pro-apoptotic factors.

Apoptosis_Signaling Stress Cellular Stress CL_Ext Cardiolipin Externalization to OMM Stress->CL_Ext CytC Cytochrome c CL_Ext->CytC binds CL_Ox Cardiolipin Oxidation CytC->CL_Ox catalyzes CytC_Release Cytochrome c Release to Cytosol CL_Ox->CytC_Release facilitates Apoptosome Apoptosome Formation CytC_Release->Apoptosome Caspase Caspase Activation Apoptosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Role of Cardiolipin Externalization in Apoptosis.
Mitophagy Signaling

Mitophagy is the selective removal of damaged mitochondria by autophagy. The externalization of cardiolipin also plays a crucial role in this process.

  • "Eat-Me" Signal: When mitochondria are damaged, cardiolipin is exposed on the outer mitochondrial membrane.[7]

  • LC3 Recruitment: This exposed cardiolipin acts as an "eat-me" signal by directly binding to LC3, a key protein in the autophagy machinery.[7] This interaction recruits the autophagosome to engulf the damaged mitochondrion for degradation.

Mitophagy_Signaling Mito_Damage Mitochondrial Damage CL_Ext Cardiolipin Externalization to OMM Mito_Damage->CL_Ext LC3 LC3 Protein CL_Ext->LC3 binds as 'eat-me' signal Autophagosome Autophagosome Recruitment LC3->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Cardiolipin as a Signal for Mitophagy.

Conclusion

Tetrapalmitoyl (16:0) cardiolipin, with its distinct physical and chemical properties, is an important molecule for understanding the biophysics of mitochondrial membranes. Its high melting temperature suggests that in biological systems, changes in local membrane composition or interactions with proteins are necessary to modulate its physical state. The externalization of cardiolipin from the inner to the outer mitochondrial membrane is a critical signaling event that initiates pathways for both programmed cell death and mitochondrial quality control. Further research into the specific effects of the phase behavior of this compound on these signaling events will provide deeper insights into mitochondrial pathophysiology and may open new avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction.

References

The Dichotomy of a Sentinel Lipid: 16:0 Cardiolipin in Prokaryotic and Eukaryotic Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL), a unique dimeric phospholipid with four acyl chains, is a critical component of biological membranes, playing a pivotal role in cellular bioenergetics and signaling. This guide focuses on a specific molecular species, 16:0 cardiolipin, also known as tetramyristoyl cardiolipin, which is composed of four 16-carbon saturated fatty acyl chains. While present in both prokaryotic and eukaryotic membranes, its distribution, relative abundance, and functional implications differ significantly. In eukaryotes, cardiolipin is almost exclusively found in the inner mitochondrial membrane, where it constitutes about 20% of the total lipid content and is indispensable for mitochondrial function and the initiation of apoptosis.[1][2] In prokaryotes, cardiolipin is a component of the cytoplasmic membrane and its levels can fluctuate in response to environmental stress. This guide provides a comprehensive comparison of this compound in these two domains of life, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Cardiolipin Abundance

The precise quantification of this compound as a percentage of the total cardiolipin pool or total phospholipids is challenging and varies significantly between organisms and growth conditions. However, available lipidomics data provides valuable insights into its relative abundance.

Organism/Cell TypeMembraneTotal Cardiolipin (% of Total Phospholipids)16:0-Containing Cardiolipin SpeciesReference
Escherichia coliCytoplasmic Membrane~5-15%Present, but relative abundance varies with growth conditions.[3][4]
Staphylococcus aureusCytoplasmic Membrane~4.5%Detected, but generally low abundance.[5]
Saccharomyces cerevisiae (Yeast)Inner Mitochondrial Membrane~20%Present, with levels influenced by fatty acid supplementation and genetic background. Palmitic acid (16:0) is a notable acyl chain component.[1][6]
Mammalian Cells (e.g., Human)Inner Mitochondrial Membrane~20%Present as a component of various cardiolipin species, often in combination with unsaturated fatty acids.[2][7]

Note: The data presented represents a summary of findings from multiple studies. The exact percentage of this compound can vary based on the specific strain, growth phase, and analytical methodology used.

Signaling Pathways Involving Cardiolipin

Cardiolipin is not merely a structural lipid; it is a key player in intricate signaling cascades that govern cellular fate and immune responses.

Eukaryotic Apoptosis: The Cardiolipin-Caspase-8 Platform

In eukaryotic cells, cardiolipin on the outer mitochondrial membrane acts as a critical platform for the activation of the extrinsic apoptosis pathway, particularly in "type II" cells that require mitochondrial signal amplification.[8][9]

Apoptosis_Pathway cluster_plasma_membrane Plasma Membrane cluster_mitochondrion Mitochondrial Outer Membrane Death_Receptor Death Receptor (e.g., Fas) DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Procaspase8_PM Procaspase-8 DISC->Procaspase8_PM Recruitment & Partial Activation Cardiolipin Cardiolipin (16:0) Procaspase8_PM->Cardiolipin Translocation to Mitochondria Caspase8_Mito Active Caspase-8 Cardiolipin->Caspase8_Mito Provides activating platform Bid Bid Caspase8_Mito->Bid Cleavage tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Death_Ligand Death Ligand Death_Ligand->Death_Receptor Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Eukaryotic extrinsic apoptosis pathway involving cardiolipin.

This pathway is initiated by the binding of a death ligand to its receptor, leading to the formation of the DISC and partial activation of caspase-8.[8] In type II cells, this initial activation is insufficient to trigger apoptosis directly. Instead, partially activated caspase-8 translocates to the outer mitochondrial membrane, where it binds to cardiolipin.[9] This interaction facilitates the full activation of caspase-8, which then cleaves Bid to its truncated form, tBid.[10] tBid, in turn, activates the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent execution of apoptosis.[11]

Prokaryotic Innate Immune Activation: TLR2 Signaling

Certain bacterial cardiolipins, such as the 18:1/16:0 cardiolipin from Muribaculum intestinale, can act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system through Toll-like receptor 2 (TLR2).[12] This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines.

TLR2_Signaling cluster_extracellular Extracellular cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial_CL Bacterial 16:0 Cardiolipin TLR2_TLR1 TLR2/TLR1 Heterodimer Bacterial_CL->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation IκB IκB IKK_Complex->IκB Phosphorylation & Degradation NF_κB NF-κB NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_Expression

Caption: TLR2 signaling pathway initiated by bacterial cardiolipin.

The binding of bacterial cardiolipin to the TLR2/TLR1 heterodimer on the surface of immune cells like macrophages initiates a signaling cascade.[13] This leads to the recruitment of the adaptor protein MyD88, which in turn activates interleukin-1 receptor-associated kinases (IRAKs).[14] IRAKs then activate TRAF6, leading to the activation of TAK1.[15] TAK1 activates the IKK complex, which phosphorylates and triggers the degradation of the NF-κB inhibitor, IκB.[16] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[17]

Experimental Protocols

Accurate analysis of this compound requires meticulous experimental procedures, from lipid extraction to detection and quantification.

Lipid Extraction from Bacterial and Eukaryotic Cells

A modified Folch or Bligh-Dyer method is commonly used for total lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Protocol Workflow:

Lipid_Extraction_Workflow Start Cell Pellet (Bacterial or Eukaryotic) Add_Solvents Add Chloroform:Methanol (1:2, v/v) Start->Add_Solvents Vortex Vortex thoroughly Add_Solvents->Vortex Add_Chloroform_Saline Add Chloroform and 0.9% NaCl to achieve a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v) Vortex->Add_Chloroform_Saline Vortex_Centrifuge Vortex and Centrifuge to separate phases Add_Chloroform_Saline->Vortex_Centrifuge Collect_Organic_Phase Collect the lower (organic) phase Vortex_Centrifuge->Collect_Organic_Phase Dry_Extract Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator Collect_Organic_Phase->Dry_Extract End Store dried lipid extract at -80°C until analysis Dry_Extract->End

Caption: Workflow for total lipid extraction.

Separation of Cardiolipin by Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for the separation of phospholipid classes.

Materials:

  • Silica gel TLC plates (e.g., Whatman LK5)

  • TLC developing tank

  • Developing solvent: Chloroform:Ethanol:Water:Triethylamine (30:35:7:35, v/v/v/v)[18]

  • Iodine vapor or other visualization reagent (e.g., primuline spray)

Protocol:

  • Plate Preparation: Pre-wash the TLC plate by developing it in a 1:1 (v/v) mixture of chloroform and methanol. Air dry the plate. For enhanced separation of acidic phospholipids, the plate can be impregnated with a 1.8% boric acid solution in ethanol.[18]

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the origin of the TLC plate.

  • Development: Place the TLC plate in a developing tank saturated with the developing solvent. Allow the solvent front to migrate to near the top of the plate.

  • Visualization: Remove the plate and dry it. Visualize the separated lipid spots by exposing the plate to iodine vapor or by spraying with a suitable reagent and viewing under UV light. Cardiolipin will appear as a distinct spot.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the accurate quantification of specific lipid molecular species.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source

Protocol Workflow:

LCMS_Workflow Start Dried Lipid Extract Reconstitute Reconstitute in a suitable solvent (e.g., isopropanol:methanol) Start->Reconstitute Spike_IS Spike with an internal standard (e.g., a non-endogenous cardiolipin species) Reconstitute->Spike_IS Inject Inject into the LC-MS system Spike_IS->Inject Chromatographic_Separation Chromatographic Separation (e.g., C18 reverse-phase column) Inject->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (Negative ion mode, MRM or full scan) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis: - Identify this compound based on m/z - Quantify based on peak area relative to the internal standard Mass_Spectrometry->Data_Analysis End Quantitative Results Data_Analysis->End

Caption: Workflow for LC-MS based quantification of cardiolipin.

A detailed LC-MS method for cardiolipin analysis would involve a C18 reverse-phase column with a gradient elution using mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate or acetate to improve ionization.[19][20] The mass spectrometer is typically operated in negative ion mode, and quantification is achieved using multiple reaction monitoring (MRM) for targeted analysis or by extracting the ion chromatogram for the specific m/z of this compound in full scan mode.

Conclusion

This compound, while structurally simple, exhibits a profound functional dichotomy in prokaryotic and eukaryotic membranes. In eukaryotes, it is a cornerstone of mitochondrial integrity and a critical signaling hub for programmed cell death. In prokaryotes, its presence and potential role as an immune modulator highlight the intricate interplay between bacteria and their hosts. The continued development of advanced lipidomic techniques will undoubtedly uncover further nuances in the distribution and function of this sentinel lipid, offering new avenues for therapeutic intervention in a range of diseases, from mitochondrial disorders to infectious diseases. For professionals in drug development, understanding the distinct roles of this compound in different biological contexts is crucial for designing targeted therapies that can modulate its levels or its interactions with key cellular proteins.

References

Methodological & Application

Application Note: High-Efficiency Extraction of 16:0 Cardiolipin from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cardiolipins (CL) are a unique class of dimeric phospholipids found almost exclusively in the inner mitochondrial membrane, where they play a crucial role in mitochondrial structure and function. The specific acyl chain composition of cardiolipin, such as the 16:0 (palmitic acid) containing species, is of significant interest in various research fields, including mitochondrial dysfunction, metabolic diseases, and drug development. Accurate quantification of specific cardiolipin species from tissue samples is highly dependent on the efficiency and purity of the lipid extraction method employed. This application note provides detailed protocols for the extraction of 16:0 cardiolipin from tissue samples using the well-established Folch and Bligh-Dyer methods, along with a summary of their comparative performance.

Data Presentation

The selection of an appropriate lipid extraction method is critical for obtaining high-quality data. While extensive data specifically comparing the extraction of this compound is limited, the following table summarizes the general performance characteristics of the Folch and Bligh-Dyer methods for total lipid and cardiolipin recovery.

Extraction MethodPrincipleTotal Lipid RecoveryCardiolipin Recovery EfficiencyPurity Considerations
Folch Method A biphasic solvent system of chloroform and methanol (2:1, v/v) is used to extract lipids from homogenized tissue. A subsequent wash with a salt solution removes non-lipid contaminants.Generally high, especially for tissues with >2% lipid content.[1][2]Considered a gold standard for lipid extraction, with good recovery of most lipid classes, including cardiolipin.[3][4]The washing step is effective at removing water-soluble contaminants.
Bligh-Dyer Method A modified biphasic solvent system of chloroform and methanol (1:2, v/v initially) that accounts for the water content of the tissue sample.Efficient for tissues with low lipid content (<2%). May result in lower recovery for high-fat tissues compared to the Folch method.[1]Widely used for cardiolipin extraction, but may have slightly lower recovery than the Folch method for tissues with high lipid content.[1]Efficient for removing non-lipid contaminants.
Butanolic Extraction A single-phase extraction using butanol, followed by the addition of other solvents to induce phase separation.Good recovery for a range of lipid classes.[3]Reported extraction efficiency of approximately 60% for cardiolipin.[5]May require additional cleanup steps for high purity.[3]

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from tissue samples is depicted in the following diagram.

Lipid_Extraction_Workflow Tissue_Sample Tissue Sample (e.g., Heart, Liver) Homogenization Homogenization in Chloroform:Methanol Tissue_Sample->Homogenization Phase_Separation Phase Separation (Addition of Salt Solution) Homogenization->Phase_Separation Lipid_Extraction Lipid-Containing Organic Phase Collection Phase_Separation->Lipid_Extraction Drying Solvent Evaporation (under Nitrogen) Lipid_Extraction->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis (Quantification of this compound) Reconstitution->Analysis

Caption: Lipid Extraction and Analysis Workflow.

Experimental Protocols

The following are detailed protocols for the Folch and Bligh-Dyer lipid extraction methods, adapted for tissue samples.

Protocol 1: Modified Folch Method

This protocol is based on the method originally described by Folch et al. and is suitable for a wide range of tissue types.[6]

Materials:

  • Tissue sample (e.g., heart, liver)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer.

    • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved. For tough tissues, a bead beater may be more effective.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Vortex the mixture for 15-20 minutes at room temperature.[6]

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the tissue debris.

    • Carefully transfer the supernatant (lipid extract) to a new glass centrifuge tube.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the lipid extract (e.g., 0.4 mL for 2 mL of extract).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of Lipid Phase:

    • Carefully aspirate and discard the upper aqueous phase without disturbing the lower organic phase. A Pasteur pipette is recommended for this step.

  • Solvent Evaporation:

    • Dry the lower organic phase under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Storage:

    • Store the dried lipid extract at -80°C until further analysis.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol for LC-MS).

Protocol 2: Bligh-Dyer Method

This method is a modification of the Folch method and is particularly useful for tissues with high water content.[7][8]

Materials:

  • Tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of tissue and place it in a glass homogenizer.

    • Add 1 mL of deionized water.

    • Add 3.75 mL of chloroform:methanol (1:2, v/v).[7]

    • Homogenize the tissue thoroughly on ice.

  • Lipid Extraction and Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add an additional 1.25 mL of chloroform and vortex for 1 minute.[7]

    • Add 1.25 mL of deionized water and vortex for another minute.[7]

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase:

    • The lower phase is the chloroform layer containing the lipids. Carefully collect this layer using a Pasteur pipette, avoiding the upper aqueous layer and the protein interface.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen.

  • Storage:

    • Store the dried lipid extract at -80°C.

  • Reconstitution:

    • Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Downstream Analysis: Quantification of this compound

Following extraction, the this compound species can be quantified using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method allows for the separation of different cardiolipin species based on their acyl chain composition and their subsequent detection and quantification by the mass spectrometer. For accurate quantification, the use of an appropriate internal standard, such as a commercially available deuterated or 13C-labeled cardiolipin standard, is highly recommended.

Signaling Pathway and Logical Relationships

The extraction protocols are based on the differential solubility of lipids and other cellular components in a biphasic solvent system. The logical relationship of the key steps is illustrated below.

Logical_Relationship Start Tissue Homogenate Add_Solvents Addition of Chloroform:Methanol Start->Add_Solvents Monophasic Monophasic System (Lipids, Proteins, Sugars dissolved) Add_Solvents->Monophasic Add_Aqueous Addition of Aqueous Solution (e.g., NaCl) Monophasic->Add_Aqueous Biphasic Biphasic System Formation Add_Aqueous->Biphasic Upper_Phase Upper Aqueous Phase (Polar molecules: sugars, amino acids) Biphasic->Upper_Phase Separation Lower_Phase Lower Organic Phase (Lipids, including Cardiolipin) Biphasic->Lower_Phase Separation Result Isolated Cardiolipin Lower_Phase->Result

Caption: Logical Flow of Biphasic Lipid Extraction.

Conclusion

The Folch and Bligh-Dyer methods are both robust and reliable for the extraction of cardiolipins from tissue samples. The choice between the two may depend on the lipid content of the tissue, with the Folch method being potentially more suitable for tissues with higher lipid content. For accurate and reproducible quantification of this compound, careful execution of the chosen protocol followed by sensitive analytical techniques such as LC-MS is essential. Researchers should validate their chosen method for their specific tissue type and analytical platform to ensure optimal results.

References

Application Notes and Protocols for the Use of Tetramyristoyl Cardiolipin (16:0) as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipins (CL) are a unique class of phospholipids found almost exclusively in the inner mitochondrial membrane, where they play a crucial role in mitochondrial structure, bioenergetics, and the regulation of apoptosis. Accurate quantification of cardiolipin species is essential for understanding mitochondrial function in health and disease. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the detailed analysis of the complex cardiolipinome.

A key challenge in quantitative lipidomics is accounting for variations in sample extraction efficiency and matrix effects during ionization. The use of a suitable internal standard (IS) is therefore critical. Tetramyristoyl cardiolipin (TMCL), often referred to as (14:0)₄ CL, is a non-endogenous synthetic cardiolipin species widely employed as an internal standard for the quantification of various cardiolipin molecular species. Its structural similarity to endogenous cardiolipins allows it to mimic their behavior during extraction and analysis, while its unique mass prevents interference with the measurement of naturally occurring CLs.

These application notes provide detailed protocols for the use of TMCL as an internal standard in both LC-MS/MS and MALDI-MS for the accurate quantification of cardiolipins in diverse biological samples.

Note on Nomenclature: 16:0 vs. 14:0 Cardiolipin as an Internal Standard

The user's query specified "16:0 cardiolipin." However, the scientific literature predominantly cites tetramyristoyl cardiolipin (TMCL) , which consists of four 14-carbon saturated fatty acyl chains ((14:0)₄ CL) , as the non-naturally occurring internal standard of choice. This is because 14:0 fatty acids are of very low abundance in mammalian cardiolipins, thus minimizing the risk of isotopic overlap with endogenous species. For the remainder of this document, we will refer to the recommended internal standard as tetramyristoyl cardiolipin (TMCL) or (14:0)₄ CL .

Data Presentation: Performance of TMCL as an Internal Standard

The use of TMCL as an internal standard has been validated in numerous studies, demonstrating excellent linearity, precision, and accuracy for the quantification of a wide range of cardiolipin species. Below is a summary of typical quantitative performance data.

Parameter Value Notes Reference
Method LC-MS/MSQuantitative analysis of tetralinoleoyl-CL (18:2)₄[1]
Internal Standard TMCL ((14:0)₄ CL)Structural analog of endogenous cardiolipins[1]
Calibration Range 0.120–60.2 nMIn human leukemia and lymphoma cell lines[1]
Correlation Coefficient (r²) >0.999Demonstrates excellent linearity[1]
Intra- and Inter-assay Accuracy ≤±5%High degree of accuracy[1]
Intra- and Inter-assay Precision ≤8%High degree of reproducibility[1]
Recovery 95-101%Excellent recovery from biological matrices[1]
Limit of Detection (LOD) 5 pmol (on column)High sensitivity for cardiolipin species[2][3]

Experimental Protocols

Protocol 1: Quantitative Analysis of Cardiolipins by LC-MS/MS

This protocol describes a general method for the extraction and quantification of cardiolipins from biological samples using TMCL as an internal standard.

1. Materials and Reagents

  • Tetramyristoyl cardiolipin (TMCL) internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform, Methanol, Water (HPLC grade)

  • Ammonium hydroxide or Formic acid (for mobile phase modification)

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas stream for solvent evaporation

2. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • To a known amount of sample (e.g., 1-5 million cells or 10-50 mg of tissue), add a precise amount of TMCL internal standard. The amount of IS should be chosen to be within the linear range of the assay and comparable to the expected concentration of the endogenous cardiolipins.

  • Add 2:1 (v/v) chloroform:methanol to the sample. For every 100 µL of aqueous sample, use approximately 1 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.2 volumes of water or 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, into a new glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 9:1 isopropanol:acetonitrile or the initial mobile phase composition).

3. LC-MS/MS Instrumentation and Parameters

The following are representative parameters. Optimization may be required for specific instruments and applications.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters XBridge® BEH C18 XP, 2.1 x 150 mm, 3 µm).[1]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[3]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the cardiolipins. A typical gradient might start at 30-40% B, ramp to 90-100% B over 15-20 minutes, hold for 5-10 minutes, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is preferred for cardiolipin analysis due to the presence of the phosphate groups.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. For high-resolution instruments, full scan or targeted MS/MS can be used.

  • MRM Transitions (Example):

    • TMCL ((14:0)₄ CL): Precursor ion [M-2H]²⁻ at m/z 619.5 -> Product ion (fatty acid fragment) at m/z 227.2

    • Tetralinoleoyl-CL ((18:2)₄ CL): Precursor ion [M-2H]²⁻ at m/z 723.5 -> Product ion (fatty acid fragment) at m/z 279.2

4. Data Analysis and Quantification

  • Integrate the peak areas of the endogenous cardiolipin species and the TMCL internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of a cardiolipin standard (e.g., tetralinoleoyl-CL) spiked with a fixed concentration of the TMCL internal standard.

  • Determine the concentration of the endogenous cardiolipin species in the sample by interpolating the peak area ratio from the calibration curve.

Protocol 2: Analysis of Cardiolipins by MALDI-MS

This protocol outlines a method for the direct analysis of cardiolipins from tissue sections using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). TMCL can be used as an internal standard by spotting it onto the tissue section.

1. Materials and Reagents

  • Tetramyristoyl cardiolipin (TMCL) internal standard solution.

  • MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or norharmane (NRM)).[4]

  • Tissue sections mounted on a MALDI target plate.

  • Methanol, Chloroform.

2. Sample Preparation

  • Prepare a solution of the MALDI matrix (e.g., 30 mg/mL DHB in 70:30 acetonitrile:water with 0.1% TFA).

  • Apply the matrix solution to the tissue section using a sprayer or automated spotting device.

  • For quantification, a known amount of TMCL internal standard can be spotted onto a discrete area of the tissue or adjacent to the region of interest.

3. MALDI-MS Instrumentation and Parameters

  • Mass Spectrometer: A MALDI-TOF (Time-of-Flight) or MALDI-FTICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometer.

  • Laser: A UV laser (e.g., 337 nm N₂ laser or 355 nm Nd:YAG laser).[5]

  • Ionization Mode: Negative ion mode.

  • Mass Range: m/z 1200-1600.[5]

4. Data Analysis

  • Acquire mass spectra from the regions of interest on the tissue section.

  • Identify endogenous cardiolipin species based on their m/z values.

  • For relative quantification, the intensity of the endogenous cardiolipin peaks can be normalized to the intensity of the TMCL internal standard peak from an adjacent spot.

Visualizations

Experimental Workflow for Cardiolipin Analysis

G General Workflow for Cardiolipin Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Quantification SampleCollection 1. Sample Collection (Tissue, Cells, Plasma) AddIS 2. Add TMCL Internal Standard SampleCollection->AddIS LipidExtraction 3. Lipid Extraction (e.g., Folch Method) AddIS->LipidExtraction DryAndReconstitute 4. Dry and Reconstitute Lipid Extract LipidExtraction->DryAndReconstitute LC_Separation 5. LC Separation (Reversed-Phase) DryAndReconstitute->LC_Separation MS_Detection 6. MS/MS Detection (Negative ESI) LC_Separation->MS_Detection PeakIntegration 7. Peak Integration MS_Detection->PeakIntegration RatioCalculation 8. Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification 9. Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Overview of the cardiolipin analysis workflow.

Logical Relationship in Quantitative Analysis

G Principle of Internal Standard Quantification cluster_0 Analytical Process Analyte Endogenous Cardiolipin (Unknown Amount) Extraction Lipid Extraction Analyte->Extraction IS TMCL Internal Standard (Known Amount) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyte_Response Analyte Peak Area LCMS->Analyte_Response IS_Response IS Peak Area LCMS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Final_Quant Absolute Quantification Ratio->Final_Quant

Caption: Use of TMCL for accurate quantification.

References

In Vitro Mitochondrial Function Assays with 16:0 Cardiolipin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid almost exclusively found in the inner mitochondrial membrane (IMM), where it plays a pivotal role in maintaining mitochondrial structure and function. Its distinctive dimeric structure with four acyl chains is critical for the optimal activity of numerous mitochondrial proteins, including the enzyme complexes of the electron transport chain (ETC) and ATP synthase. The specific fatty acid composition of cardiolipin can significantly influence its functional properties. This document provides detailed application notes and protocols for in vitro assays designed to investigate the impact of 16:0 cardiolipin (tetrapalmitoyl cardiolipin) on key mitochondrial functions.

These protocols are intended for researchers in academia and the pharmaceutical industry engaged in studying mitochondrial physiology, pathophysiology, and the development of therapeutics targeting mitochondrial dysfunction.

Data Summary

The following tables summarize the expected quantitative outcomes from the described assays when investigating the effects of this compound. Please note that specific values will vary depending on the experimental setup, including the source of mitochondria or submitochondrial particles and the concentration of this compound used.

Table 1: Effect of this compound on Mitochondrial Respiration

ParameterControl (No exogenous CL)+ this compound (Liposomes)Expected Change
State 3 Respiration (ADP-stimulated)BaselineVariesModulation of ETC complex activity
State 4 Respiration (ADP-limited)BaselineVariesAlteration of proton leak
Respiratory Control Ratio (RCR)BaselineVariesIndication of coupling efficiency
Complex I Activity (NADH oxidation)BaselineVariesDirect effect on Complex I function
Complex IV Activity (Cytochrome c oxidation)BaselineVariesImpact on Cytochrome c oxidase

Table 2: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)

AssayParameterControl+ this compoundExpected Change
JC-1 AssayRed/Green Fluorescence RatioHighVariesAlteration in ΔΨm

Table 3: Modulation of Mitochondrial Enzyme Activity by this compound

Enzyme/ProcessAssay PrincipleControl ActivityActivity with this compoundExpected Modulation
Cytochrome c Peroxidase ActivityAmplex Red OxidationLowIncreasedConformational change in Cytochrome c
ATP Synthase (Complex V) ActivityATP Hydrolysis/SynthesisHighVariesImpact on enzyme kinetics
Mitochondrial Permeability Transition Pore (mPTP)Calcein-AM QuenchingLow OpeningVariesAltered sensitivity to inducers

Experimental Protocols

Mitochondrial Respiration Assay

This protocol measures the rate of oxygen consumption in isolated mitochondria or submitochondrial particles to assess the function of the electron transport chain.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2)

  • Respiratory substrates (e.g., pyruvate/malate for Complex I, succinate for Complex II)

  • ADP

  • This compound (tetrapalmitoyl cardiolipin) liposomes

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Protocol:

  • Prepare this compound liposomes by sonication or extrusion.

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria to the pre-warmed respiration buffer in the respirometer chamber.

  • Allow for equilibration and record the baseline oxygen consumption (State 1).

  • Add respiratory substrates (e.g., pyruvate and malate) to initiate electron flow and measure State 2 respiration.

  • In the experimental group, add a predetermined concentration of this compound liposomes and incubate for a specified time.

  • Add a saturating concentration of ADP to stimulate ATP synthesis and measure State 3 respiration.

  • The rate of oxygen consumption will decrease as ADP is phosphorylated to ATP, reaching State 4 respiration.

  • Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling.

  • Specific ETC complex activities can be assessed using specific substrates and inhibitors.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay utilizes the lipophilic cationic dye JC-1 to determine the mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[1][2][3]

Materials:

  • Isolated mitochondria or intact cells

  • JC-1 dye solution (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Assay Buffer (e.g., PBS or cell culture medium)

  • This compound liposomes

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Protocol:

  • Prepare cells or isolated mitochondria and seed in a multi-well plate.

  • Treat the experimental group with this compound liposomes for the desired time. Include a positive control for depolarization (e.g., CCCP).

  • Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.[1]

  • Wash the cells/mitochondria with assay buffer to remove excess dye.[2]

  • Measure the fluorescence intensity at both red (emission ~590 nm) and green (emission ~525-535 nm) wavelengths.[1]

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Cytochrome c Peroxidase Activity Assay

This assay measures the peroxidase activity of cytochrome c, which is induced upon its interaction with cardiolipin, a key event in the intrinsic pathway of apoptosis.[4][5]

Materials:

  • Purified cytochrome c

  • This compound liposomes

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4)[6]

  • Fluorescence plate reader

Protocol:

  • Prepare this compound liposomes in the assay buffer.

  • In a multi-well plate, add purified cytochrome c.

  • Add the this compound liposomes to the experimental wells and incubate to allow for complex formation.

  • Add the Amplex® Red reagent to all wells.

  • Initiate the reaction by adding H₂O₂.[5]

  • Immediately measure the increase in fluorescence (excitation ~570 nm, emission ~585 nm) over time.[6] The rate of fluorescence increase is proportional to the peroxidase activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Cardiolipin's Role in the Electron Transport Chain

Cardiolipin is essential for the structural integrity and function of the electron transport chain complexes and their assembly into supercomplexes. This organization is believed to enhance the efficiency of electron transfer.

ETC_Cardiolipin cluster_IMM Inner Mitochondrial Membrane CI Complex I CIII Complex III CI->CIII e- CII Complex II CII->CIII e- CIV Complex IV CIII->CIV O2 O2 CIV->O2 CV Complex V (ATP Synthase) ATP ATP CV->ATP CL Cardiolipin (16:0) CL->CI Stabilization CL->CIII CL->CIV CL->CV NADH NADH NADH->CI Succinate Succinate Succinate->CII H2O H2O O2->H2O ADP ADP + Pi ADP->CV Apoptosis_Cardiolipin cluster_Mitochondrion Mitochondrion cluster_IMM Inner Membrane cluster_OMM Outer Membrane CL Cardiolipin (16:0) CL_ox Oxidized Cardiolipin CL->CL_ox CytC_bound Cytochrome c (Bound) Bax Bax/Bak Pore CytC_release Cytochrome c (Released) CytC_bound->CytC_release Release Bax->CytC_release Mediates Apoptotic_Stimuli Apoptotic Stimuli ROS ROS Apoptotic_Stimuli->ROS ROS->CL Oxidation CL_ox->CytC_bound Dissociation Apoptosome Apoptosome Formation CytC_release->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Assay 3. Assay Performance cluster_Analysis 4. Data Analysis A Isolate Mitochondria or Culture Cells C Incubate Mitochondria/Cells with 16:0 CL Liposomes (Experimental Group) A->C D Incubate Mitochondria/Cells with Vehicle Control (Control Group) A->D B Prepare this compound Liposomes B->C E Perform Specific Mitochondrial Function Assay (e.g., Respiration, ΔΨm, Enzyme Activity) C->E D->E F Measure Assay-Specific Endpoint (e.g., O2 consumption, Fluorescence) E->F G Compare Experimental vs. Control F->G H Statistical Analysis G->H

References

Application Notes and Protocols for Studying Protein-Cardiolipin Interactions with 16:0 Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, where it constitutes up to 20% of the total lipid content. Its distinctive structure, featuring four acyl chains and a dimeric headgroup, allows it to play a critical role in various mitochondrial functions.[] These functions include supporting the structure of the inner mitochondrial membrane, modulating the activity of respiratory chain complexes, and participating in apoptosis.[][2][3] The specific acyl chain composition of cardiolipin can significantly influence these functions. This document focuses on 16:0 cardiolipin, also known as tetramyristoyl cardiolipin, a saturated form of this crucial phospholipid.[4]

Alterations in cardiolipin content and composition have been implicated in a range of pathological conditions, including heart failure, ischemia, and neurodegenerative diseases like Parkinson's and Alzheimer's.[2] Therefore, understanding the interactions between proteins and specific cardiolipin species like this compound is of paramount importance for basic research and for the development of novel therapeutics targeting mitochondrial dysfunction.

These application notes provide detailed protocols for investigating the interactions between proteins and this compound using modern biophysical techniques. The methodologies outlined here are designed to provide robust and reproducible quantitative data on binding affinity, thermodynamics, and kinetics.

Key Experimental Techniques

Several powerful biophysical techniques can be employed to characterize protein-cardiolipin interactions. The choice of method often depends on the specific research question, the properties of the protein of interest, and the availability of instrumentation. Here, we detail protocols for three widely used and complementary techniques:

  • Isothermal Titration Calorimetry (ITC): A solution-based technique that measures the heat changes associated with binding events.[5][6][7] ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][6][7][8]

  • Surface Plasmon Resonance (SPR): A label-free, real-time optical sensing technique that monitors the binding of an analyte (protein) to a ligand (cardiolipin-containing liposomes) immobilized on a sensor surface.[9][10][11][12] SPR is particularly useful for determining the kinetics of binding, including association (ka) and dissociation (kd) rates, in addition to the binding affinity (Kd).[11][12]

  • MicroScale Thermophoresis (MST): An immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient.[13][14][15] Binding of a ligand to a fluorescently labeled molecule alters its thermophoretic movement, allowing for the determination of binding affinity.[13][14] MST is highly sensitive, requires low sample consumption, and can be performed in complex biological matrices.[15][16]

Experimental Workflow

The general workflow for studying protein-cardiolipin interactions involves several key steps, from the preparation of materials to data analysis and interpretation.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Liposome_Prep 1. Liposome Preparation (with this compound) ITC Isothermal Titration Calorimetry (ITC) Liposome_Prep->ITC Input SPR Surface Plasmon Resonance (SPR) Liposome_Prep->SPR Input MST MicroScale Thermophoresis (MST) Liposome_Prep->MST Input Protein_Prep 2. Protein Purification & Characterization Protein_Prep->ITC Input Protein_Prep->SPR Input Protein_Prep->MST Input Data_Processing 4. Data Processing & Curve Fitting ITC->Data_Processing Raw Data SPR->Data_Processing Raw Data MST->Data_Processing Raw Data Quant_Analysis 5. Quantitative Analysis (Kd, Kon, Koff, Thermodynamics) Data_Processing->Quant_Analysis Processed Data G cluster_interaction Protein-Cardiolipin Interaction cluster_consequences Functional Consequences Protein Protein of Interest Cardiolipin This compound in Inner Mitochondrial Membrane Protein->Cardiolipin Binding ETC Modulation of Electron Transport Chain Activity Protein->ETC Functional Regulation Apoptosis Initiation of Apoptosis Protein->Apoptosis Pro/Anti-apoptotic Signaling Mito_Dynamics Alteration of Mitochondrial Dynamics (Fusion/Fission) Protein->Mito_Dynamics Recruitment of Fission/Fusion Machinery Cardiolipin->ETC Structural Support Cardiolipin->Apoptosis Cytochrome c Release Cardiolipin->Mito_Dynamics Membrane Curvature

References

High-Purity 16:0 Cardiolipin Standards: Commercial Sources, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity 16:0 cardiolipin (tetramyristoyl cardiolipin), along with detailed application notes and experimental protocols for its use in research and drug development.

Commercial Sources for High-Purity this compound

A variety of vendors supply high-purity this compound standards, suitable for a range of research applications. The table below summarizes key information for products from prominent suppliers.

SupplierProduct Name/NumberPurityFormulationStorage
Avanti Polar Lipids (via Sigma-Aldrich) This compound (710333P)>99% (TLC)Powder-20°C
Cayman Chemical Cardiolipin (16:0/16:0/16:0/16:0)≥98%A solution in chloroform-20°C
Echelon Biosciences This compound (L-C160)≥95%Lyophilized powder-20°C or below
MedChemExpress 16:0-18:1 Cardiolipin sodium>98%Solid-20°C (3 years)

Application Notes

High-purity this compound is a critical tool for a variety of research applications, primarily due to its role as a key component of the inner mitochondrial membrane in eukaryotes and in the membranes of many bacteria. Its unique structure, with four acyl chains, influences membrane curvature and the function of numerous membrane-associated proteins.

1. Liposome and Artificial Membrane Systems: this compound is frequently used in the preparation of liposomes and other artificial membrane systems. These model membranes are invaluable for studying:

  • Membrane protein function and activity in a controlled lipid environment.

  • Lipid-protein interactions and the influence of cardiolipin on protein localization and conformation.

  • Membrane fusion and fission events.

  • The permeability and stability of lipid bilayers.

2. Standard for Mass Spectrometry: As a well-defined molecular species, this compound serves as an excellent internal or external standard for mass spectrometry-based lipidomics. Its use allows for the accurate quantification of cardiolipin species in complex biological samples.

3. In Vitro Functional Assays: High-purity this compound is utilized in a variety of in vitro assays to investigate the functional roles of this phospholipid. Examples include:

  • Enzyme Activity Assays: Studying the activation or inhibition of enzymes that are dependent on or modulated by cardiolipin, such as certain ATPases and phospholipases.

  • Protein Binding Assays: Quantifying the binding affinity of proteins to cardiolipin-containing membranes.

  • Apoptosis and Mitochondrial Function Assays: Investigating the role of cardiolipin in mitochondrial-mediated apoptosis and the assembly and function of respiratory chain supercomplexes.

Experimental Protocols

1. Protocol for Liposome Preparation with this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method.

  • Materials:

    • High-purity this compound standard (powder or chloroform solution)

    • Other desired lipids (e.g., phosphatidylcholine, phosphatidylethanolamine) in chloroform

    • Chloroform

    • Desired aqueous buffer (e.g., HEPES, PBS)

    • Round-bottom flask

    • Rotary evaporator or gentle stream of nitrogen gas

    • Bath sonicator

    • Syringe filters (e.g., 0.1 µm polycarbonate) (optional, for extrusion)

  • Procedure:

    • Lipid Film Formation:

      • In a clean round-bottom flask, add the desired amount of this compound and other lipids dissolved in chloroform.

      • Remove the chloroform using a rotary evaporator or by slowly evaporating the solvent under a gentle stream of nitrogen gas. This will leave a thin lipid film on the wall of the flask.

      • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.

    • Hydration:

      • Add the desired aqueous buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

      • Hydrate the lipid film by vortexing the flask for several minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).

    • Sonication for SUV Formation:

      • Place the flask containing the MLV suspension in a bath sonicator.

      • Sonicate the suspension until the solution becomes clear, which typically takes 5-15 minutes. This process breaks down the MLVs into smaller, unilamellar vesicles. The temperature of the sonicator bath should be kept above the phase transition temperature of the lipids.

    • Optional: Extrusion for Uniform Size:

      • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated 10-20 times.

    • Storage:

      • Store the prepared liposomes at 4°C. For long-term storage, they can be frozen in liquid nitrogen and stored at -80°C, although freeze-thaw cycles should be avoided.

2. Protocol for In Vitro Cardiolipin-Dependent Enzyme Activity Assay

This protocol provides a general framework for assessing the activity of an enzyme that is modulated by this compound, such as the bacterial magnesium transporter MgtA (an ATPase).

  • Materials:

    • Purified enzyme of interest

    • Liposomes containing a defined concentration of this compound (prepared as described above)

    • Control liposomes without cardiolipin

    • Assay buffer specific to the enzyme

    • Substrate for the enzyme (e.g., ATP for an ATPase)

    • Detection reagents for the product of the enzymatic reaction (e.g., a phosphate detection reagent for an ATPase)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare Liposome-Enzyme Mixtures:

      • In separate microcentrifuge tubes, mix the purified enzyme with either the this compound-containing liposomes or the control liposomes.

      • Incubate the mixtures for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for interaction.

    • Initiate the Enzymatic Reaction:

      • Transfer the enzyme-liposome mixtures to the wells of a 96-well plate.

      • Add the enzyme's substrate to each well to initiate the reaction.

    • Incubation:

      • Incubate the plate at the optimal temperature for the enzyme for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

    • Stop the Reaction:

      • Stop the reaction by adding a stop solution, if applicable, or by proceeding directly to the detection step.

    • Detect Product Formation:

      • Add the appropriate detection reagents to each well.

      • Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

    • Data Analysis:

      • Calculate the rate of the enzymatic reaction for both the control and the this compound conditions.

      • Compare the reaction rates to determine the effect of this compound on the enzyme's activity.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Protein-Liposome Interaction Assay start Start: High-Purity This compound Standard mix Mix with other lipids in chloroform start->mix dry Dry to a thin film (Rotary Evaporation/Nitrogen Stream) mix->dry hydrate Hydrate with Aqueous Buffer dry->hydrate sonicate Sonication to form Small Unilamellar Vesicles (SUVs) hydrate->sonicate incubate Incubate SUVs with Protein of Interest sonicate->incubate Input for Assay separate Separate Liposome-Bound from Unbound Protein (e.g., Centrifugation, Gel Filtration) incubate->separate quantify Quantify Bound Protein (e.g., SDS-PAGE, Western Blot) separate->quantify end End: Characterize Protein-Cardiolipin Interaction quantify->end Determine Binding Affinity

Caption: Experimental workflow for studying protein-16:0 cardiolipin interactions.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrion imm Inner Mitochondrial Membrane cl Cardiolipin (16:0) cytc Cytochrome c cl->cytc anchors bax Bax/Bak Activation cl->bax facilitates oligomerization pore Mitochondrial Apoptosis-Induced Channel (MAC) cytc->pore released through mom Outer Mitochondrial Membrane bax->mom translocates to bax->pore forms cytc_cyto Cytochrome c (Cytosol) stress Apoptotic Stimulus (e.g., DNA damage, stress) tbid tBid Activation stress->tbid tbid->bax promotes caspase Caspase Activation apoptosis Apoptosis caspase->apoptosis cytc_cyto->caspase activates

Caption: Role of cardiolipin in the intrinsic apoptosis signaling pathway.

Protocol for Isolating Mitochondria to Analyze 16:0 Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiolipin (CL) is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure, dynamics, and function.[1] Comprising approximately 15-20% of the inner mitochondrial membrane's lipid composition, cardiolipin is essential for the optimal function of numerous enzymes involved in energy metabolism.[1][2] The fatty acid composition of cardiolipin varies between tissues, and specific species, such as those containing palmitic acid (16:0), are of increasing interest due to their potential roles in cellular signaling pathways, including apoptosis.

This document provides detailed protocols for the isolation of high-purity mitochondria from both cultured cells and animal tissues, suitable for the subsequent analysis of 16:0 cardiolipin. Furthermore, it outlines the analytical workflow for cardiolipin analysis by mass spectrometry and presents available quantitative data and known signaling pathway involvements of this compound.

Data Presentation: Quantitative Analysis of Cardiolipin Species

The fatty acid composition of cardiolipin is tissue-specific. While tetralinoleoyl-cardiolipin [(18:2)4CL] is the most abundant species in mammalian cardiac mitochondria, other tissues exhibit different profiles.[3] Notably, in rat testis, the major cardiolipin species is tetrapalmitoyl-cardiolipin [(16:0)4CL].[3] The following table summarizes the distribution of major cardiolipin species in various rat organs.

OrganMajor Cardiolipin SpeciesMinor Cardiolipin SpeciesReference
Heart Muscle(18:2)4 CL-[3]
Leg Muscle(18:2)4 CL-[3]
Liver(18:2)4 CL(18:2)3/(18:1) CL[3]
Kidney(18:2)4 CL(18:2)3/(18:1) CL[3]
Testis(16:0)4 CL-[3]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation followed by a purification step using a sucrose density gradient.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • Protease inhibitor cocktail

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Sucrose solutions (1.0 M and 1.5 M) in 10 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Harvesting: Harvest cells from culture flasks by trypsinization or scraping. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension and Homogenization: Resuspend the cell pellet in ice-cold MIB containing protease inhibitors. Allow the cells to swell for 10-15 minutes on ice. Transfer the cell suspension to a pre-chilled Dounce homogenizer and perform 20-30 strokes with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor with a microscope).

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

    • Discard the supernatant (cytosolic fraction).

  • Sucrose Density Gradient Purification:

    • Gently resuspend the crude mitochondrial pellet in a small volume of MIB.

    • Prepare a discontinuous sucrose gradient by carefully layering 1.5 M sucrose solution under a 1.0 M sucrose solution in an ultracentrifuge tube.

    • Carefully layer the resuspended crude mitochondrial fraction on top of the 1.0 M sucrose layer.

    • Centrifuge at 60,000 x g for 20-30 minutes at 4°C.

    • Intact mitochondria will band at the interface of the 1.0 M and 1.5 M sucrose layers.

  • Mitochondria Collection and Washing:

    • Carefully collect the mitochondrial band using a Pasteur pipette.

    • Dilute the collected fraction with MIB and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the purified mitochondria.

    • Wash the pellet once more with MIB.

  • Storage: Resuspend the final mitochondrial pellet in a minimal volume of MIB or a buffer suitable for downstream analysis. Store at -80°C.

Protocol 2: Isolation of Mitochondria from Animal Tissues

This protocol is suitable for isolating mitochondria from soft tissues like liver and brain.

Materials:

  • Animal tissue (e.g., rat liver)

  • Mitochondria Isolation Buffer (MIB-T): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA

  • Protease inhibitor cocktail

  • Teflon-glass homogenizer

  • Refrigerated centrifuge

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved protocols. Quickly excise the tissue and place it in ice-cold MIB-T. Mince the tissue into small pieces.

  • Homogenization: Transfer the minced tissue to a pre-chilled Teflon-glass homogenizer with MIB-T containing protease inhibitors. Homogenize with 5-10 gentle strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

    • Discard the supernatant.

  • Washing: Resuspend the mitochondrial pellet in MIB-T and centrifuge again at 10,000 x g for 15 minutes at 4°C. Repeat this washing step once.

  • Purification (Optional): For higher purity, the crude mitochondrial pellet can be further purified using a sucrose density gradient as described in Protocol 1, steps 5-6.

  • Storage: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications and store at -80°C.

Protocol 3: Lipid Extraction and Analysis of this compound

This protocol outlines the extraction of lipids from the isolated mitochondria and subsequent analysis of cardiolipin species by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Isolated mitochondrial pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the mitochondrial pellet, add a mixture of chloroform and methanol (1:2, v/v).

    • Vortex thoroughly for 1 minute.

    • Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex again and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:methanol 1:1, v/v).

  • LC-MS Analysis:

    • Inject the reconstituted lipid extract into the LC-MS system.

    • Separate lipid species using a suitable chromatography column (e.g., C18 reverse-phase).

    • Detect and identify cardiolipin species based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[4] 16:0-containing cardiolipins will have characteristic masses that can be specifically targeted for quantification.

Mandatory Visualization

Experimental Workflow for Mitochondria Isolation and Cardiolipin Analysis

experimental_workflow cluster_isolation Mitochondria Isolation cluster_analysis Cardiolipin Analysis start Start: Cultured Cells or Tissue homogenization Homogenization start->homogenization diff_cent_1 Differential Centrifugation (Low Speed) homogenization->diff_cent_1 supernatant_1 Collect Supernatant diff_cent_1->supernatant_1 diff_cent_2 Differential Centrifugation (High Speed) supernatant_1->diff_cent_2 crude_mito Crude Mitochondrial Pellet diff_cent_2->crude_mito sucrose_gradient Sucrose Density Gradient Centrifugation crude_mito->sucrose_gradient pure_mito Purified Mitochondria sucrose_gradient->pure_mito lipid_extraction Lipid Extraction (Bligh-Dyer) pure_mito->lipid_extraction lc_ms LC-MS Analysis lipid_extraction->lc_ms data_analysis Data Analysis: Quantification of 16:0 CL lc_ms->data_analysis end Results data_analysis->end

Caption: Workflow for isolating and analyzing this compound.

Signaling Pathway: Cardiolipin's Role in Apoptosis

Cardiolipin plays a critical role in the intrinsic pathway of apoptosis. Upon apoptotic stimuli, cardiolipin is thought to translocate to the outer mitochondrial membrane where it acts as a platform for the recruitment and activation of pro-apoptotic proteins.[5][6] Specifically, cardiolipin is required for the mitochondrial targeting of tBid, a pro-apoptotic Bcl-2 family protein, and for the subsequent activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).[5] Furthermore, cardiolipin is essential for the formation of a mitochondrial platform for the recruitment and activation of caspase-8 in the type II extrinsic apoptotic pathway.[6]

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrial Events cluster_downstream Downstream Events extrinsic Extrinsic Pathway (e.g., FasL) caspase8_activation Caspase-8 Activation extrinsic->caspase8_activation intrinsic Intrinsic Pathway (e.g., DNA damage) bax_bak_activation Bax/Bak Activation & Oligomerization intrinsic->bax_bak_activation bid_cleavage Bid -> tBid caspase8_activation->bid_cleavage caspase3_activation Caspase-3 Activation caspase8_activation->caspase3_activation cl_platform Cardiolipin (16:0) Platform Formation on OMM bid_cleavage->cl_platform cl_platform->bax_bak_activation momp MOMP bax_bak_activation->momp cyto_c_release Cytochrome c Release momp->cyto_c_release apoptosome Apoptosome Formation cyto_c_release->apoptosome caspase9_activation Caspase-9 Activation apoptosome->caspase9_activation caspase9_activation->caspase3_activation apoptosis Apoptosis caspase3_activation->apoptosis

Caption: Role of cardiolipin in mitochondrial-mediated apoptosis.

References

Troubleshooting & Optimization

how to prevent oxidation of 16:0 cardiolipin during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0 cardiolipin (tetramyristoyl cardiolipin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its oxidation during sample preparation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is preventing oxidation of this compound important, even though it is a saturated lipid?

A1: While this compound is composed of four saturated fatty acid chains (myristic acid) and lacks double bonds, making it significantly less susceptible to peroxidation than unsaturated cardiolipins, oxidation can still be initiated at other sites on the molecule under harsh sample preparation conditions. Exposure to strong oxidizing agents, high energy, or certain enzymatic activities can lead to the formation of artifacts that may interfere with accurate quantification and structural analysis. Therefore, following best practices to minimize oxidative stress during sample preparation is crucial for obtaining reliable and reproducible data.

Q2: What are the primary factors that can contribute to the oxidation of cardiolipin during sample preparation?

A2: The main contributors to lipid oxidation during sample preparation are exposure to oxygen, light, and heat.[1] Additionally, the presence of metal ions (like iron), which can catalyze oxidation reactions, and enzymatic activity from lipases or peroxidases can also lead to degradation of cardiolipin.[2][3]

Q3: What is the optimal temperature for storing this compound samples and extracts?

A3: For long-term storage, lipid extracts should be kept in an airtight glass container under an inert atmosphere (argon or nitrogen) at -20°C or lower.[2][3] It is recommended to store saturated lipids like this compound as a powder at ≤ -16°C in a glass container with a Teflon-lined closure. When using a portion of the powder, allow the container to reach room temperature before opening to prevent condensation and moisture absorption, which can lead to hydrolysis.[4]

Q4: Which antioxidants are recommended for preventing this compound oxidation, and at what concentration?

A4: Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), as well as natural antioxidants like α-tocopherol (a form of Vitamin E), are commonly used. A typical starting concentration for BHT or BHA in the extraction solvent is 0.01% (w/v). The optimal concentration can be sample-dependent, and it is advisable to test a range to determine the most effective concentration for your specific application.

Q5: Can I use plastic tubes and pipette tips during my sample preparation?

A5: It is strongly advised to avoid plastic containers and pipette tips when working with organic solvents used for lipid extraction.[4] Plasticizers and other contaminants can leach from the plastic into the solvent, leading to contamination of your sample. Use glass or Teflon-lined containers and glass or stainless steel transfer tools whenever possible.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in my mass spectrometry data that could be oxidized cardiolipin artifacts. 1. Inadvertent exposure of the sample to air and light during extraction or storage. 2. Contamination of solvents with peroxides. 3. Presence of metal ions in buffers or on glassware. 4. Insufficient antioxidant concentration.1. Perform all sample preparation steps under dim light and on ice. Purge solvents and sample vials with an inert gas (argon or nitrogen) before sealing. 2. Use fresh, high-purity solvents. Test solvents for peroxides before use. 3. Use metal-free buffers and acid-wash glassware to remove any trace metal contaminants. 4. Optimize the antioxidant concentration. Consider adding a chelating agent like EDTA to your aqueous buffers to sequester metal ions.
Low recovery of this compound after extraction. 1. Incomplete cell or tissue homogenization. 2. Suboptimal solvent ratios in the extraction method (e.g., Folch or Bligh & Dyer). 3. Adsorption of the lipid to plastic surfaces.1. Ensure thorough homogenization of the sample to disrupt all membranes and allow for efficient lipid extraction. 2. Carefully follow a validated lipid extraction protocol, ensuring precise measurement of solvent volumes. 3. Use glass vials and syringes for all steps involving organic solvents.
High variability in cardiolipin quantification between replicate samples. 1. Inconsistent sample handling and processing times. 2. Freeze-thaw cycles. 3. Inaccurate internal standard addition.1. Standardize all sample handling procedures and minimize the time between sample collection and extraction. 2. Aliquot samples after collection to avoid repeated freezing and thawing of the entire sample. 3. Ensure the internal standard is added accurately and at an early stage of the extraction process to account for any sample loss during preparation.

Quantitative Data on Antioxidant Effectiveness

The choice of antioxidant can impact the prevention of lipid oxidation. Below is a summary of the comparative effectiveness of commonly used antioxidants.

AntioxidantTypical ConcentrationEffectiveness in Preventing Lipid PeroxidationReference
Butylated Hydroxytoluene (BHT)0.01% - 1% (w/v)High. Often used as a benchmark synthetic antioxidant.[5][6]
α-Tocopherol (Vitamin E)0.1% - 1% (w/v)High. A natural antioxidant. Its effectiveness can be comparable to BHT at similar concentrations.[5][6]
Butylated Hydroxyanisole (BHA)0.01% (w/v)High. Another effective synthetic antioxidant.

Note: The effectiveness of antioxidants can be influenced by the specific lipid matrix, the presence of pro-oxidants, and the experimental conditions.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples with Oxidation Prevention

This protocol is a modified Bligh & Dyer method designed to minimize the oxidation of this compound.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Butylated Hydroxytoluene (BHT)

  • Glass homogenization tubes

  • Glass centrifuge tubes with Teflon-lined caps

  • Inert gas (argon or nitrogen)

Procedure:

  • Sample Homogenization:

    • Place the pre-weighed biological sample (e.g., tissue, cell pellet) in a glass homogenization tube on ice.

    • Add a 3:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. Use a sufficient volume to ensure the sample is fully submerged.

    • Homogenize the sample thoroughly on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add deionized water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v).

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • To maximize recovery, re-extract the upper aqueous phase and the protein interface with 2 volumes of chloroform. Centrifuge and combine the lower organic phases.

  • Drying and Storage:

    • Dry the combined organic phase under a gentle stream of nitrogen or argon gas.

    • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) for analysis or storage.

    • For storage, flush the vial with inert gas, seal tightly with a Teflon-lined cap, and store at -20°C or below.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 45°C

Mass Spectrometry Parameters:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy: Optimized for the fragmentation of the [M-2H]²⁻ precursor ion of this compound.

  • Precursor Ion (for MS/MS): m/z for the doubly charged ion of this compound.

  • Product Ions (for monitoring): Specific fragment ions corresponding to the loss of myristic acid.

Visualizations

Experimental Workflow for Oxidation Prevention

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Storage SampleCollection 1. Sample Collection (Rapid Freezing) Homogenization 2. Homogenization (On Ice, with Antioxidant) SampleCollection->Homogenization Extraction 3. Lipid Extraction (Glassware, Inert Atmosphere) Homogenization->Extraction Drying 4. Solvent Evaporation (Under Inert Gas) Extraction->Drying Reconstitution 5. Reconstitution (in appropriate solvent) Drying->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS Storage 7. Long-term Storage (-20°C or below, Inert Gas) Reconstitution->Storage If not for immediate analysis

Caption: Workflow for minimizing this compound oxidation during sample preparation.

Logical Relationships in Preventing Cardiolipin Oxidation

logical_relationships cluster_causes Primary Causes of Oxidation cluster_prevention Preventative Measures Oxidation Cardiolipin Oxidation HighQualityData High-Quality, Reliable Data Oxidation->HighQualityData Prevents Oxygen Oxygen Exposure Oxygen->Oxidation Light Light Exposure Light->Oxidation Heat Heat Application Heat->Oxidation Metals Metal Ion Catalysis Metals->Oxidation Enzymes Enzymatic Activity Enzymes->Oxidation InertAtmosphere Inert Atmosphere (Argon/Nitrogen) InertAtmosphere->HighQualityData Darkness Work in Dark/Dim Light Darkness->HighQualityData Cold Work on Ice Cold->HighQualityData Antioxidants Add Antioxidants (e.g., BHT) Antioxidants->HighQualityData Chelators Use Chelating Agents (e.g., EDTA) Chelators->HighQualityData EnzymeInactivation Rapid Freezing/ Solvent Quenching EnzymeInactivation->HighQualityData signaling_pathway MitochondrialStress Mitochondrial Stress (e.g., ROS) CL_IMM Cardiolipin (CL) in Inner Mitochondrial Membrane MitochondrialStress->CL_IMM induces oxidation of CL_Ox Oxidized Cardiolipin (CL-Ox) CL_IMM->CL_Ox is converted to CytC_Release Cytochrome c Release CL_Ox->CytC_Release promotes Apoptosis Apoptosis CytC_Release->Apoptosis triggers

References

improving signal intensity of 16:0 cardiolipin in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of 16:0 Cardiolipin. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving signal intensity and overall data quality in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound and other cardiolipin species.

Question 1: I am observing very low or no signal for my this compound sample. What are the initial steps to troubleshoot this?

Answer: Low signal intensity is a frequent challenge in cardiolipin analysis.[1] Several factors, from sample preparation to instrument settings, can contribute to this issue. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Sample Concentration: Ensure your sample is appropriately concentrated.[1] If the concentration is too low, you may not achieve a strong enough signal. Conversely, excessively high concentrations can lead to ion suppression.[1]

  • Sample Integrity: Verify that your this compound standard or biological extract has not degraded. Prepare fresh samples if there is any doubt about stability.[2]

  • Instrument Performance: Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[1] Regular calibration with appropriate standards is essential for maintaining performance and mass accuracy.[1]

Below is a logical workflow to diagnose and resolve low signal intensity issues.

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal Intensity cluster_SamplePrep cluster_Ionization cluster_MS_Settings cluster_Chromatography Start Low or No Signal for this compound SamplePrep Step 1: Verify Sample Preparation Start->SamplePrep Ionization Step 2: Optimize Ionization Source SamplePrep->Ionization If sample is OK Concentration Check Concentration (Avoid being too dilute or concentrated) SamplePrep->Concentration MS_Settings Step 3: Adjust MS Parameters Ionization->MS_Settings If ionization is optimized Mode Select Negative Ion Mode (Typically better for CL) Ionization->Mode Chromatography Step 4: Optimize Chromatography MS_Settings->Chromatography If settings are correct TuneCal Tune & Calibrate Instrument MS_Settings->TuneCal Success Signal Intensity Improved Chromatography->Success If signal improves Column Select Appropriate Column (Reversed-Phase, HILIC) Chromatography->Column Extraction Evaluate Lipid Extraction (e.g., Folch, MTBE) Concentration->Extraction Integrity Confirm Sample Integrity (Use fresh samples) Extraction->Integrity Additives Use Mobile Phase Additives (e.g., Ammonium Acetate, Formic Acid) Mode->Additives IonPair Consider Ion-Pairing Reagents (e.g., Triethylamine) Additives->IonPair SourceParams Fine-Tune Source Parameters (Voltage, Gas Flow, Temp) IonPair->SourceParams ChargeState Target Specific Charge States (Singly or Doubly Charged) TuneCal->ChargeState FAIMS Use Ion Mobility (FAIMS) (Reduces noise, increases S/N) ChargeState->FAIMS Gradient Optimize Elution Gradient Column->Gradient

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Question 2: My this compound signal is inconsistent between injections. What could be causing this variability?

Answer: Signal inconsistency can stem from several sources, often related to sample preparation, chromatography, or the ion source.

  • Lipid Extraction Variability: The efficiency of lipid extraction can vary between samples. Methods like the Folch or methyl tert-butyl ether (MTBE) procedures should be performed consistently.[3] The MTBE method is noted as being faster and safer.[3]

  • Chromatographic Issues: Variable retention times can lead to inconsistent peak integration and intensity. This may be due to column degradation or an unstable mobile phase. Using ion-pair reagents like acidified triethylamine can significantly improve chromatographic retention and resolution for cardiolipin species.[4]

  • Ion Source Contamination: The ion source can become fouled over time, especially when analyzing complex biological extracts.[1] Regular cleaning of the ion source is recommended to ensure stable ionization.

  • Carryover: If samples with high concentrations are followed by low-concentration samples, carryover in the autosampler or column can cause artificially high signals in the latter. Implement a wash step between injections to mitigate this.

Question 3: I am having trouble chromatographically separating different cardiolipin species. How can I improve resolution?

Answer: Co-elution of different lipid species can suppress the ionization of cardiolipins and complicate identification. Improving chromatographic resolution is key.

  • Choice of Chromatography: Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are used for phospholipid separation.[3] Reversed-phase is most common, but HILIC is gaining popularity.[3]

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent, such as acidified triethylamine, to the mobile phase can dynamically form ion pairs with the negatively charged phosphates in cardiolipin.[4] This results in increased retention time and greatly improved chromatographic resolution of different cardiolipin molecular species.[4]

  • Gradient Optimization: A shallow, optimized elution gradient is critical. A typical binary gradient might involve solvents like tetrahydrofuran, methanol, and ammonium acetate, adjusted over a period of 20-30 minutes to resolve different species.[5]

Frequently Asked Questions (FAQs)

Question 1: Which ionization mode and charge state should I use for this compound analysis?

Answer: For cardiolipin analysis, negative ion mode Electrospray Ionization (ESI) is overwhelmingly preferred.[5][6] Cardiolipins readily form negative ions due to their two phosphate groups.

You can detect cardiolipins as either singly [M-H]⁻ or doubly [M-2H]²⁻ charged ions.[3][7]

  • Doubly Charged Ions [M-2H]²⁻: These are often abundant and can be used for quantification.[6] However, their lower m/z ratio and isotopic peaks may require deconvolution for accurate quantification on lower-resolution instruments.[7]

  • Singly Charged Ions [M-H]⁻: Analyzing singly charged species can sometimes reduce background noise and improve sensitivity.[3]

Some studies have also explored positive-ion mode ESI, particularly for characterizing sodiated adducts [M-2H+3Na]⁺, which can provide structural information through fragmentation.[8]

Question 2: What mobile phase additives can enhance my signal?

Answer: Mobile phase additives play a critical role in promoting efficient ionization and improving signal stability.

  • Ammonium Acetate: Often used in the mobile phase (e.g., 5-10 mM) to facilitate the formation of adducts and stabilize the spray in ESI.[5][9]

  • Triethylamine (TEA) with Acetic Acid: This combination acts as an ion-pairing agent in reversed-phase chromatography, improving peak shape and resolution for anionic lipids like cardiolipin.[4]

  • Formic Acid: Adding a small amount of acid (e.g., 0.1%) can improve protonation in positive ion mode, though this is less common for cardiolipin analysis.[2]

Question 3: How can I confirm the identity of my this compound peak?

Answer: Confirmation requires a combination of accurate mass measurement and fragmentation analysis (MS/MS or MSⁿ).

  • Accurate Mass: High-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) provides accurate mass measurements (<5 ppm), which is critical for confirming the elemental composition and distinguishing your analyte from other lipids with similar nominal masses.[10]

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) or high-energy collisional dissociation (HCD) of the precursor ion generates characteristic fragment ions. For a cardiolipin like (16:0)₄-CL, you would expect to see fragments corresponding to:

    • The fatty acid anions (m/z 255 for 16:0).[4][11]

    • Diacylglycerol phosphate fragments.[4]

    • Monoacylglycerol phosphate fragments.[4]

  • Ion Mobility Spectrometry (IMS): Techniques like FAIMS can be coupled with mass spectrometry to separate ions based on their size and shape before mass analysis.[12][13] This reduces chemical noise and increases the signal-to-noise ratio, aiding in confident identification.[12][13]

Question 4: What are some established experimental protocols for cardiolipin analysis?

Answer: A typical workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection. The specific parameters can be adapted based on the instrumentation and sample type.

ExperimentalWorkflow General Experimental Workflow for Cardiolipin Analysis Sample 1. Biological Sample (e.g., Isolated Mitochondria, Tissue) Extraction 2. Lipid Extraction (e.g., Folch or MTBE method) Sample->Extraction Purification 3. (Optional) Purification (e.g., DEAE Chromatography) Extraction->Purification LC 4. LC Separation (Reversed-Phase or HILIC) Purification->LC MS 5. Mass Spectrometry (Negative Mode ESI) LC->MS Detection 6. Detection (Full Scan MS and MS/MS) MS->Detection Analysis 7. Data Analysis (Quantification & Identification) Detection->Analysis

References

Technical Support Center: Quantification of Saturated Cardiolipins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of saturated cardiolipins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these complex lipids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of saturated cardiolipins.

Problem Potential Cause Recommended Solution
Low signal intensity or poor recovery of saturated cardiolipins. Inefficient lipid extraction.The choice of extraction method is critical. While classic methods like Folch and Bligh & Dyer are widely used, they can be less efficient for highly polar lipids like cardiolipins.[1] A butanol-based extraction method may offer better recovery. For tissues with low lipid content, increasing the solvent-to-sample ratio can improve yield.[2] Consider a comparative evaluation of different extraction protocols to determine the most suitable for your specific sample type.
Inappropriate internal standard.Use a non-naturally occurring saturated cardiolipin analog as an internal standard, such as tetramyristoyl cardiolipin (CL(14:0)4). This helps to correct for variations in extraction efficiency and ionization.[3] Ensure the internal standard is added at the very beginning of the sample preparation process.
Ion suppression in mass spectrometry.Co-eluting lipids can suppress the ionization of cardiolipins. Optimize the chromatographic separation to resolve cardiolipins from other abundant phospholipid classes.[1] Solid-phase extraction (SPE) can be used as a clean-up step to remove interfering substances before LC-MS analysis.
Inaccurate quantification and high variability between replicates. Isotopic overlap from unsaturated cardiolipins.Saturated cardiolipins have masses that can overlap with the isotopic peaks of more abundant unsaturated cardiolipins. High-resolution mass spectrometry is essential to distinguish between these species.[4] Mathematical correction for isotopic overlap may be necessary, especially when using lower resolution instruments.
Lack of a suitable calibration curve.Generate a calibration curve using a certified standard of the specific saturated cardiolipin species you are quantifying. If a specific standard is unavailable, use a structurally similar saturated cardiolipin standard.
Inconsistent sample handling and preparation.Ensure consistent and standardized procedures for sample collection, storage, and processing. Minimize freeze-thaw cycles, as they can lead to lipid degradation.
Difficulty in identifying specific saturated cardiolipin species. Insufficient fragmentation in MS/MS.Optimize collision energy in your MS/MS method to achieve characteristic fragmentation patterns for saturated cardiolipins. The fragmentation of cardiolipins typically yields diacylglycerol phosphate and monoacylglycerol phosphate fragments that can be used for identification.[5]
Co-elution of isomeric species.Employ advanced separation techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) to separate isomeric cardiolipin species that cannot be resolved by chromatography alone.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for saturated cardiolipins?

A1: There is no single "best" method, as the optimal choice depends on the sample matrix. The Folch and Bligh & Dyer methods are traditional choices, but butanol-based extractions have shown good recovery for cardiolipins.[1][2] For complex matrices, a methyl-tert-butyl ether (MTBE) based extraction can also be effective and offers a safer alternative to chloroform-based methods.[1] It is recommended to perform a pilot study to compare the efficiency of different methods for your specific sample type.

Q2: What is the most appropriate internal standard for quantifying saturated cardiolipins?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these are often not commercially available for specific saturated cardiolipin species. A widely accepted alternative is a non-naturally occurring saturated cardiolipin with a different acyl chain length, such as tetramyristoyl cardiolipin (CL(14:0)4).[3] This standard has similar chemical properties and ionization behavior to endogenous saturated cardiolipins.

Q3: How can I overcome the challenge of isotopic overlap with unsaturated cardiolipins?

A3: High-resolution mass spectrometry is crucial to differentiate the monoisotopic peak of a saturated cardiolipin from the isotopic peaks of more abundant unsaturated species.[4] Additionally, chromatographic separation should be optimized to separate saturated and unsaturated cardiolipins as much as possible. For data processing, algorithms can be used to correct for the contribution of isotopic peaks from co-eluting unsaturated species.

Q4: What are the key parameters to optimize in an LC-MS/MS method for saturated cardiolipin quantification?

A4: Key parameters include:

  • Column Chemistry: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium hydroxide or formic acid is typical.[3][4]

  • Ionization Mode: Negative electrospray ionization (ESI) is preferred for cardiolipins as they readily form doubly charged ions.[6]

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity.[3]

Q5: Can shotgun lipidomics be used for quantifying saturated cardiolipins?

A5: Yes, shotgun lipidomics, which involves direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation, can be used.[7][8] This high-throughput technique relies on the high mass accuracy and resolution of the mass spectrometer to identify and quantify different lipid species.[8] However, it is more susceptible to ion suppression effects and may have difficulty distinguishing isomers compared to LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of Saturated Cardiolipins by LC-MS/MS

This protocol provides a general framework for the targeted quantification of saturated cardiolipins using liquid chromatography-tandem mass spectrometry.

1. Lipid Extraction (Modified Folch Method)

  • Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.

  • Add the internal standard (e.g., CL(14:0)4) to the homogenate.

  • Vortex the mixture vigorously and incubate at room temperature.

  • Add 0.9% NaCl solution to induce phase separation.

  • Centrifuge to pellet the debris and separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., Waters XBridge® BEH C18 XP).[3]

  • Mobile Phase A: Acetonitrile/water (e.g., 90:10, v/v) with 0.1% ammonium hydroxide.[3]

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with 0.1% ammonium hydroxide.

  • Gradient: A suitable gradient to separate cardiolipins from other phospholipids.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).[3]

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor and product ions for each target saturated cardiolipin and the internal standard.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of the target analytes and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of the saturated cardiolipin using a calibration curve generated with known concentrations of the standard.

Protocol 2: Shotgun Lipidomics Analysis of Saturated Cardiolipins

This protocol outlines a general workflow for the high-throughput analysis of saturated cardiolipins using shotgun lipidomics.

1. Lipid Extraction

  • Follow a standardized lipid extraction procedure as described in Protocol 1. The use of an appropriate internal standard is also critical here.

2. Mass Spectrometry Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Infusion: The lipid extract is directly infused into the mass spectrometer using a nano-electrospray ionization source.

  • Ionization: ESI in negative ion mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range for cardiolipins (typically m/z 700-800 for doubly charged ions).

3. Data Analysis

  • Identify saturated cardiolipin species based on their accurate mass-to-charge ratio.

  • Quantify the identified species by comparing their ion intensity to that of the co-infused internal standard.[8]

  • Utilize specialized software for lipid identification and quantification from complex shotgun lipidomics data.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Cardiolipins
Extraction Method Principle Advantages Disadvantages Reference
Folch Liquid-liquid extraction using chloroform and methanol.Well-established, good for a broad range of lipids.Uses toxic chloroform, lower phase contains lipids which can be difficult to collect without contamination.[1][2]
Bligh & Dyer A modification of the Folch method with different solvent ratios.Similar to Folch, widely used.Also uses chloroform, potential for incomplete extraction with high lipid content samples.[1][2]
Butanol-based Uses butanol for extraction.Good recovery for polar lipids like cardiolipins.Less commonly used, may require more optimization.[1]
MTBE Uses methyl-tert-butyl ether as a less toxic alternative to chloroform.Safer, good recovery for many lipid classes, upper organic phase is easier to collect.Potential for water contamination in the organic phase.[1]

This table provides a qualitative comparison. Quantitative recovery can vary significantly based on the sample matrix.

Table 2: Quantitative Data from a Shotgun Lipidomics Study of Diabetic Mouse Myocardium
Lipid Control (nmol/mg protein) Diabetic (nmol/mg protein) p-value Reference
Cardiolipin 7.2 ± 0.33.1 ± 0.1< 0.001[9]
Phosphatidylglycerol 2.5 ± 0.21.3 ± 0.1< 0.001[9]
Glycerol 3-phosphate 4.9 ± 0.92.2 ± 0.3< 0.05[9]

Data are presented as mean ± SEM.

Visualizations

Cardiolipin Quantification Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization IS Add Internal Standard (e.g., CL(14:0)4) Homogenization->IS Extraction Lipid Extraction (e.g., Folch, MTBE) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS or Shotgun Lipidomics Reconstitution->LC_MS DataAcquisition Data Acquisition (Full Scan or MRM) LC_MS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Normalization Normalization to Internal Standard PeakIntegration->Normalization Quantification Quantification (Calibration Curve) Normalization->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of saturated cardiolipins.

Cardiolipin's Role in Apoptosis Signaling

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondria) cluster_apoptosome Apoptosome Formation & Execution FasL FasL FasR Fas Receptor FasL->FasR Binding DISC DISC Formation FasR->DISC Procaspase8_ext Procaspase-8 DISC->Procaspase8_ext Caspase8_ext Caspase-8 Procaspase8_ext->Caspase8_ext Activation Bid Bid Caspase8_ext->Bid Cleavage CL Cardiolipin Bax Bax CL->Bax Promotes oligomerization tBid tBid Bid->tBid tBid->CL Binds to MOMP MOMP Bax->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The role of cardiolipin in the mitochondrial apoptosis pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage, stability, and handling of 16:0 cardiolipin. It also includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C.[1][2] It is available as a powder or in a chloroform solution. Both forms should be kept at this temperature for long-term storage.

Q2: What is the shelf-life of this compound?

A2: When stored correctly at -20°C, this compound is stable for at least two years.[1] Always refer to the manufacturer's certificate of analysis for batch-specific stability information.

Q3: How should I handle this compound in the laboratory?

A3: As a general precaution, it is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder form.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in chloroform.[1] For the preparation of liposomes or for use in aqueous assays, it is typically first dissolved in an organic solvent like chloroform or a chloroform/methanol mixture, which is then evaporated to form a thin lipid film before hydration.

Q5: What are the primary applications of this compound in research?

A5: this compound is a synthetic saturated cardiolipin that is often used in a variety of research applications, including:

  • Model membrane studies: It is used to create liposomes and nanodiscs to study membrane properties and protein-lipid interactions.[1]

  • Mitochondrial research: As a key component of the inner mitochondrial membrane, it is used to investigate the assembly and function of the electron transport chain complexes.[3][4][5][6]

  • Apoptosis research: It is instrumental in studying the interaction between cardiolipin and cytochrome c, a critical step in the intrinsic apoptotic pathway.[7][8][9][10]

  • Immunology research: It can be used to study inflammatory signaling pathways in immune cells like macrophages.[11]

Storage and Stability Data

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2]
Form Powder or Chloroform SolutionAvanti Polar Lipids, Sigma-Aldrich
Long-term Stability ≥ 2 years[1]
Shipping Condition Dry ice or wet ice[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty dissolving this compound powder Inappropriate solvent; Insufficient mixingEnsure you are using a suitable organic solvent such as chloroform or a chloroform:methanol mixture. Vortex or sonicate briefly to aid dissolution.
Precipitation of cardiolipin during liposome hydration Incomplete removal of organic solvent; Hydration buffer temperature is too low; Incorrect pH of the bufferEnsure the lipid film is completely dry before adding the hydration buffer. Hydrate the lipid film at a temperature above the phase transition temperature of this compound. Ensure the pH of your buffer is appropriate for your experiment and the stability of the liposomes.
Inconsistent results in cellular assays Oxidation or hydrolysis of cardiolipin; Aggregation of cardiolipin in solutionPrepare fresh stock solutions of cardiolipin. Avoid repeated freeze-thaw cycles. For sensitive assays, consider preparing liposomes immediately before use. Ensure proper dispersion of cardiolipin in the assay medium.
Low protein binding to cardiolipin-containing liposomes Incorrect liposome preparation; Steric hindranceVerify the composition and size of your liposomes. Ensure the protein's binding site for cardiolipin is accessible in your experimental setup.
Unexpected inflammatory response in cell culture Endotoxin contaminationUse endotoxin-free reagents and sterile techniques, especially when working with immune cells like macrophages.

Experimental Protocols

Protocol: Preparation of this compound-Containing Liposomes by Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of this compound and other lipids.

Materials:

  • This compound

  • Other desired lipids (e.g., POPC, POPE)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, add the desired amounts of this compound and other lipids from their stock solutions in chloroform.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the lipids (e.g., 30-40°C).

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, you can further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 1-2 hours.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of all lipids in the mixture.

    • Gently swirl the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

    • To facilitate hydration, the mixture can be vortexed or subjected to several freeze-thaw cycles (freezing in liquid nitrogen followed by thawing in a warm water bath).

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process will generate LUVs with a more uniform size distribution.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

Signaling Pathways and Workflows

Cardiolipin's Role in Cytochrome c Release during Apoptosis

The interaction between cardiolipin and cytochrome c is a pivotal event in the intrinsic pathway of apoptosis. Under normal physiological conditions, cytochrome c is loosely associated with the inner mitochondrial membrane through its interaction with cardiolipin. Upon the induction of apoptosis, cardiolipin is oxidized, which leads to a conformational change in cytochrome c, converting it into a peroxidase. This oxidized cardiolipin has a lower affinity for cytochrome c, causing its detachment from the membrane and release into the intermembrane space. The released cytochrome c can then translocate to the cytoplasm and initiate the caspase cascade, leading to cell death.[7][8][9][10]

Cardiolipin_CytochromeC_Apoptosis cluster_Mitochondrion Mitochondrion cluster_ApoptoticStimulus Apoptotic Stimulus cluster_Cytoplasm Cytoplasm IMM Inner Mitochondrial Membrane CytoC_bound Cytochrome c (Bound) CytoC_released Cytochrome c (Released) CytoC_bound->CytoC_released Releases Cardiolipin Cardiolipin Cardiolipin->CytoC_bound Binds Apoptotic_Stimulus e.g., Oxidative Stress Apoptotic_Stimulus->Cardiolipin Oxidizes Apoptosome Apoptosome Formation CytoC_released->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The role of cardiolipin and cytochrome c in the intrinsic apoptotic pathway.

Experimental Workflow: Investigating Mitochondrial Respiratory Chain Supercomplexes

Cardiolipin plays a crucial role in the stabilization and organization of the individual complexes of the electron transport chain into larger structures known as supercomplexes.[3][4][5][6] This workflow outlines a general approach to studying the impact of cardiolipin on the formation of these supercomplexes.

Mitochondrial_Supercomplex_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation Mitochondria_Isolation Isolate Mitochondria from Cells/Tissues Solubilization Solubilize Mitochondrial Membranes with Mild Detergent Mitochondria_Isolation->Solubilization BN_PAGE Blue Native PAGE (BN-PAGE) to Separate Supercomplexes Solubilization->BN_PAGE In_Gel_Activity In-Gel Activity Assays for Respiratory Complexes BN_PAGE->In_Gel_Activity Western_Blot Western Blotting to Identify Complex Subunits BN_PAGE->Western_Blot Data_Analysis Analyze Supercomplex Formation and Stability In_Gel_Activity->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing mitochondrial respiratory chain supercomplexes.

References

Technical Support Center: Optimizing Lipid Extraction for Tetramyristoyl Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lipid extraction methods for tetramyristoyl cardiolipin (TMCL). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the extraction of tetramyristoyl cardiolipin.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of TMCL Incomplete cell lysis: The solvent may not have adequately penetrated the sample matrix to release the lipids.Mechanical Disruption: For tissues, consider homogenization or sonication in the extraction solvent. For cells, ensure the use of a sufficient volume of solvent and vigorous vortexing. • Solvent-to-Sample Ratio: Increase the solvent-to-sample ratio. A common starting point for the Folch method is 20:1 (v/w).
Suboptimal solvent system: The chosen solvent may not be efficient for extracting cardiolipins.Method Selection: The Folch and Bligh-Dyer methods are widely used for phospholipid extraction. The Folch method is often preferred for solid tissues, while the Bligh-Dyer method is suitable for biological fluids.[1] • Solvent Polarity: Ensure the correct ratio of polar (methanol) and non-polar (chloroform) solvents to effectively disrupt protein-lipid complexes and solubilize the lipids.[1]
Degradation of TMCL: Cardiolipins are susceptible to hydrolysis and oxidation.Rapid Processing: Process fresh tissues immediately. If not possible, flash-freeze in liquid nitrogen and store at -80°C.[2] • Use of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. • Low Temperatures: Perform extraction steps on ice or at 4°C to minimize enzymatic activity.
Contaminated Extract (Non-lipid components present) Incomplete phase separation: The aqueous and organic phases have not separated cleanly, leading to carryover of polar contaminants.Centrifugation: Ensure adequate centrifugation speed and time to achieve a sharp interface between the phases. • Washing Step: The wash step with a salt solution (e.g., 0.9% NaCl) in the Folch method is crucial for removing non-lipid contaminants.[3]
Solvent Contamination: Impurities in the solvents can be introduced into the final extract.High-Purity Solvents: Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents.
Formation of a Stable Emulsion Presence of detergents or high concentrations of certain lipids/proteins: These can act as emulsifying agents.Centrifugation: High-speed centrifugation can help to break the emulsion. • Addition of Salt: Adding a small amount of a salt like sodium chloride can increase the ionic strength of the aqueous phase and help break the emulsion. • Gentle Mixing: Instead of vigorous shaking, gently invert the tube multiple times to mix the phases.
Inconsistent or Irreproducible Results Variability in sample handling: Inconsistent storage times or temperatures can lead to varying degrees of lipid degradation.Standardized Procedures: Establish and adhere to a strict, standardized protocol for sample collection, storage, and extraction.
Inaccurate solvent measurements: Incorrect solvent ratios can significantly impact extraction efficiency.Calibrated Equipment: Use calibrated pipettes and graduated cylinders for all solvent measurements.
Incomplete solvent evaporation: Residual solvent can affect downstream quantification.Drying under Nitrogen: Dry the final lipid extract under a stream of inert gas like nitrogen. A vacuum concentrator can also be used.

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for tetramyristoyl cardiolipin?

A1: The "best" method can depend on your sample type and downstream application. However, the Folch and Bligh-Dyer methods are considered the gold standards for total lipid extraction, including phospholipids like cardiolipin.[4] The Folch method, with its higher solvent-to-sample ratio, is often recommended for tissues, while the Bligh-Dyer method is well-suited for liquid samples.[1] For a faster and less toxic alternative, the Methyl-tert-butyl ether (MTBE) method has shown good recovery for many lipid classes and may be a suitable option.[4][5]

Q2: Why is my TMCL recovery low even when using a standard protocol?

A2: Low recovery can stem from several factors beyond the basic protocol. One critical aspect is the sample-to-solvent ratio . For complex matrices, a higher solvent volume (e.g., 20:1 v/w in the Folch method) is often necessary for efficient extraction.[6] Additionally, ensure that your sample has been thoroughly homogenized to allow for complete interaction with the extraction solvent. The stability of TMCL is also a concern; degradation can occur if samples are not handled quickly and at low temperatures.

Q3: Can I use any grade of chloroform and methanol?

A3: It is highly recommended to use high-purity solvents (e.g., HPLC or MS grade) . Lower-grade solvents may contain impurities that can interfere with your extraction and downstream analysis, such as mass spectrometry.

Q4: I am observing a persistent emulsion layer during phase separation. What should I do?

A4: Emulsion formation is a common issue, often caused by the presence of natural surfactants in the sample. To resolve this, you can try the following:

  • Centrifuge at a higher speed or for a longer duration.

  • Add a small amount of saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase and can help force the separation.

  • Gently rock or invert the tube for mixing instead of vigorous vortexing.

Q5: How should I store my extracted TMCL?

A5: For long-term storage, it is best to store the dried lipid extract at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For short-term storage, keeping the extract in the chloroform phase at -20°C is also an option.

Q6: Does the pH of the extraction buffer matter?

A6: Yes, the pH can influence the extraction efficiency of acidic phospholipids like cardiolipin. The phosphate groups of cardiolipin have pKa values that suggest they are negatively charged at neutral pH.[7] While standard protocols like Folch and Bligh-Dyer do not typically require pH adjustment, for certain sample types, ensuring a neutral to slightly acidic pH may be beneficial.

Quantitative Data Summary

Table 1: Comparison of Phospholipid Recovery by Different Extraction Methods

Extraction MethodSample TypeTypical Phospholipid RecoveryReference(s)
Folch Various TissuesHigh[8]
Bligh & Dyer Biological FluidsHigh[9]
MTBE Plasma, CellsGood to High[4][5]

Table 2: Recommended Solvent Ratios for Common Extraction Methods

Extraction MethodSolvent SystemTypical Ratio (v/v/v or v/w)
Folch Chloroform:Methanol2:1 (initial extraction)
Chloroform:Methanol:Water8:4:3 (after wash)
Sample to Solvent1:20 (w/v)
Bligh & Dyer Chloroform:Methanol:Water1:2:0.8 (for a single phase)
2:2:1.8 (for a two-phase system)
MTBE MTBE:Methanol10:3
MTBE:Methanol:Water10:3:2.5 (for phase separation)

Experimental Protocols

Folch Method

This method is highly efficient for the extraction of total lipids from a wide range of biological samples.

  • Homogenization: Homogenize the tissue sample in a 20-fold volume of chloroform:methanol (2:1, v/v). For example, for 1 gram of tissue, use 20 mL of the solvent mixture.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.

  • Washing: Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl in water) to the collected liquid phase. For 20 mL of filtrate, add 4 mL of the salt solution.

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate the separation of the two phases.

  • Collection of Organic Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator.

  • Storage: Re-dissolve the dried lipid extract in a small volume of chloroform or another suitable solvent and store at -80°C.

Bligh-Dyer Method

This method is a rapid and efficient procedure, particularly suitable for samples with high water content.

  • Initial Extraction: For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or homogenized tissue), add 3.75 mL of chloroform:methanol (1:2, v/v).

  • Vortexing: Vortex the mixture thoroughly for 10-15 minutes.

  • Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.

  • Addition of Water: Add 1.25 mL of water and vortex for another minute.

  • Phase Separation: Centrifuge the mixture to separate the two phases. A disc of precipitated protein may be visible at the interface.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, avoiding the upper aqueous phase and the protein disc.

  • Drying and Storage: Evaporate the solvent and store the lipid extract as described in the Folch method.

MTBE Method

This method is a safer alternative to chloroform-based extractions.

  • Initial Extraction: To your sample, add methanol followed by methyl-tert-butyl ether (MTBE) in a ratio of approximately 1:3 (sample:methanol) and 1:10 (sample:MTBE).

  • Incubation: Shake the mixture for 1 hour at room temperature.

  • Phase Separation: Induce phase separation by adding water (approximately 2.5 parts relative to the initial sample volume).

  • Centrifugation: Centrifuge at low speed (e.g., 1000 x g) for 10 minutes.

  • Collection of Organic Phase: The lipid-containing organic phase will be the upper layer. Carefully collect this phase.

  • Drying and Storage: Evaporate the solvent and store the lipid extract as described in the previous methods.

Visualizations

Folch_Method_Workflow start Sample (e.g., Tissue) homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize agitate Agitate (15-20 min) homogenize->agitate separate_solids Filter or Centrifuge agitate->separate_solids liquid_phase Collect Liquid Phase separate_solids->liquid_phase wash Add 0.9% NaCl solution liquid_phase->wash centrifuge_wash Vortex and Centrifuge wash->centrifuge_wash phase_separation Two Phases Form centrifuge_wash->phase_separation collect_lower Collect Lower (Chloroform) Phase phase_separation->collect_lower Lower Phase dry Evaporate Solvent (under N2) collect_lower->dry final_product Purified TMCL Extract dry->final_product

Caption: Workflow of the Folch method for TMCL extraction.

Bligh_Dyer_Method_Workflow start Sample (e.g., Cell Suspension) add_cm Add Chloroform:Methanol (1:2) start->add_cm vortex1 Vortex (10-15 min) add_cm->vortex1 add_c Add Chloroform vortex1->add_c vortex2 Vortex (1 min) add_c->vortex2 add_w Add Water vortex2->add_w vortex3 Vortex (1 min) add_w->vortex3 centrifuge Centrifuge vortex3->centrifuge phase_separation Two Phases Form centrifuge->phase_separation collect_lower Collect Lower (Chloroform) Phase phase_separation->collect_lower Lower Phase dry Evaporate Solvent (under N2) collect_lower->dry final_product Purified TMCL Extract dry->final_product

Caption: Workflow of the Bligh-Dyer method for TMCL extraction.

Troubleshooting_Logic start Low TMCL Yield? check_lysis Incomplete Lysis? start->check_lysis Yes increase_homogenization Increase Homogenization/ Sonication check_lysis->increase_homogenization Yes check_solvent Suboptimal Solvent Ratio? check_lysis->check_solvent No success Yield Improved increase_homogenization->success adjust_ratio Adjust Solvent Ratio (e.g., 20:1) check_solvent->adjust_ratio Yes check_degradation Potential Degradation? check_solvent->check_degradation No adjust_ratio->success use_antioxidants Use Antioxidants & Work at Low Temp. check_degradation->use_antioxidants Yes use_antioxidants->success

Caption: Troubleshooting logic for low TMCL extraction yield.

References

interpreting the fragmentation pattern of 16:0 cardiolipin in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of tetrapalmitoyl (16:0) cardiolipin.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 16:0 cardiolipin?

The neutral molecular weight of tetrapalmitoyl-cardiolipin (CL(16:0)₄) is 1352.97 Da. Depending on the ionization mode and the presence of adducts, you will observe different m/z values in your mass spectrum. For instance, in negative ion mode, you would expect to see the [M-H]⁻ ion at an m/z of approximately 1351.97. In the presence of alkali metals, adducts such as [M+Na-2H]⁻ or [M+Cs-H]⁻ may be observed.

Q2: What are the characteristic fragmentation patterns of this compound in negative ion mode MS/MS?

In negative ion mode tandem mass spectrometry (MS/MS), this compound undergoes characteristic fragmentation, primarily yielding three types of informative ions:

  • Fatty Acid Anions: The most straightforward fragmentation is the loss of the palmitoyl (16:0) fatty acid, which is observed as an anion at m/z 255.23.[1][2]

  • Diacylglycerol Phosphate Fragments: Cleavage of the glycerol-phosphate bond results in phosphatidic acid-like fragments. For a cardiolipin with four 16:0 acyl chains, this will appear at an m/z corresponding to (16:0)₂-phosphatidic acid.

  • Monoacylglycerol Phosphate Fragments: Further fragmentation can lead to the formation of lysophosphatidic acid-like ions.

The fragmentation pattern can be influenced by the presence of adducts. For example, cesium adducts can lead to a preferential loss of a fatty acid as a ketene.[1]

Q3: How do different adducts affect the fragmentation of this compound?

The type of adduct ion can significantly alter the fragmentation pathways and the resulting product ion spectrum.

  • Protonated/Deprotonated Ions ([M+H]⁺ / [M-H]⁻): In the absence of strong adduct-forming species, fragmentation often proceeds through the loss of fatty acids as neutral carboxylic acids or ketenes, and the formation of phosphatidic acid-type fragments.

  • Sodiated Ions ([M+Na]⁺, [M-2H+3Na]⁺): Sodium adducts can alter the fragmentation, with major cleavages occurring at the C(3B)O–P and C(3A)O–P bonds.[3] This can be useful for obtaining specific structural information.

  • Cesium Ions ([M+Cs]⁺): The inclusion of cesium ions, particularly in MALDI-MS, has been shown to enhance the signal and lead to characteristic losses, such as the loss of a fatty acid as a ketene.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected fatty acid fragment for 16:0 (m/z 255).
  • Low Collision Energy: The collision energy might be too low to induce fragmentation. Gradually increase the collision-induced dissociation (CID) energy or higher-energy collisional dissociation (HCD) energy and observe the effect on the spectrum.

  • Instrument Mass Range: Ensure your mass spectrometer's detection range is set to include lower m/z values. Some instrument settings might have a low mass cut-off that excludes the fatty acid fragment.[4]

  • Ionization Mode: While less common for this specific fragment, the choice of ionization mode (positive vs. negative) can influence the relative abundance of different fragment ions. Negative ion mode is generally preferred for observing the fatty acid anion.

Problem 2: My spectra are complex and difficult to interpret.
  • Isotopic Overlap: Due to the high molecular weight of cardiolipins, the isotopic envelope of the precursor ion can be broad. This can lead to overlapping isotopic patterns in the MS/MS spectrum, complicating interpretation.[5] Using high-resolution mass spectrometry can help to resolve these overlapping signals.

  • Sample Purity: The presence of other lipid species with similar masses can lead to a complex mixture of fragment ions. Consider using chromatographic separation, such as HPLC, prior to mass spectrometric analysis to simplify the sample.[4][6]

  • In-source Fragmentation: Fragmentation can sometimes occur in the ion source before precursor ion selection. This can be minimized by optimizing the source conditions, such as reducing the capillary temperature or cone voltage.

Problem 3: I am having trouble detecting this compound in my biological sample.
  • Low Abundance: Cardiolipin concentrations can vary significantly between different tissues and cell types.[1][7] Testis, for example, has a higher abundance of (16:0)₄ CL compared to other organs like the heart or liver, which are rich in (18:2)₄ CL.[1][7]

  • Sample Preparation: Efficient extraction of cardiolipins is crucial. Ensure you are using an appropriate lipid extraction method.

  • Matrix Effects in MALDI: For MALDI-MS, the choice of matrix is critical for successful analysis. 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for lipid analysis.[1][7] The sample preparation and spotting technique can also significantly influence the signal intensity.[1][7]

Quantitative Data Summary

The following table summarizes the key m/z values for fragments of tetrapalmitoyl cardiolipin (16:0)₄ as observed in MS/MS experiments, particularly with cesium adduction in negative ion mode.

Fragment DescriptionMolecular FormulaCalculated m/z ([M-H]⁻)
(16:0)₄ CL-CsC₇₃H₁₄₁O₁₇P₂Cs1483.86
Loss of (16:0) ketene from CL-CsC₅₇H₁₁₁O₁₆P₂Cs1245.63
Loss of (16:0) fatty acid from CL-CsC₅₇H₁₀₉O₁₅P₂Cs1228.63
(16:0) fatty acidC₁₆H₃₁O₂⁻255.23

Data adapted from direct MALDI-MS analysis. The observed m/z values may vary slightly depending on the instrument calibration.[1]

Experimental Protocols

A common approach for the analysis of cardiolipin molecular species is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and identify this compound from a complex lipid extract.

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of cardiolipin species.

    • Mobile Phase: A gradient of solvents is used to elute the lipids. A common system involves a mixture of water, acetonitrile, and isopropanol with an additive like triethylamine and acetic acid to improve peak shape and ionization.[4]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique used for cardiolipin analysis, often in negative ion mode.[8][9]

    • MS Scan: Acquire full scan mass spectra to identify the precursor ion of this compound (e.g., m/z 1351.97 for [M-H]⁻).

    • MS/MS Scan: Perform tandem mass spectrometry (MS/MS) on the selected precursor ion to generate a fragmentation pattern for structural confirmation.

Visualizations

G Figure 1. Fragmentation Pathway of this compound ([M-H]⁻) M [M-H]⁻ m/z 1351.97 FA Palmitic Acid (16:0) m/z 255.23 M->FA Loss of Fatty Acyl Chain PA Dipalmitoyl-PA (Phosphatidic Acid) M->PA Cleavage of Glycerol-Phosphate Bond NeutralLoss Neutral Loss of Palmitic Acid M->NeutralLoss PA->FA LPA Monopalmitoyl-LPA (Lysophosphatidic Acid) PA->LPA Loss of Fatty Acyl Chain

Caption: Fragmentation Pathway of this compound.

G Figure 2. Experimental Workflow for LC-MS/MS Analysis of Cardiolipin cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (e.g., tissue, cells) LipidExtraction Lipid Extraction (e.g., Folch method) BiologicalSample->LipidExtraction HPLC HPLC Separation (Reversed-Phase) LipidExtraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Detector Mass Analyzer and Detector MS2->Detector DataProcessing Data Processing (Spectrum Interpretation) Detector->DataProcessing Quantification Quantification and Structural Elucidation DataProcessing->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis.

References

minimizing ion suppression effects for 16:0 cardiolipin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of 16:0 cardiolipin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and why is it a problem in this compound analysis?

A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2][4] In complex biological samples, phospholipids are a major cause of ion suppression, particularly in the positive ion electrospray mode.[2]

Q2: I am observing a lower than expected signal for my this compound standard when spiked into my sample matrix compared to a clean solvent. What could be the cause?

A: This is a classic sign of ion suppression. The components of your biological matrix (e.g., other lipids, salts, proteins) are likely co-eluting with your this compound and interfering with its ionization.[3][5] To confirm this, you can perform a post-column infusion experiment.

Q3: How can I improve my sample preparation to reduce ion suppression for this compound analysis?

A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[3] While simple protein precipitation is fast, it is often insufficient for removing phospholipids that cause ion suppression.[4][6] Consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE can selectively extract your analytes of interest while removing a significant portion of the interfering matrix components.[3] HybridSPE, which utilizes a Lewis acid-base interaction, is particularly effective at removing phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can also be an effective method for separating lipids from other matrix components.[3]

  • Butanol:Methanol (BUME) method: This is a single-phase extraction method that can be used for lipid extraction.[7][8]

Q4: What type of liquid chromatography is best suited for minimizing ion suppression in cardiolipin analysis?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the analysis of cardiolipins.[9][10][11] HILIC separates lipids based on the polarity of their headgroups, which can effectively separate cardiolipin from other phospholipid classes that might cause ion suppression.[10][11] This chromatographic separation is a key strategy to ensure that interfering compounds do not co-elute with your this compound.[9] Reversed-phase chromatography can also be used, but HILIC often provides better separation for this class of lipids.[8]

Q5: Should I use an internal standard for my this compound analysis?

A: Absolutely. The use of a stable isotope-labeled internal standard is essential for accurate quantification and for compensating for matrix effects, including ion suppression.[7] An ideal internal standard for this compound would be a deuterated or 13C-labeled this compound. This standard will co-elute with the analyte and experience similar ion suppression, allowing for a reliable relative quantification.[3][7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for removing phospholipids from a biological sample to reduce ion suppression.

  • Sample Pre-treatment:

    • Thaw your biological sample (e.g., plasma, tissue homogenate) on ice.

    • Perform a protein precipitation step by adding a 3:1 ratio of cold acetonitrile to your sample.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a phospholipid removal SPE cartridge (e.g., HybridSPE).

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it.

  • Sample Loading and Elution:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove any remaining polar interferences.

    • Elute the this compound using an appropriate organic solvent, such as methanol or acetonitrile. The exact solvent will depend on the specific SPE cartridge used.

  • Final Steps:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS mobile phase.

Protocol 2: HILIC-LC-MS/MS Method for this compound Analysis

This protocol outlines a typical HILIC-LC-MS/MS method for the analysis of cardiolipin.

  • LC Column: A HILIC silica column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[9]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[9]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[9]

  • Gradient Elution: A gradient from high organic (acetonitrile) to a higher aqueous concentration. The specific gradient will need to be optimized for your system and specific cardiolipin species.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Column Temperature: 50 °C.[9]

  • Injection Volume: 3 µL.[9]

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is commonly used for cardiolipin analysis, as it forms doubly charged ions.[1]

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-2H]2- ion of this compound, and the product ions will be the characteristic fatty acid fragments.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Signal Intensity of this compound

Sample Preparation MethodAnalyte Signal Intensity (Arbitrary Units)Signal Suppression (%)
Protein Precipitation Only50,00075%
Liquid-Liquid Extraction120,00040%
Solid-Phase Extraction (Phospholipid Removal)180,00010%

This table illustrates the potential impact of different sample preparation techniques on the signal intensity of this compound, demonstrating the effectiveness of phospholipid removal in minimizing ion suppression.

Table 2: Effect of Internal Standard on Quantification Accuracy

SampleWithout Internal Standard (Calculated Concentration)With Internal Standard (Calculated Concentration)Accuracy (%)
Control10.5 µM10.1 µM99.0%
Spiked Plasma5.2 µM9.8 µM98.0%

This table demonstrates how the use of a stable isotope-labeled internal standard can correct for ion suppression effects and improve the accuracy of quantification in a complex matrix like plasma.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (Phospholipid Removal) ProteinPrecipitation->SPE Recommended LLE Liquid-Liquid Extraction ProteinPrecipitation->LLE CleanExtract Clean Sample Extract SPE->CleanExtract LLE->CleanExtract HILIC HILIC Separation CleanExtract->HILIC Injection ESI Electrospray Ionization HILIC->ESI MS Mass Spectrometry (MS/MS) ESI->MS Data Accurate Data MS->Data LogicalRelationship cluster_mitigation Mitigation Strategies IonSuppression Ion Suppression PoorQuantification Inaccurate Quantification & Poor Sensitivity IonSuppression->PoorQuantification MatrixEffects Matrix Effects (Co-eluting compounds) MatrixEffects->IonSuppression SamplePrep Effective Sample Preparation PoorQuantification->SamplePrep Chromatography Chromatographic Separation (HILIC) PoorQuantification->Chromatography InternalStandard Use of Internal Standards PoorQuantification->InternalStandard AccurateResults Accurate & Reproducible Results SamplePrep->AccurateResults Chromatography->AccurateResults InternalStandard->AccurateResults

References

Technical Support Center: Troubleshooting Poor Chromatographic Separation of Cardiolipin Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cardiolipin analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the chromatographic separation of cardiolipin species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific issues you may face during your experiments.

FAQ 1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my cardiolipin species?

Poor peak shape is a common issue in liquid chromatography and can arise from several factors. For cardiolipin analysis, which involves acidic phospholipids, interactions with the stationary phase and system components are frequent culprits.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Interactions with Column Optimize Mobile Phase: - Add an ion-pairing agent like acidified triethylamine to the mobile phase. This masks the negative charges on cardiolipin's phosphate groups, reducing interactions with the stationary phase.[1][2][3][4] - Adjust the pH of the mobile phase.Improved peak symmetry and reduced tailing.[1][2][3][4]
Column Overload Reduce Sample Concentration: - Dilute your sample and reinject. Overloading the column can lead to peak fronting.Symmetrical, Gaussian-shaped peaks.
Extra-Column Volume Minimize Tubing Length: - Use shorter and narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.Sharper peaks and improved resolution.
Column Contamination or Degradation Implement Column Maintenance: - Use a guard column to protect the analytical column from contaminants in the sample.[5] - If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need replacement.Restored peak shape and performance.

Troubleshooting Workflow for Poor Peak Shape:

PoorPeakShape Start Poor Peak Shape Observed (Tailing or Fronting) CheckOverload Is the sample concentration too high? Start->CheckOverload ReduceConcentration Dilute sample and reinject CheckOverload->ReduceConcentration Yes CheckMobilePhase Is the mobile phase optimized? CheckOverload->CheckMobilePhase No Resolution Peak Shape Improved ReduceConcentration->Resolution AddIonPair Add ion-pairing agent (e.g., acidified triethylamine) CheckMobilePhase->AddIonPair No CheckHardware Are there hardware issues? CheckMobilePhase->CheckHardware Yes AddIonPair->Resolution MinimizeDeadVolume Check and minimize extra-column volume CheckHardware->MinimizeDeadVolume Potential Dead Volume ColumnMaintenance Perform column maintenance (flush, use guard column) CheckHardware->ColumnMaintenance Potential Contamination MinimizeDeadVolume->Resolution ColumnMaintenance->Resolution FurtherTroubleshooting Further Troubleshooting Required ColumnMaintenance->FurtherTroubleshooting No Improvement

Caption: Troubleshooting workflow for poor peak shape in cardiolipin analysis.

FAQ 2: What can I do to improve the resolution between different cardiolipin species?

Insufficient resolution between cardiolipin species, especially isomers, is a significant challenge. Optimizing the chromatographic method is key to achieving baseline separation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Mobile Phase Strength Optimize Gradient Elution: - Adjust the gradient slope. A shallower gradient provides more time for separation of closely eluting species.[6][7] - Optimize the initial and final mobile phase compositions to focus the separation on the region where cardiolipins elute.[8]Better separation between cardiolipin species with increased resolution.
Suboptimal Stationary Phase Chemistry Select an Appropriate Column: - For reversed-phase separation of species based on fatty acyl chain length and saturation, C18 columns are commonly used. - For separation based on the polar head group, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[9][10][11]Enhanced selectivity for different cardiolipin species.
Insufficient Retention Increase Analyte Retention: - In reversed-phase ion pair chromatography, adding acidified triethylamine increases retention and improves resolution.[1][2][3][4]Increased retention times and improved separation of cardiolipin species.[1][2][3][4]
High Flow Rate Optimize Flow Rate: - Reduce the flow rate. This can lead to better resolution, although it will increase the run time.Improved peak resolution.

Troubleshooting Workflow for Poor Resolution:

PoorResolution Start Poor Resolution Observed CheckGradient Is the gradient optimized? Start->CheckGradient AdjustGradient Modify gradient slope and mobile phase composition CheckGradient->AdjustGradient No CheckColumn Is the column chemistry appropriate? CheckGradient->CheckColumn Yes ResolutionImproved Resolution Improved AdjustGradient->ResolutionImproved SelectColumn Consider alternative column (e.g., HILIC vs. Reversed-Phase) CheckColumn->SelectColumn No CheckRetention Is retention sufficient? CheckColumn->CheckRetention Yes SelectColumn->ResolutionImproved IncreaseRetention Add ion-pairing agent or adjust mobile phase strength CheckRetention->IncreaseRetention No CheckFlowRate Is the flow rate too high? CheckRetention->CheckFlowRate Yes IncreaseRetention->ResolutionImproved ReduceFlowRate Decrease the flow rate CheckFlowRate->ReduceFlowRate Yes FurtherOptimization Further Optimization Needed CheckFlowRate->FurtherOptimization No ReduceFlowRate->ResolutionImproved

Caption: Troubleshooting workflow for improving resolution of cardiolipin species.

FAQ 3: My retention times are shifting between runs. What is causing this variability?

Variable retention times can compromise the reliability of your data, making peak identification and quantification difficult.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Column Equilibration Ensure Sufficient Equilibration Time: - Allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially in HILIC where the water layer on the stationary phase needs to be re-established.[12] A minimum of 10 column volumes is recommended.[12]Consistent and reproducible retention times.
Mobile Phase Composition Changes Prepare Fresh Mobile Phase: - Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components. - Ensure accurate mixing of mobile phase components.Stable retention times across analytical runs.
Fluctuations in Temperature Use a Column Oven: - Maintain a constant column temperature using a column oven to prevent fluctuations that can affect retention times.Improved retention time stability.
Pump Performance Issues Check for Leaks and Bubbles: - Inspect the HPLC system for leaks and ensure the mobile phase is properly degassed to prevent air bubbles in the pump, which can cause flow rate inconsistencies.Consistent flow rate and stable retention times.

Experimental Protocols

Protocol 1: Sample Preparation using Folch Extraction

This protocol is a widely used method for extracting lipids from biological samples.[10][11]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (tissue homogenate or cell pellet)

  • Centrifuge

  • Nitrogen gas evaporator

Methodology:

  • Homogenize the tissue or cell sample.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to 1 volume of the sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of the initial mobile phase).[1]

Protocol 2: Reversed-Phase Ion Pair HPLC for Cardiolipin Separation

This method is effective for separating cardiolipin species based on their fatty acyl chain composition.[1][2][3][4]

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% formic acid and 0.05% triethylamine
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 0.1% formic acid and 0.05% triethylamine
Gradient Start with a low percentage of B, and gradually increase to elute the more hydrophobic species. A typical gradient might be: - 0-5 min: 50% B - 5-20 min: 50-80% B - 20-35 min: 80-100% B - 35-45 min: Hold at 100% B
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Injection Volume 5-10 µL

Methodology:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Inject the reconstituted lipid extract.

  • Run the gradient program as defined.

  • Monitor the eluting species using a mass spectrometer.

Data Summary

Table 1: Effect of Mobile Phase Modifier on Cardiolipin Retention

The addition of an ion-pairing agent like acidified triethylamine significantly impacts the retention and resolution of cardiolipin species in reversed-phase chromatography.[1][2][3][4]

Condition Observation Reference
Without Acidified Triethylamine - Lower chromatographic retention. - Poorer resolution between cardiolipin species. - Variable retention times.[1]
With Acidified Triethylamine - Increased chromatographic retention. - Greatly improved chromatographic resolution.[1][2][3][4]
Table 2: Comparison of Chromatographic Techniques for Cardiolipin Analysis

Different HPLC techniques offer varying selectivities for cardiolipin separation.[10][11]

Technique Principle of Separation Advantages Common Issues
Reversed-Phase Ion Pair HPLC Based on the hydrophobicity of the fatty acyl chains.Excellent separation of species with different fatty acid compositions.Requires mobile phase modifiers; potential for ion suppression in MS.
Normal Phase HPLC Separation based on the polarity of the phospholipid headgroup.Good for separating different phospholipid classes.Can suppress ionization of analytes due to the nature of the organic solvents used.[10]
HILIC Separation based on the polarity of the phospholipid headgroup.Greater compatibility with electrospray ionization (ESI) compared to normal phase.[10][11]Requires careful column equilibration to ensure reproducible retention times.[12]

References

dealing with contaminants in 16:0 cardiolipin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for dealing with contaminants in 16:0 cardiolipin analysis.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is cardiolipin and why is the 16:0 acyl chain significant?

Cardiolipin (CL) is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and energy metabolism.[1][2][3] It is composed of two phosphatidylglycerol moieties linked by a glycerol backbone, resulting in four fatty acyl chains.[1] The specific composition of these acyl chains can vary between tissues and species.[4] While the tetra-linoleoyl (18:2) form is often the most abundant, species containing palmitic acid (16:0), such as tetrapalmitoyl-cardiolipin or (16:0)4 CL, are notably present in tissues like the testis.[3] Abnormalities in cardiolipin content and structure are associated with various diseases, including Barth syndrome, cancer, and cardiovascular disorders.[1][4]

Q2: What are the most common sources of contaminants in this compound analysis?

Contaminants can be introduced at multiple stages of the analytical workflow. Common sources include:

  • Sample Collection and Handling: Plasticizers (e.g., phthalates) can leach from collection tubes and other plasticware.[5]

  • Solvents and Reagents: Impurities in solvents can introduce exogenous lipids or interfering compounds.

  • Glassware: Single-use glassware can be a source of fatty acid contaminants, including palmitic acid (16:0), stearic acid (18:0), and linoleic acid (18:2).[2]

  • Lipid Extraction: The extraction method itself can be a source of contamination. Chloroform-based methods, for instance, increase the risk of contaminating the lipid mixture.[1][4] Carryover of non-lipid components like proteins and salts can also occur.[5]

  • Analytical Instrumentation: Carryover from previous samples in the LC-MS system can lead to background signals.

Q3: Which lipid extraction method is recommended to minimize contamination?

Several lipid extraction methods are available, each with its own advantages and disadvantages regarding contamination risk.[1][4][6]

Extraction MethodPrincipleAdvantagesDisadvantages & Contamination Risk
Folch / Bligh & Dyer Liquid-liquid extraction using a chloroform/methanol/water mixture to partition lipids into a lower organic phase.[1][6]"Gold standard" methods with high lipid recovery.[1][4]Uses toxic chloroform; lipids are in the bottom phase, increasing the risk of contamination during collection.[1][4]
Methyl tert-butyl ether (MTBE) Uses MTBE/methanol/water; the upper organic phase contains the lipids.[1][7]Faster, safer, and uses less toxic solvents; top organic layer simplifies collection and automation, reducing contamination risk.[1][7]Potential for water contamination in the organic phase, which can prolong drying times.[7]
Butanol/Methanol (BUME) A single-phase extraction followed by the addition of other solvents to induce phase separation.[1]An alternative to chloroform-based methods.Less commonly cited in the provided context.
Solid Phase Extraction (SPE) Can be used as a clean-up step after initial lipid extraction to separate lipid classes and remove impurities.[1][6]Effectively removes non-lipid contaminants and can isolate specific lipid classes.[6]Adds an extra step to the workflow.

For minimizing contamination, an MTBE-based extraction is often preferred due to the reduced toxicity and the easier collection of the lipid-containing upper phase.[1][7] Following up with an SPE clean-up step can further reduce impurities.[6]

Troubleshooting Guide

Problem 1: High 16:0 background signal in blank or negative control samples.

  • Possible Cause: Contamination from glassware, solvents, or plasticware.

  • Solution:

    • Glassware: Use high-purity, solvent-rinsed glassware. Avoid single-use glassware where possible, as it has been identified as a source of 16:0 contamination.[2]

    • Solvents: Use HPLC or MS-grade solvents to minimize impurities.

    • Plastics: Minimize the use of plastic containers. If unavoidable, use polypropylene tubes and rinse them with your extraction solvent before use.

    • Workflow Blank: Prepare a "blank" sample that goes through the entire extraction and analysis procedure without any biological material to pinpoint the source of contamination.

Problem 2: Inaccurate quantification or misidentification of cardiolipin species.

  • Possible Cause: Isotopic overlap from other lipid species.

  • Solution:

    • High-Resolution MS: Use a high-resolution mass spectrometer to differentiate between species with very similar mass-to-charge ratios (m/z).

    • Isotope Correction: Be aware of precursor and product ion overlaps. For example, the isotope +2 peak of a cardiolipin species can be mistaken for a different species.[8] Use software or manual calculations to correct for natural isotope abundance.[8]

    • Chromatographic Separation: Optimize your LC method (e.g., reversed-phase or HILIC) to ensure baseline separation of cardiolipin species from other interfering lipids.[1][4]

Problem 3: Low or inconsistent cardiolipin signal (ion suppression).

  • Possible Cause: Matrix effects from co-eluting compounds.

  • Solution:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial lipid extraction to remove salts, proteins, and other matrix components that can cause ion suppression.[1][6]

    • Optimize Chromatography: Adjust the LC gradient to better separate cardiolipin from the bulk of other phospholipids. Normal phase chromatography has been recommended to prevent ESI matrix effects, though it can also suppress analyte ionization.[1][4]

    • Use an Internal Standard: Spike samples with a known amount of a non-endogenous cardiolipin internal standard (e.g., CL(14:0)₄) before extraction.[4] This helps to normalize for signal variations caused by matrix effects and extraction efficiency.

    • Dilute the Sample: Diluting the final extract can sometimes mitigate matrix effects, although this may reduce the signal-to-noise ratio for low-abundance species.

Experimental Protocols

Protocol 1: Lipid Extraction using MTBE

This protocol is adapted from established methods for its reduced toxicity and lower risk of contamination.[1][7]

  • Sample Preparation: Homogenize 1-10 mg of tissue or cell pellet in 100 µL of water or PBS. Transfer to a glass tube.

  • Internal Standard: Add an appropriate amount of cardiolipin internal standard mixture.

  • Solvent Addition: Add 360 µL of methanol followed by 1.2 mL of MTBE.

  • Extraction: Vortex the mixture vigorously for 10 minutes, then incubate at room temperature for 1 hour on a shaker.

  • Phase Separation: Add 300 µL of MS-grade water to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Two phases will form. Carefully collect the upper organic phase (which contains the lipids) and transfer it to a new glass tube.[1][7]

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent suitable for your LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).[1]

Protocol 2: LC-MS Analysis of Cardiolipin

This is a general protocol for reversed-phase LC-MS analysis.[1][9]

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient might start at 40% B, increase to 100% B over 15-20 minutes, hold for 10 minutes, and then return to initial conditions for re-equilibration.[9]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for cardiolipin analysis.

    • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Mode: Acquire data in full scan mode to detect all cardiolipin species.

    • MS/MS: Perform data-dependent MS/MS fragmentation to confirm the identity of cardiolipin species based on their characteristic fragments (diacylglycerol phosphate, monoacylglycerol phosphate, and fatty acid regions).[10]

Visualizations

G cluster_0 Troubleshooting Workflow: High 16:0 Background start High 16:0 Signal in Blank q1 Run a 'Process Blank' (Solvents Only, No Sample) start->q1 q2 Is the Blank Contaminated? q1->q2 res1 Source is Solvents, Glassware, or Plastics q2->res1 Yes res2 Source is Sample Carryover in LC-MS System q2->res2 No sol1 Action: Use High-Purity Solvents, Solvent-Rinsed Glassware, and Minimize Plastic Use res1->sol1 sol2 Action: Implement Rigorous Wash Cycles Between Sample Injections res2->sol2

Caption: Troubleshooting logic for identifying sources of 16:0 background contamination.

G cluster_1 Cardiolipin Analysis Workflow sample 1. Sample Collection (Tissue/Cells) extraction 2. Lipid Extraction (e.g., MTBE Method) sample->extraction Add Internal Std. cleanup 3. Sample Cleanup (Optional SPE) extraction->cleanup reconstitution 4. Reconstitution in LC Solvent cleanup->reconstitution analysis 5. LC-MS/MS Analysis (Reversed-Phase) reconstitution->analysis data 6. Data Processing (Quantification & ID) analysis->data

Caption: A typical experimental workflow for cardiolipin analysis from sample to data.

G cluster_2 Cardiolipin Biosynthesis & Remodeling PA Phosphatidic Acid (PA) PGP Phosphatidylglycerol Phosphate (PGP) PA->PGP PGS1 PG Phosphatidylglycerol (PG) PGP->PG PTPMT1 pCL Premature Cardiolipin (pCL) PG->pCL CLS1 MLCL Monolysocardiolipin (MLCL) pCL->MLCL PLA2 mCL Mature Cardiolipin (CL) MLCL->mCL TAZ / MLCLAT1

Caption: Simplified pathway of cardiolipin biosynthesis and remodeling.[4]

References

Technical Support Center: Ensuring Complete Solubilization of 16:0 Cardiolipin for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete solubilization of 16:0 cardiolipin for various assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound powder?

A1: For initial dissolution, this compound powder is soluble in chloroform.[1] A common practice is to use a chloroform:methanol mixture (e.g., 3:1 v/v) to ensure complete dissolution.[2]

Q2: My assay requires an aqueous solution of this compound. How can I prepare this?

A2: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature.[3] The recommended method is to first prepare a thin lipid film. This involves dissolving the cardiolipin in an organic solvent like chloroform, evaporating the solvent under a stream of nitrogen or in a vacuum desiccator, and then hydrating the resulting lipid film with the desired aqueous buffer.[2][4]

Q3: What factors are critical for the successful hydration of the this compound film?

A3: Several factors are crucial for effective hydration:

  • Temperature: The hydration buffer should be heated above the phase transition temperature (Tm) of the lipid.[4] For saturated lipids like this compound, a higher temperature is required to induce an ordered packing arrangement.

  • Agitation: Gentle vortexing or swirling during hydration helps to detach the lipid film from the container walls and promotes the formation of vesicles.[2]

  • pH: The pH of the buffer can influence the charge and packing of the cardiolipin headgroups, which can affect hydration.[5] A pH of 7.4 is commonly used.[6]

Q4: What is the expected morphology of this compound in an aqueous solution?

A4: In aqueous solutions, this compound self-assembles into bilayers, which form vesicles (liposomes), rather than micelles. This is due to its unique dimeric structure with four acyl chains.[7] Therefore, a specific Critical Micelle Concentration (CMC) is generally not reported for this compound.

Troubleshooting Guide

Issue 1: The this compound solution appears cloudy or contains visible particulates after hydration.

Potential CauseTroubleshooting Strategy
Incomplete Hydration Ensure the hydration buffer is maintained at a temperature above the lipid's phase transition temperature.[4] Extend the hydration time with occasional gentle agitation.[2]
Formation of Large Multilamellar Vesicles (LMVs) To obtain a clear solution of smaller, unilamellar vesicles (SUVs), sonicate the hydrated lipid suspension in a bath sonicator or use an extruder.[4][8] Sonication should be performed above the lipid's transition temperature.[8]
Precipitation due to Divalent Cations If your buffer contains divalent cations like Ca²⁺, they can cause aggregation of negatively charged lipids like cardiolipin. Consider using a buffer without divalent cations or adding a chelating agent like EDTA.
Incorrect pH The pH of the buffer can affect the charge and hydration of the cardiolipin headgroups.[5] Verify the pH of your buffer and adjust if necessary. Most protocols use a pH around 7.4.[6]

Issue 2: The dried lipid film is difficult to resuspend.

Potential CauseTroubleshooting Strategy
Thick Lipid Film When evaporating the organic solvent, rotate the vial or flask to create a thin, even film on the walls. A thick film will hydrate more slowly and less efficiently.
Residual Organic Solvent Ensure all organic solvent is removed before adding the aqueous buffer. Residual solvent can interfere with proper hydration. Use a high vacuum system to thoroughly dry the film.[8]

Issue 3: Inconsistent results in downstream assays.

Potential CauseTroubleshooting Strategy
Variability in Liposome Size Inconsistent liposome size can affect assay results. Use extrusion through polycarbonate membranes with a defined pore size to generate a more homogenous population of vesicles.[9] Dynamic light scattering can be used to verify the size distribution.[8]
Lipid Degradation This compound can be susceptible to hydrolysis, especially in aqueous solutions. Prepare fresh solutions for your experiments and avoid long-term storage in aqueous buffers. For storage, keep the lipid as a dried film at -20°C or lower.[8]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Solubility in Organic Solvents Soluble in chloroform.[1]
Solubility in Aqueous Solutions Practically insoluble in water; forms liposomes upon hydration of a dried film.[3][10]
Critical Micelle Concentration (CMC) Not typically reported as it forms bilayers/liposomes in aqueous solutions.[10]
Phase Transition Temperature (Tm) The gel to liquid-crystalline transition for fully saturated this compound is 56°C.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin Film Hydration

  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in a chloroform:methanol (3:1 v/v) solution in a round-bottom flask or glass vial.[2]

  • Film Formation: Evaporate the organic solvent using a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.[8]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2][8]

  • Hydration: Add the desired aqueous buffer, pre-heated to a temperature above 56°C (the Tm of this compound), to the dried lipid film.[4][11]

  • Vesicle Formation: Vortex the suspension for several minutes until the lipid film is completely resuspended, resulting in a suspension of multilamellar vesicles (MLVs).[2]

  • Sizing (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator at a temperature above the Tm for 5-10 minutes, or until the solution becomes translucent.[4]

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should also be done at a temperature above the Tm.[9]

Visualizations

G Experimental Workflow for this compound Solubilization cluster_prep Preparation cluster_hydration Hydration & Sizing weigh Weigh this compound Powder dissolve Dissolve in Chloroform:Methanol weigh->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate dry Dry Under High Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer (> Tm) dry->hydrate Proceed to Hydration vortex Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex sizing Size Vesicles (Sonication or Extrusion) vortex->sizing assay Final Solution for Assay sizing->assay Ready for Assay

Caption: Workflow for preparing this compound solutions.

G Troubleshooting this compound Solubilization Issues cluster_diagnosis Diagnosis cluster_solution Solutions start Problem: Incomplete Solubilization q1 Is the solution cloudy after hydration? start->q1 q2 Was hydration performed above the Tm? q1->q2 Yes sol1 Sonciate or extrude the suspension to form smaller vesicles. q1->sol1 No, but particulates are visible q3 Does the buffer contain divalent cations? q2->q3 Yes sol2 Increase hydration temperature and/or duration. q2->sol2 No q3->sol1 No sol3 Use a cation-free buffer or add a chelating agent. q3->sol3 Yes success Complete Solubilization Achieved sol1->success sol2->success sol3->success

References

Validation & Comparative

Validating 16:0 Cardiolipin as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, from rare genetic disorders to common age-related ailments. The development of reliable biomarkers to detect and monitor mitochondrial health is therefore of paramount importance for diagnostics, prognostics, and the evaluation of therapeutic interventions. This guide provides a comprehensive comparison of tetralinoleoyl cardiolipin (erroneously often generalized as 16:0 cardiolipin) with other established biomarkers of mitochondrial dysfunction, supported by experimental data and detailed methodologies.

Introduction to Cardiolipin and its Role in Mitochondrial Function

Cardiolipin (CL) is a unique phospholipid almost exclusively found in the inner mitochondrial membrane, where it plays a crucial role in maintaining mitochondrial structure and function. It is essential for the optimal activity of several enzymes involved in energy production. The acyl chain composition of cardiolipin is critical, with tetralinoleoyl cardiolipin (L4CL) – containing four molecules of linoleic acid (18:2) – being the predominant and most functionally important species in healthy tissues like the heart and skeletal muscle.

Alterations in the cardiolipin profile, particularly a decrease in L4CL and a corresponding increase in monolysocardiolipin (MLCL) or other remodeled species, are strongly associated with mitochondrial dysfunction in various pathological conditions, including heart failure, diabetes, neurodegenerative diseases, and the rare genetic disorder Barth syndrome.[1]

Comparative Analysis of Mitochondrial Dysfunction Biomarkers

While no single biomarker for mitochondrial dysfunction is perfect, several candidates are used in research and clinical settings. This section compares the performance of altered cardiolipin profiles against other prominent biomarkers.

Biomarker CategorySpecific BiomarkerPrincipleSample TypeAdvantagesDisadvantagesAssociated Conditions
Mitochondrial Lipid Tetralinoleoyl Cardiolipin (L4CL) / Monolysocardiolipin (MLCL) Ratio Direct measure of mitochondrial inner membrane integrity and remodeling.Tissue biopsies, Platelets, Fibroblasts, LymphocytesHigh specificity for certain mitochondrial diseases (e.g., Barth syndrome). Reflects a fundamental aspect of mitochondrial biology.Invasive sample collection for some tissues. Technically demanding analysis (LC-MS/MS).Barth Syndrome, Heart Failure, Neurodegenerative Diseases, Aging.
Metabolic Markers Lactate / Pyruvate Ratio Indicates impaired oxidative phosphorylation and a shift to anaerobic glycolysis.Blood, Cerebrospinal Fluid (CSF)Widely available clinical test. Reflects systemic metabolic state.Low specificity; can be elevated in many non-mitochondrial conditions.Mitochondrial Myopathies, General Metabolic Stress.
Growth Factors / Cytokines Growth Differentiation Factor 15 (GDF-15) A stress-responsive cytokine upregulated in response to mitochondrial dysfunction.Serum, PlasmaNon-invasive. Good sensitivity for mitochondrial myopathies. Correlates with disease severity.[2][3]Can be elevated in other conditions (e.g., cancer, cardiovascular disease).Primary Mitochondrial Myopathies, Aging.
Growth Factors / Cytokines Fibroblast Growth Factor 21 (FGF-21) A hormone involved in metabolic regulation, induced by mitochondrial stress.Serum, PlasmaNon-invasive. Particularly indicative of mitochondrial disease with muscle involvement.Can be influenced by diet and other metabolic factors.Mitochondrial Myopathies.
Quantitative Comparison of Biomarker Performance

Direct head-to-head comparisons of cardiolipin species with GDF-15 and FGF-21 across a wide range of mitochondrial diseases are limited in the current literature. However, existing studies provide valuable insights into their individual diagnostic utility.

BiomarkerDisease/ConditionSensitivitySpecificityKey FindingsReference
MLCL:CL Ratio Barth SyndromeHighHighConsidered a definitive diagnostic biomarker for Barth syndrome.[4][5]
GDF-15 Mitochondrial Disease (Adult Cohort)77.8%Not explicitly stated, but outperformed FGF-21GDF-15 was found to be a better predictor of mitochondrial disease than FGF-21.[2][6]
FGF-21 Mitochondrial Disease (Adult Cohort)68.5%Not explicitly statedMore indicative of mitochondrial disease with muscle manifestations.[2][6]

Experimental Protocols

Quantification of Tetralinoleoyl Cardiolipin (L4CL) and Monolysocardiolipin (MLCL) by LC-MS/MS

This protocol provides a general workflow for the analysis of cardiolipin species from biological samples.

a. Lipid Extraction (Folch Method)

  • Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).

  • Add 0.9% NaCl solution and vortex thoroughly to induce phase separation.

  • Centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate or acetate is employed to separate the different lipid species.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for cardiolipin analysis.

    • Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used for detection and quantification. Multiple Reaction Monitoring (MRM) is a sensitive and specific method for targeted quantification on a triple quadrupole instrument.

c. Data Analysis

  • Identify and quantify the peaks corresponding to the specific m/z transitions for L4CL and MLCL species.

  • Use an internal standard (e.g., a non-naturally occurring cardiolipin species) for accurate quantification.

  • Calculate the MLCL:L4CL ratio.

Quantification of GDF-15 and FGF-21 by ELISA

a. Sample Preparation

  • Collect blood samples in serum separator tubes or EDTA-containing tubes for plasma.

  • Centrifuge the samples to separate serum or plasma.

  • Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

b. ELISA Procedure (General Steps)

  • Use a commercially available ELISA kit for human GDF-15 or FGF-21.

  • Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of the samples.[7][8][9]

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate the plate to allow the analyte to bind to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Incubate and wash the plate.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

c. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of GDF-15 or FGF-21 in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Validation Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for biomarker validation and the central role of cardiolipin in mitochondrial function.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Analysis cluster_validation Data Analysis & Validation Patient_Cohort Patient Cohort (Mitochondrial Disease) Sample_Collection Sample Collection (Blood, Tissue) Patient_Cohort->Sample_Collection Control_Group Healthy Control Group Control_Group->Sample_Collection Cardiolipin_Analysis Cardiolipin Analysis (LC-MS/MS) Sample_Collection->Cardiolipin_Analysis GDF15_FGF21_Analysis GDF-15 / FGF-21 Analysis (ELISA) Sample_Collection->GDF15_FGF21_Analysis Metabolic_Analysis Lactate/Pyruvate Analysis Sample_Collection->Metabolic_Analysis Statistical_Analysis Statistical Analysis Cardiolipin_Analysis->Statistical_Analysis GDF15_FGF21_Analysis->Statistical_Analysis Metabolic_Analysis->Statistical_Analysis ROC_Analysis ROC Curve Analysis Statistical_Analysis->ROC_Analysis Correlation Correlation with Disease Severity Statistical_Analysis->Correlation Biomarker_Validation Biomarker Validation ROC_Analysis->Biomarker_Validation Correlation->Biomarker_Validation

Caption: Experimental workflow for validating mitochondrial dysfunction biomarkers.

cardiolipin_pathway cluster_membrane Inner Mitochondrial Membrane cluster_dysfunction Mitochondrial Dysfunction ETC Electron Transport Chain (Complexes I-IV) Remodeled_CL Remodeled Cardiolipin (e.g., MLCL) ETC->Remodeled_CL Oxidative Stress ATP_Synthase ATP Synthase (Complex V) Cardiolipin Tetralinoleoyl Cardiolipin (L4CL) Cardiolipin->ETC Structural Support & Enzyme Activation Cardiolipin->ATP_Synthase Stabilization ROS Increased ROS Production Decreased_ATP Decreased ATP Production Apoptosis Apoptosis Initiation Remodeled_CL->ROS Remodeled_CL->Decreased_ATP Remodeled_CL->Apoptosis

References

A Comparative Guide to 16:0 and 18:2 Cardiolipin: Unveiling Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiolipin (CL), a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, is a critical determinant of mitochondrial function and overall cellular health. The specific acyl chain composition of cardiolipin significantly influences its functional properties. This guide provides a detailed comparison of two distinct cardiolipin species: 16:0 cardiolipin (tetramyristoyl cardiolipin, TMCL), a fully saturated form, and 18:2 cardiolipin (tetralinoleoyl cardiolipin, TLCL), a polyunsaturated form prevalent in mammalian tissues. Understanding the functional disparities between these two molecules is crucial for research in mitochondrial biology, disease pathology, and the development of targeted therapeutics.

Biophysical and Functional Data at a Glance

The acyl chain composition of cardiolipin dictates its biophysical properties, which in turn affect the structure and function of the inner mitochondrial membrane and its associated proteins. Below is a summary of the key quantitative differences between TMCL and TLCL.

PropertyThis compound (TMCL)18:2 Cardiolipin (TLCL)References
Acyl Chain Composition Four 16-carbon saturated chains (Myristic Acid)Four 18-carbon polyunsaturated chains with two double bonds each (Linoleic Acid)[1][2]
Phase Transition Temperature High; exists in a gel phase at physiological temperaturesLow; exists in a liquid-crystalline phase at physiological temperatures[1]
Membrane Fluidity Induces lower membrane fluidityPromotes higher membrane fluidity[3][4]
Respiratory Supercomplex Stability Less effective in stabilizing supercomplexesEssential for the stabilization and optimal function of respiratory supercomplexes[5][6][7]
Cytochrome c Oxidase (Complex IV) Activity Sub-optimal support for enzyme activityRequired for maximal enzyme activity[8][9]
Mitochondrial Membrane Potential May lead to decreased membrane potentialCrucial for maintaining a high mitochondrial membrane potential[10][11][12]
Apoptosis Initiation Less susceptible to oxidation; may have a reduced role in initiating apoptosisPeroxidation of 18:2 acyl chains is a key signal for the initiation of the intrinsic apoptotic pathway[13][14]

Experimental Methodologies: A Detailed Look

To elucidate the functional differences between TMCL and TLCL, a variety of experimental protocols can be employed. Below are detailed methodologies for key experiments.

Analysis of Cardiolipin Species by Mass Spectrometry

Objective: To identify and quantify the relative abundance of TMCL and TLCL in a biological sample.

Protocol:

  • Lipid Extraction:

    • Homogenize tissue or cell pellets in a mixture of chloroform and methanol (2:1, v/v).

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Chromatographic Separation:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • Employ a C18 reversed-phase column for separation of different cardiolipin species based on their acyl chain composition.

  • Mass Spectrometry Analysis:

    • Utilize electrospray ionization (ESI) in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) to fragment the cardiolipin molecules and identify the specific fatty acyl chains.

    • Quantify the peak areas corresponding to the molecular ions of TMCL and TLCL to determine their relative abundance.

Reconstitution of Respiratory Complexes and Activity Assays

Objective: To assess the impact of TMCL versus TLCL on the activity of mitochondrial respiratory chain complexes, such as cytochrome c oxidase (Complex IV).

Protocol:

  • Liposome Preparation:

    • Prepare liposomes composed of a base lipid mixture (e.g., phosphatidylcholine and phosphatidylethanolamine) supplemented with either TMCL or TLCL at a physiologically relevant concentration (e.g., 10-20 mol%).

    • Create small unilamellar vesicles by sonication or extrusion.

  • Protein Reconstitution:

    • Purify cytochrome c oxidase from a suitable source (e.g., bovine heart mitochondria).

    • Incorporate the purified enzyme into the prepared TMCL- or TLCL-containing liposomes using methods such as detergent dialysis or direct insertion.

  • Activity Assay:

    • Measure the activity of the reconstituted cytochrome c oxidase spectrophotometrically by monitoring the oxidation of reduced cytochrome c at 550 nm.[9]

    • Initiate the reaction by adding reduced cytochrome c to the proteoliposomes.

    • Calculate the rate of cytochrome c oxidation to determine the enzyme's specific activity in the presence of each cardiolipin species.

Measurement of Mitochondrial Membrane Potential in Permeabilized Cells

Objective: To compare the ability of TMCL and TLCL to support the mitochondrial membrane potential.

Protocol:

  • Cell Culture and Permeabilization:

    • Culture cells of interest (e.g., fibroblasts or cardiomyocytes).

    • Permeabilize the plasma membrane using a mild detergent like digitonin, leaving the mitochondrial membranes intact.

  • Liposome Treatment:

    • Prepare liposomes containing either TMCL or TLCL.

    • Incubate the permeabilized cells with the different liposome preparations to allow for the incorporation of the exogenous cardiolipin into the mitochondrial membranes.

  • Membrane Potential Measurement:

    • Add a fluorescent potentiometric dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to the cells.[10][11]

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A higher fluorescence intensity indicates a higher mitochondrial membrane potential.

    • Compare the TMRM fluorescence in cells treated with TMCL-containing liposomes versus TLCL-containing liposomes.

Visualizing the Functional Differences

Diagrams generated using Graphviz (DOT language) can effectively illustrate the differential roles of TMCL and TLCL in key mitochondrial processes.

Mitochondrial Respiratory Supercomplex Assembly

cluster_0 With 18:2 Cardiolipin (TLCL) cluster_1 With this compound (TMCL) C1_TLCL Complex I SC_TLCL Stable Respiratory Supercomplex C1_TLCL->SC_TLCL C3_TLCL Complex III C3_TLCL->SC_TLCL C4_TLCL Complex IV C4_TLCL->SC_TLCL TLCL TLCL TLCL->SC_TLCL Stabilizes C1_TMCL Complex I DSC_TMCL Unstable/Disassembled Complexes C1_TMCL->DSC_TMCL C3_TMCL Complex III C3_TMCL->DSC_TMCL C4_TMCL Complex IV C4_TMCL->DSC_TMCL TMCL TMCL TMCL->DSC_TMCL Ineffective Stabilization

Caption: Differential effects of TLCL and TMCL on respiratory supercomplex stability.

Apoptotic Signaling Pathway

cluster_TLCL 18:2 Cardiolipin (TLCL) Pathway cluster_TMCL This compound (TMCL) Pathway TLCL TLCL (Inner Mitochondrial Membrane) Oxidized_TLCL Oxidized TLCL (Outer Mitochondrial Membrane) TLCL->Oxidized_TLCL Translocation ROS Reactive Oxygen Species (ROS) ROS->TLCL Oxidation Cytochrome_c Cytochrome c Oxidized_TLCL->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apoptosis Apoptosis Apoptosome->Apoptosis TMCL TMCL (Resistant to Oxidation) No_Apoptosis Apoptosis Inhibited TMCL->No_Apoptosis No significant oxidation signal

Caption: Role of cardiolipin species in initiating apoptosis.

Conclusion

The functional differences between this compound (TMCL) and 18:2 cardiolipin (TLCL) are profound and have significant implications for mitochondrial health. While TLCL, with its polyunsaturated acyl chains, is essential for the dynamic and fluid nature of the inner mitochondrial membrane and the optimal functioning of the electron transport chain, the saturated nature of TMCL leads to a more rigid membrane and impaired mitochondrial bioenergetics. These differences are particularly relevant in the context of diseases such as Barth syndrome, where alterations in cardiolipin acyl chain composition are a primary pathogenic feature.[15][16] The experimental approaches outlined in this guide provide a framework for researchers to further investigate the nuanced roles of different cardiolipin species in health and disease, paving the way for the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

A Comparative Guide to Cardiolipin Profiles Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiolipin, a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, is a critical determinant of mitochondrial function and overall cellular health. Its molecular profile, characterized by the composition of its four fatty acyl chains, exhibits remarkable tissue-specificity. Understanding these differences is paramount for researchers in various fields, from basic mitochondrial biology to the development of therapeutics for a wide range of diseases. This guide provides a comparative overview of cardiolipin profiles in key tissues, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cardiolipin Profiles

The molecular composition of cardiolipin varies significantly across different tissues, reflecting their distinct metabolic demands and physiological roles. The following tables summarize the quantitative distribution of major cardiolipin molecular species in mouse and rat tissues, showcasing these tissue-specific profiles.

Table 1: Molar Percentage (%) of Major Cardiolipin Molecular Species in Different Mouse Tissues

Cardiolipin Species (Total Carbons:Double Bonds)HeartLiverSkeletal Muscle
(72:8) - Primarily (18:2)475.9 20.148.5
(72:7)10.511.813.9
(72:6)4.18.98.2
(72:5)2.16.55.1
(70:7)1.36.23.9
(70:6)1.17.84.5
(74:8)0.83.52.1
(74:7)0.74.12.5
Other Species3.531.111.3

Data presented in this table is adapted from a study by Han, X., & Gross, R. W. (2006).[1]

Table 2: Number and General Composition of Cardiolipin Species in Different Rat Tissues

TissueNumber of Identified CL SpeciesPredominant Acyl Chain Characteristics
Heart58High in C18:2 (Linoleic Acid)
Liver51Mixed profile with C18:1 and C18:2
Kidney57High in C18:2 and longer chains (C20, C22)
Skeletal Muscle61High in C18:2 (Linoleic Acid)
Brain52Highly diverse with long-chain PUFAs (C20:4, C22:6)

This table summarizes findings from a study by Lin et al. (2022), which identified a large number of cardiolipin species across various rat tissues, highlighting the distinct compositional nature of each organ.[2]

Key Observations from Comparative Data:

  • Heart and Skeletal Muscle: These tissues, with their high and constant energy demands, exhibit a cardiolipin profile dominated by tetralinoleoyl-cardiolipin (TLCL), where all four acyl chains are linoleic acid (18:2). This homogeneity is thought to be crucial for the optimal function of the electron transport chain and ATP synthesis.[3]

  • Liver: The liver displays a more heterogeneous cardiolipin profile with a significant presence of species containing oleic acid (18:1) alongside linoleic acid (18:2). This diversity may reflect the liver's varied metabolic functions.[4]

  • Brain: The brain possesses the most diverse cardiolipin profile, characterized by the incorporation of long-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid (20:4) and docosahexaenoic acid (22:6).[5] This complexity is likely linked to the specialized functions of neuronal mitochondria, including roles in signaling pathways.[5]

  • Kidney: The kidney's cardiolipin profile is also diverse, with a notable abundance of species containing longer acyl chains, suggesting specialized mitochondrial functions related to renal physiology.[2]

Experimental Protocols

The accurate analysis of tissue-specific cardiolipin profiles relies on robust and well-defined experimental procedures. Below are detailed methodologies for the key steps in comparative lipidomics of cardiolipin.

Lipid Extraction

A crucial first step is the efficient extraction of lipids from tissue samples while minimizing degradation. The two most widely used methods are the Folch and Bligh & Dyer techniques.[6]

  • Folch Method:

    • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is then evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

  • Bligh and Dyer Method:

    • Homogenize the tissue in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

    • Add additional chloroform and water to achieve a final ratio of 2:2:1.8, leading to phase separation.

    • Centrifuge the mixture, and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under nitrogen and resuspend for further analysis.

Analytical Techniques for Cardiolipin Analysis

Mass spectrometry-based techniques are the gold standard for the detailed characterization and quantification of cardiolipin species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.

    • Chromatographic Separation: The lipid extract is injected into an HPLC or UPLC system. A reversed-phase C18 column is commonly used to separate different cardiolipin species based on the length and degree of unsaturation of their acyl chains.

    • Mass Spectrometric Detection: The separated lipids are then introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used for cardiolipin analysis. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are employed to accurately determine the mass-to-charge ratio (m/z) of the different cardiolipin species.

    • Quantification: Quantification is achieved by comparing the peak area of each cardiolipin species to that of an internal standard (e.g., a non-naturally occurring cardiolipin species) of a known concentration.

  • Shotgun Lipidomics: This approach involves the direct infusion of the total lipid extract into the mass spectrometer without prior chromatographic separation.

    • The lipid extract is directly infused into a high-resolution mass spectrometer.

    • Identification and quantification of cardiolipin species are achieved through high-mass accuracy measurements and tandem mass spectrometry (MS/MS) fragmentation patterns. This method is high-throughput but may be subject to ion suppression effects from other lipid classes.[1]

Visualization of Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Tissue Sample (Heart, Liver, Brain, etc.) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch or Bligh & Dyer) Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Identification Species Identification MS_Detection->Identification Quantification Quantification Identification->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for comparative lipidomics analysis of cardiolipin.

Functional Implications and Signaling Pathways

The tissue-specific cardiolipin profiles are intimately linked to the distinct functions of mitochondria in different organs.

Role in Mitochondrial Bioenergetics

Cardiolipin plays a crucial role in the organization and function of the electron transport chain (ETC) complexes, which are responsible for oxidative phosphorylation. The high abundance of TLCL in the heart and skeletal muscle is thought to provide the optimal membrane environment for the stable assembly and efficient functioning of respiratory supercomplexes. This structural support is essential for meeting the high and continuous energy demands of these tissues.

Bioenergetics_Pathway cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) C1 Complex I C3 Complex III C1->C3 C2 Complex II C2->C3 C4 Complex IV C3->C4 Protons H+ Gradient C4->Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CL Cardiolipin (TLCL) CL->C1 stabilizes CL->C3 stabilizes CL->C4 stabilizes CL->ATP_Synthase stabilizes Protons->ATP_Synthase

Caption: Cardiolipin's role in stabilizing respiratory supercomplexes.

Role in Apoptosis

Cardiolipin is also a key player in the intrinsic pathway of apoptosis. Upon oxidative stress, cardiolipin can be oxidized and translocated to the outer mitochondrial membrane, where it acts as a signal for the recruitment of pro-apoptotic proteins like Bax and the release of cytochrome c into the cytosol, ultimately leading to caspase activation and cell death. The diverse cardiolipin profile in the brain, with its abundance of oxidizable PUFAs, may render neuronal mitochondria more susceptible to oxidative stress-induced apoptosis.

Apoptosis_Pathway Oxidative_Stress Oxidative Stress CL Cardiolipin (in IMM) Oxidative_Stress->CL oxCL Oxidized Cardiolipin CL->oxCL CL_OMM oxCL in OMM oxCL->CL_OMM translocation CytC_release Cytochrome c Release CL_OMM->CytC_release Apoptosis Apoptosis CytC_release->Apoptosis

Caption: Cardiolipin's involvement in the intrinsic apoptosis pathway.

References

A Comparative Guide to LC-MS and Shotgun Lipidomics for the Analysis of 16:0 Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Methodologies

The accurate quantification of specific cardiolipin species, such as 16:0 cardiolipin (tetramyristoyl cardiolipin), is crucial for understanding mitochondrial function and its role in various disease states. The two predominant mass spectrometry-based methodologies for this analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Shotgun Lipidomics. This guide provides an objective comparison of these techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for LC-MS and shotgun lipidomics in the context of cardiolipin analysis. These values are synthesized from multiple studies to provide a representative comparison.

Performance MetricLC-MSShotgun LipidomicsKey Considerations
Sensitivity (LOD) 0.9 µM (5 pmol on column)[1][2]10 fmol/µl[3][4][5]Shotgun lipidomics can offer higher sensitivity due to direct infusion, but this can be sample-dependent.
Reproducibility (CV%) < 0.5% (Retention Time), < 13% (Peak Area)[1][2]High reproducibility reported[6][7]LC-MS provides excellent retention time stability, a metric not applicable to shotgun lipidomics.
Accuracy High mass accuracy (<1.5 ppm) achievable[1][2]~5%[3][4][5]Both methods can achieve high accuracy with proper internal standards and calibration.
Throughput LowerHigher[6][7][8]The elimination of the chromatography step significantly increases the sample throughput of shotgun lipidomics.[8]
Specificity High (separation of isomers)[9][10]Lower (isobaric overlap can be an issue)[2]LC separation is advantageous for resolving isomeric and isobaric lipid species.[10]
Dynamic Range WideWide[6][7]Both techniques can quantify cardiolipins over a broad concentration range.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS and shotgun lipidomics.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch/Bligh & Dyer) Sample->Extraction LC_Separation LC Separation (e.g., Reversed-Phase) Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Spectrometry (MS/MS) ESI->MS_Analysis Data_Processing Data Processing (Peak Integration, RT Alignment) MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

LC-MS Experimental Workflow

Shotgun_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_direct_infusion Direct Infusion MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch/Bligh & Dyer) Sample->Extraction Direct_Infusion Direct Infusion Extraction->Direct_Infusion ESI Electrospray Ionization (ESI) Direct_Infusion->ESI MS_Analysis Mass Spectrometry (MS/MS) ESI->MS_Analysis Data_Processing Data Processing (Deisotoping, Spectral Averaging) MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Shotgun Lipidomics Experimental Workflow

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound using both LC-MS and shotgun lipidomics.

Lipid Extraction (Common to both methods)

A modified Bligh and Dyer method is commonly used for the extraction of cardiolipins.[3]

  • Homogenization : Homogenize the biological sample in a suitable buffer.

  • Solvent Addition : Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio) to the homogenate and vortex thoroughly.

  • Phase Separation : Add chloroform and water to induce phase separation. Centrifuge the mixture to pellet any solid debris.

  • Lipid Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution : Dry the lipid extract under a stream of nitrogen and reconstitute the lipid film in an appropriate solvent for subsequent analysis (e.g., methanol or isopropanol).

LC-MS Protocol
  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is frequently used for cardiolipin separation.[9][11]

    • Mobile Phase : A gradient elution is typically employed using a mixture of aqueous and organic solvents, often containing a small amount of an ion-pairing agent or modifier to improve peak shape and retention.[12] For example, a gradient of acetonitrile/water with ammonium hydroxide can be used.[11]

    • Flow Rate : A typical flow rate is around 0.4 mL/min.[11]

    • Column Temperature : The column is often maintained at a constant temperature, for instance, 35°C, to ensure reproducible retention times.[12]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in negative ion mode is commonly used for cardiolipin analysis.[6][9][13]

    • Detection : Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often used for quantification, providing high specificity and sensitivity.[11] For this compound, the precursor ion and specific product ions corresponding to the fatty acyl chains would be monitored.

    • Instrumentation : High-resolution mass spectrometers can also be used to improve mass accuracy and aid in the identification of unknown cardiolipin species.[1][2]

Shotgun Lipidomics Protocol
  • Sample Infusion :

    • The dried and reconstituted lipid extract is diluted in an appropriate solvent (e.g., methanol with ammonium acetate).

    • The sample is directly infused into the mass spectrometer using a syringe pump at a constant flow rate.

  • Mass Spectrometry :

    • Ionization : ESI in negative ion mode is the standard for cardiolipin analysis.[6]

    • MS/MS Analysis : A data-independent acquisition (DIA) or MS/MSALL approach can be employed where all ions within a specified m/z range are fragmented.[6][7] This allows for the comprehensive profiling of all cardiolipin species present in the sample.

    • Identification and Quantification : Cardiolipins are identified by their characteristic doubly charged ions and specific fragmentation patterns.[3][6] Quantification is achieved by comparing the signal intensity of the target analyte to that of a suitable internal standard.[3]

Concluding Remarks

The choice between LC-MS and shotgun lipidomics for the analysis of this compound depends on the specific research question.

  • LC-MS is the preferred method when high specificity is required, particularly for resolving isomeric species and for complex sample matrices where chromatographic separation can reduce ion suppression.[2][10]

  • Shotgun lipidomics excels in high-throughput screening and when analyzing a large number of samples where the rapid acquisition of a comprehensive lipid profile is the primary goal.[6][7][8]

Both methodologies, when properly validated and implemented with appropriate internal standards, can provide accurate and reliable quantification of this compound, offering valuable insights into mitochondrial biology and disease pathogenesis.

References

The Pivotal Role of Tetralinoleoyl Cardiolipin in Barth Syndrome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide details the critical role of 16:0 cardiolipin, specifically tetralinoleoyl cardiolipin (TLCL), in the pathology of Barth syndrome (BTHS). This guide offers researchers, scientists, and drug development professionals a comparative analysis of cardiolipin profiles in healthy versus BTHS individuals, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Barth syndrome is a rare, X-linked genetic disorder caused by mutations in the TAZ gene, which encodes the enzyme tafazzin. This enzyme is crucial for the remodeling of cardiolipin, a unique phospholipid essential for mitochondrial structure and function. The hallmark of BTHS is a profound deficiency of the mature, tissue-specific cardiolipin species, tetralinoleoyl cardiolipin (TLCL; C18:2)4, and a concurrent accumulation of its precursor, monolysocardiolipin (MLCL). This guide elucidates the consequences of this altered cardiolipin landscape on mitochondrial function and highlights the distinct roles of different cardiolipin species.

Quantitative Comparison of Cardiolipin Profiles

The primary biochemical manifestation of Barth syndrome is a dramatic shift in the composition of mitochondrial cardiolipins. In healthy individuals, particularly in cardiac and skeletal muscle, the predominant species is tetralinoleoyl cardiolipin, which is vital for the optimal function of the mitochondrial respiratory chain. In contrast, individuals with BTHS exhibit significantly reduced levels of TLCL and other mature cardiolipin species, alongside a marked increase in MLCL. The ratio of MLCL to total cardiolipin (CL) is a sensitive and specific diagnostic marker for the disease.[1][2]

Tissue/Cell TypeAnalyteControlBarth SyndromeReference
Fibroblasts MLCL/CL Ratio0.03 - 0.125.41 - 13.83[1]
Platelets Tetralinoleoyl-CL (nmol/mg protein)2.3 - 5.50.1 - 0.5[3][4]
Leukocytes Tetralinoleoyl-CL (pmol/mg protein)388 (median)9.1 (median)[5]
Leukocytes MLCL/CL4 Ratio0.6 x 10-4 (median)9.4 (median)[5]
Mouse Heart (Taz cKO model) Total Cardiolipin Reduction-~50%[6]
Mouse Heart (Taz cKO model) MLCL/CL Ratio Increase-~50-fold[6]

Table 1: Quantitative Comparison of Cardiolipin Species in Control vs. Barth Syndrome Samples. This table summarizes the significant differences in the levels of key cardiolipin species between healthy controls and individuals with Barth syndrome across various tissues and cell types.

In a murine model of BTHS, a full parameter analysis of cardiac cardiolipin profiles revealed a significant decrease in total cardiolipin and a shift towards more saturated and shorter acyl chains in the remaining cardiolipin species.[6] Conversely, the levels of mature cardiolipin species with longer and more unsaturated acyl chains, including the critical tetralinoleoyl-cardiolipin (72:8), were markedly reduced.[6]

Impact on Mitochondrial Function

The altered cardiolipin profile in Barth syndrome has profound consequences for mitochondrial function. Cardiolipin is integral to the structure and stability of the inner mitochondrial membrane and is required for the optimal activity of the enzyme complexes of the electron transport chain (ETC) and their organization into supercomplexes.[7]

The deficiency of mature cardiolipin, particularly TLCL, in BTHS leads to:

  • Destabilization of Respiratory Supercomplexes: The interaction between individual respiratory chain complexes is weakened, impairing the efficiency of electron transfer.[8]

  • Reduced Respiratory Chain Activity: The function of individual complexes, particularly complexes I, III, and IV, is compromised.[7]

  • Impaired Mitochondrial Bioenergetics: Decreased efficiency of the ETC leads to reduced ATP production.

  • Abnormal Mitochondrial Morphology: Mitochondria in BTHS patients often exhibit abnormal cristae structure, appearing onion-shaped.[6]

  • Increased Production of Reactive Oxygen Species (ROS): Inefficient electron transport can lead to increased oxidative stress.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cardiolipin remodeling pathway, its disruption in Barth syndrome, the organization of the mitochondrial respiratory chain, and a typical experimental workflow for cardiolipin analysis.

Cardiolipin_Remodeling_Pathway cluster_0 Cardiolipin Biosynthesis & Remodeling Nascent_CL Nascent Cardiolipin (Saturated Acyl Chains) MLCL Monolysocardiolipin (MLCL) Nascent_CL->MLCL Deacylation Mature_CL Mature Cardiolipin (e.g., Tetralinoleoyl-CL) MLCL->Mature_CL Reacylation Phospholipid Phospholipid (e.g., Phosphatidylcholine) Tafazzin Tafazzin (TAZ) Phospholipid->Tafazzin Tafazzin->MLCL Acyl Transfer Barth_Syndrome Barth Syndrome (TAZ Mutation) Barth_Syndrome->Tafazzin Inhibits

Caption: Cardiolipin remodeling pathway and its disruption in Barth syndrome.

Mitochondrial_Respiratory_Chain cluster_1 Mitochondrial Inner Membrane cluster_2 Supercomplex (Respirasome) Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient CoQ->Complex_III CytC->Complex_IV

Caption: Organization of the mitochondrial respiratory chain supercomplexes.

Cardiolipin_Analysis_Workflow Sample Biological Sample (Fibroblasts, Tissues, etc.) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction HPLC High-Performance Liquid Chromatography (HPLC) Lipid_Extraction->HPLC Separation of Lipids MS Mass Spectrometry (MS/MS) HPLC->MS Detection & Fragmentation Data_Analysis Data Analysis (Quantification of CL species) MS->Data_Analysis

Caption: Experimental workflow for cardiolipin analysis.

Experimental Protocols

Analysis of Cardiolipin and Monolysocardiolipin by HPLC-MS/MS

This method is widely used for the quantitative analysis of cardiolipin species in various biological samples.

  • Lipid Extraction: Lipids are extracted from homogenized tissues or cultured cells using a modified Bligh and Dyer method with chloroform, methanol, and water.

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient elution of solvents such as acetonitrile, isopropanol, and water containing additives like triethylamine and acetic acid to improve peak shape and ionization.[4]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Cardiolipin and MLCL species are typically detected as doubly charged ions in negative ion mode.

  • Quantification: Specific precursor-to-product ion transitions are monitored for each cardiolipin and MLCL species for accurate quantification. An internal standard, such as a non-naturally occurring cardiolipin species (e.g., tetramyristoyl cardiolipin), is added at the beginning of the extraction process to normalize for variations in extraction efficiency and instrument response.

Analysis of Mitochondrial Respiratory Chain Supercomplexes by Blue Native PAGE (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from biological membranes in their native and active state.

  • Mitochondrial Isolation: Mitochondria are isolated from tissues or cells by differential centrifugation.

  • Solubilization of Mitochondrial Membranes: Isolated mitochondria are solubilized with a mild non-ionic detergent, such as digitonin, to release the membrane protein complexes. The detergent-to-protein ratio is critical for preserving the integrity of the supercomplexes.

  • Electrophoresis: The solubilized protein complexes are separated on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250. The dye binds to the proteins, providing a negative charge for migration towards the anode, while maintaining their native conformation.

  • Visualization: The separated complexes can be visualized by in-gel activity assays for specific respiratory chain complexes or by immunoblotting with antibodies against subunits of the different complexes after transfer to a membrane.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiratory function and can be measured using extracellular flux analyzers or a Clark-type electrode.

  • Cell Seeding: Cells (e.g., fibroblasts or iPSC-derived cardiomyocytes) are seeded in a specialized microplate.

  • Assay Medium: The cell culture medium is replaced with a low-buffered assay medium.

  • Sequential Injection of Mitochondrial Stressors: A series of drugs that modulate mitochondrial function are sequentially injected to measure different parameters of respiration:

    • Oligomycin: An ATP synthase inhibitor, used to determine the proportion of oxygen consumption coupled to ATP synthesis.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: The changes in oxygen concentration in the microenvironment around the cells are measured in real-time to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

This comprehensive guide underscores the central role of tetralinoleoyl cardiolipin in mitochondrial health and the devastating consequences of its deficiency in Barth syndrome. The detailed methodologies and comparative data provided herein are intended to facilitate further research into the pathophysiology of this complex disorder and aid in the development of novel therapeutic strategies.

References

The Influence of Acyl Chain Saturation in Cardiolipin on Mitochondrial Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cardiolipin (CL), a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, plays a pivotal role in mitochondrial function and bioenergetics. Its four acyl chains create a distinctive conical structure that is crucial for the optimal activity of numerous mitochondrial proteins, including the enzyme complexes of the electron transport chain (ETC) and mitochondrial carriers. The degree of saturation of these acyl chains significantly influences the interaction of cardiolipin with these enzymes and, consequently, their activity. This guide provides a comparative analysis of the effects of saturated versus unsaturated cardiolipins on key mitochondrial enzymes, supported by experimental data, detailed protocols, and pathway visualizations.

Comparison of Enzyme Activity: Saturated vs. Unsaturated Cardiolipin

The saturation level of cardiolipin's acyl chains has a profound impact on the activity of several mitochondrial enzymes. Unsaturated cardiolipins, particularly those containing linoleic acid, are generally associated with higher enzyme activity. In contrast, an increase in saturated cardiolipin species, as observed in certain pathological conditions like Barth syndrome, is linked to mitochondrial dysfunction.

Cytochrome c Peroxidase Activity

The interaction between cytochrome c and cardiolipin can induce a peroxidase activity in cytochrome c, a critical step in the intrinsic apoptosis pathway. Experimental data consistently demonstrates that unsaturated cardiolipins are more potent activators of this peroxidase function.

Cardiolipin SpeciesAcyl Chain CompositionEnzymeMeasured ParameterResult
TMCL Tetramyristoyl-CL (Saturated, 14:0)Cytochrome cPeroxidase ActivityWeak inducer of peroxidase activity.
TOCL Tetraoleoyl-CL (Monounsaturated, 18:1)Cytochrome cPeroxidase ActivityMore effective at inducing peroxidase activity than TMCL.
TLCL Tetralinoleoyl-CL (Polyunsaturated, 18:2)Cytochrome cPeroxidase ActivityStrong inducer of peroxidase activity.
BHCL Bovine Heart CL (Mainly unsaturated)Cytochrome cPeroxidase ActivitySignificant increase in peroxidase activity compared to cytochrome c alone.
Cytochrome c Oxidase (Complex IV) Activity

Cytochrome c oxidase, the terminal enzyme of the electron transport chain, requires cardiolipin for its optimal function. While direct quantitative comparisons between purely saturated and unsaturated cardiolipin are less documented, studies on Barth syndrome, which is characterized by abnormal cardiolipin remodeling and increased saturated species, show compromised Complex IV activity.

ConditionPredominant Cardiolipin SpeciesEnzymeEffect on Activity
Normal Mitochondria Mature, unsaturated CLCytochrome c OxidaseOptimal enzyme activity and stability of respiratory supercomplexes.
Barth Syndrome Increased monolysocardiolipin and saturated CLCytochrome c OxidaseReduced enzyme activity and destabilization of respiratory supercomplexes.
ADP/ATP Carrier (AAC) Activity

The ADP/ATP carrier, responsible for the exchange of ADP and ATP across the inner mitochondrial membrane, has an absolute requirement for cardiolipin. The acyl chain composition of cardiolipin is also thought to play a role in the carrier's transport efficiency.

Cardiolipin SpeciesAcyl Chain CompositionEnzymeMeasured ParameterResult
Cardiolipin (Unspecified, likely mixed acyl chains)ADP/ATP CarrierTransport ActivityEssential for reconstituted AAC activity.
Monolysocardiolipin (Lysocardiolipin)ADP/ATP CarrierTransport ActivityRetains only 12% of the activity compared to mature cardiolipin.

Experimental Protocols

Measurement of Cytochrome c Peroxidase Activity

This protocol is adapted from studies investigating the cardiolipin-induced peroxidase activity of cytochrome c.

1. Preparation of Liposomes:

  • Prepare a lipid film by evaporating a chloroform solution of the desired cardiolipin species (e.g., TMCL, TOCL) and a neutral phospholipid like dioleoylphosphatidylcholine (DOPC) under a stream of nitrogen.

  • Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) to form multilamellar vesicles.

  • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.

2. Peroxidase Activity Assay:

  • Incubate cytochrome c with the prepared liposomes in the reaction buffer.

  • Add a peroxidase substrate, such as Amplex Red, to the mixture.

  • Initiate the reaction by adding hydrogen peroxide (H2O2).

  • Monitor the increase in fluorescence of the oxidized product (resorufin for Amplex Red) over time using a fluorescence spectrophotometer.

Reconstitution and Activity Assay of Cytochrome c Oxidase

This protocol describes the reconstitution of cytochrome c oxidase into proteoliposomes with defined cardiolipin content.

1. Reconstitution of Cytochrome c Oxidase:

  • Solubilize purified cytochrome c oxidase and the desired phospholipids (including the cardiolipin species of interest) in a buffer containing a detergent like cholate.

  • Remove the detergent by dialysis or using bio-beads to allow the formation of proteoliposomes.

2. Activity Assay:

  • The activity of reconstituted cytochrome c oxidase is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.

  • Reduce cytochrome c with a reducing agent like dithiothreitol (DTT).

  • Add the reduced cytochrome c to a reaction buffer containing the proteoliposomes.

  • Monitor the decrease in absorbance at 550 nm, which corresponds to the oxidation of cytochrome c.

ADP/ATP Carrier Activity Assay in Reconstituted Vesicles

This protocol outlines the measurement of the transport activity of the ADP/ATP carrier reconstituted into liposomes.

1. Reconstitution of ADP/ATP Carrier:

  • Purify the ADP/ATP carrier from a suitable source (e.g., bovine heart mitochondria).

  • Reconstitute the purified protein into liposomes containing the desired phospholipid composition (including the cardiolipin species to be tested) using a detergent-dialysis method.

  • Load the proteoliposomes with a non-radioactive substrate (e.g., ATP).

2. Transport Assay:

  • Initiate the transport reaction by adding a radiolabeled substrate (e.g., [14C]ADP) to the external buffer.

  • At specific time points, stop the transport by adding an inhibitor (e.g., carboxyatractyloside) and rapidly filtering the proteoliposomes to separate them from the external medium.

  • Quantify the amount of radiolabeled substrate taken up by the proteoliposomes using liquid scintillation counting.

Signaling Pathways and Experimental Workflows

The saturation of cardiolipin's acyl chains plays a critical role in cellular signaling, particularly in the intrinsic pathway of apoptosis.

Cardiolipin's Role in Apoptosis

Unsaturated cardiolipin is more susceptible to oxidation by the peroxidase activity of cytochrome c. Oxidized cardiolipin then serves as a signal for the recruitment of pro-apoptotic proteins like Bax to the mitochondrial outer membrane, leading to membrane permeabilization and the release of cytochrome c into the cytosol, which ultimately triggers the caspase cascade and apoptosis.

Apoptosis_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Mitochondrial Stress CytC_Peroxidase Cytochrome c (Peroxidase Activity) Mito_Stress->CytC_Peroxidase activates CL_Oxidation Unsaturated Cardiolipin Oxidation Bax_Recruitment Bax Recruitment and Oligomerization CL_Oxidation->Bax_Recruitment promotes CytC_Peroxidase->CL_Oxidation catalyzes MOMP MOMP Bax_Recruitment->MOMP induces CytC_Release Cytochrome c Release MOMP->CytC_Release results in Apoptosome Apoptosome Formation CytC_Release->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Role of unsaturated cardiolipin oxidation in apoptosis.

Experimental Workflow for Enzyme Activity Measurement

The following diagram illustrates a general workflow for measuring the activity of a mitochondrial enzyme reconstituted into proteoliposomes with varying cardiolipin compositions.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Activity Assay cluster_Analysis Data Analysis Lipid_Prep Prepare Lipid Mixtures (with Saturated vs. Unsaturated CL) Reconstitution Reconstitute Enzyme into Proteoliposomes Lipid_Prep->Reconstitution Protein_Purification Purify Mitochondrial Enzyme Protein_Purification->Reconstitution Incubation Incubate Proteoliposomes with Substrate Reconstitution->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry, Fluorescence) Incubation->Measurement Data_Collection Collect and Plot Data Measurement->Data_Collection Comparison Compare Activity between Saturated and Unsaturated CL Data_Collection->Comparison

Caption: Workflow for comparing enzyme activity with different cardiolipins.

Comparative Analysis of Monolysocardiolipin to Cardiolipin Ratios with a Focus on 16:0 Acyl Species: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the monolysocardiolipin (MLCL) to cardiolipin (CL) ratio, a critical biomarker for mitochondrial dysfunction, with a specific emphasis on species containing the 16:0 palmitoyl fatty acid. The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial diseases, such as Barth syndrome, and other conditions associated with altered cardiolipin metabolism.

Introduction

Cardiolipin (CL) is a unique phospholipid almost exclusively found in the inner mitochondrial membrane, where it plays a pivotal role in maintaining mitochondrial structure and function. The remodeling of nascent CL to its mature form is a crucial process, and disruptions in this pathway can lead to the accumulation of monolysocardiolipin (MLCL), an intermediate metabolite. The ratio of MLCL to CL is therefore a sensitive indicator of the health of this remodeling process. In several pathological conditions, most notably Barth syndrome (BTHS), an X-linked genetic disorder, mutations in the TAZ gene encoding the transacylase tafazzin lead to a dramatic increase in the MLCL/CL ratio.[1][2][3] This guide focuses on the validation of this ratio, particularly highlighting the involvement of CL and MLCL species containing the 16:0 acyl chain.

Quantitative Data Summary

The following table summarizes the typical MLCL/CL ratios observed in healthy controls versus individuals with Barth syndrome, as determined by liquid chromatography-mass spectrometry (LC-MS). The data highlights the significant elevation of this ratio in the disease state.

ConditionSample TypeMLCL/CL RatioKey MLCL Species with 16:0Reference
Healthy Controls Dried Blood Spots< 0.23Low to undetectable[1]
Barth Syndrome Dried Blood Spots> 0.40MLCL(18:1)₂(16:0) is a prominent species[1]
Healthy Controls Lymphoblastoid CellsBaselineLow levels of various MLCL species[4]
Barth Syndrome Lymphoblastoid Cells~47-fold increaseSignificant upregulation of MLCL, including nascent species with palmitic acid (16:0)[4]
Wild-type Mice Muscle MitochondriaBaselineLow MLCL levels[5]
Barth Syndrome Model Mice (TazPM) Muscle Mitochondria~36-fold increaseSignificant increase in MLCL species including (18:1)(16:0)₂ and (18:1)₂(16:0)[5]

Experimental Methodology: Quantification of MLCL/CL Ratio by LC-MS/MS

The following protocol outlines a typical workflow for the quantification of the MLCL/CL ratio in biological samples, such as dried blood spots or cultured cells, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction:

  • Biological samples (e.g., a 3 mm punch from a dried blood spot or 1x10⁶ cells) are subjected to lipid extraction using a chloroform/methanol mixture.[1][4]

  • An internal standard, such as tetramyristoyl cardiolipin (CL(14:0)₄), is added to the extraction solvent to normalize for extraction efficiency and instrument response.[1]

  • The organic phase containing the lipids is separated, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis (e.g., chloroform/methanol/water 50:45:5 v/v/v with 0.1% NH₃).[1]

2. Liquid Chromatography Separation:

  • The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • A normal-phase or reversed-phase column can be used. Normal-phase chromatography is effective in separating phospholipid classes.[1]

  • A gradient elution is employed to separate MLCL and CL from other more abundant phospholipids, thereby minimizing ion suppression.[1]

3. Mass Spectrometry Analysis:

  • The HPLC system is coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[4][6]

  • Cardiolipins and monolysocardiolipins are typically detected as doubly charged ions [M-2H]²⁻.[6]

  • Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific MLCL and CL species. The precursor ion (the m/z of the doubly charged molecule) is selected and fragmented, and a specific product ion (representing a fatty acyl chain) is monitored.[1]

    • Example MRM transitions for MLCL with 16:0:

      • Precursor m/z 582.9 [MLCL(18:1)₂(16:0)]²⁻ -> Product m/z 255.2 [C16:0]⁻[1]

      • Precursor m/z 582.9 [MLCL(18:1)₂(16:0)]²⁻ -> Product m/z 281.3 [C18:1]⁻[1]

    • Example MRM transition for a common CL species:

      • Precursor m/z 724.0 [CL(18:2)₄]²⁻ -> Product m/z 279.2 [C18:2]⁻[1]

4. Data Analysis:

  • The peak areas of the chromatographic peaks for the selected MRM transitions are integrated.

  • The MLCL/CL ratio is calculated by dividing the sum of the peak areas of the target MLCL species by the peak area of the target CL species.[1]

Visualizing Key Processes

Cardiolipin Remodeling Pathway

The following diagram illustrates the cardiolipin remodeling pathway, highlighting the central role of the tafazzin enzyme and the generation of MLCL as an intermediate.

cluster_tafazzin Tafazzin-mediated Transacylation Nascent_CL Nascent Cardiolipin (e.g., with 16:0) MLCL Monolysocardiolipin (MLCL) Nascent_CL->MLCL Deacylation Mature_CL Mature Cardiolipin (e.g., tetralinoleoyl-CL) MLCL->Mature_CL Reacylation Tafazzin Tafazzin (TAZ) MLCL->Tafazzin Phospholipid Phospholipid Donor (e.g., Phosphatidylcholine) LPL Lysophospholipid Phospholipid->LPL Phospholipid->Tafazzin Tafazzin->Mature_CL Tafazzin->LPL PLA Phospholipase A₂

Caption: The cardiolipin remodeling pathway. Nascent cardiolipin is deacylated to monolysocardiolipin (MLCL), which is then reacylated by the enzyme tafazzin to form mature cardiolipin. In Barth syndrome, deficient tafazzin activity leads to the accumulation of MLCL.

Experimental Workflow for MLCL/CL Ratio Validation

This diagram outlines the key steps in the experimental validation of the MLCL to CL ratio.

Sample Biological Sample (e.g., Dried Blood Spot) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LC HPLC/UHPLC Separation (Normal or Reversed Phase) Extraction->LC MS Tandem Mass Spectrometry (Negative ESI, MRM) LC->MS Data Data Acquisition (Peak Integration) MS->Data Ratio Calculation of MLCL/CL Ratio Data->Ratio Validation Validation & Comparison (Control vs. Disease) Ratio->Validation

Caption: A generalized workflow for the determination of the MLCL/CL ratio using LC-MS/MS.

Conclusion

The ratio of monolysocardiolipin to cardiolipin is a robust and validated biomarker for disorders of cardiolipin remodeling, such as Barth syndrome. The quantification of this ratio, often including species with 16:0 fatty acyl chains, is reliably achieved through LC-MS/MS. The significant increase in the MLCL/CL ratio in pathological states provides a clear and specific diagnostic marker. The methodologies and comparative data presented in this guide offer a framework for researchers and clinicians to effectively utilize this important biomarker in their studies and diagnostic workflows.

References

head-to-head comparison of different 16:0 cardiolipin quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of mitochondrial lipidomics, the accurate quantification of specific cardiolipin species is paramount. Tetramyristoyl cardiolipin (16:0 cardiolipin), a key player in mitochondrial function and signaling, demands precise measurement. This guide provides an objective comparison of the leading methods for its quantification, supported by experimental data and detailed protocols.

Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, where it constitutes about 20% of the total lipid content. Its distinctive structure, with four acyl chains, is critical for maintaining mitochondrial membrane potential, organizing respiratory supercomplexes, and participating in cellular signaling pathways, notably apoptosis. The specific acyl chain composition of cardiolipin, such as the fully saturated 16:0 species (tetramyristoyl cardiolipin), can significantly influence mitochondrial function and has been implicated in various pathological conditions. Therefore, the choice of quantification method is a critical decision in experimental design.

This guide focuses on a head-to-head comparison of the two most prevalent techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and fluorescence-based methods.

Quantitative Performance Comparison

The selection of a quantification method often hinges on a trade-off between specificity, sensitivity, and throughput. The following table summarizes the key quantitative parameters of the compared methods.

ParameterLC-MS/MSFluorescence (AIE Probes)Fluorescence (NAO)
Specificity Very High (distinguishes 16:0 CL from other CL species)Moderate to High (binds to CL, but may have affinity for other anionic phospholipids)Low to Moderate (binds to other anionic lipids, signal is dependent on dye-to-lipid ratio)
Sensitivity High (pmol range)HighModerate
Linear Range Wide0-10 µM for TTAPE-Me[1]Narrow and dependent on a strict 2:1 NAO/CL molar ratio[1][2]
Limit of Detection Low (sub-pmol)In the low µM range0.2 µM[3]
Quantification Absolute (with internal standards)Relative or Absolute (with calibration curve)Semi-quantitative due to dependency on molar ratio[1][2]
Throughput ModerateHighHigh

Experimental Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the specific and sensitive quantification of this compound. This method allows for the separation of different cardiolipin species based on their acyl chain composition, followed by their precise mass-to-charge ratio determination and fragmentation analysis for structural confirmation.

Experimental Protocol:

  • Lipid Extraction: Lipids are extracted from biological samples (cells, tissues, or isolated mitochondria) using a modified Folch or Bligh-Dyer method. A known amount of an internal standard, such as (14:0)4 cardiolipin, is added at the beginning of the extraction to account for sample loss during preparation.

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the different cardiolipin species. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives like ammonium formate or acetate is employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

  • Quantification: The quantification of this compound is achieved by multiple reaction monitoring (MRM). The precursor ion corresponding to the deprotonated this compound molecule is selected and fragmented, and a specific product ion is monitored. The peak area of the this compound MRM transition is normalized to the peak area of the internal standard's MRM transition, and the concentration is determined using a calibration curve generated with known amounts of this compound standard.

Fluorescence-Based Methods

Fluorescence-based methods offer a higher throughput and simpler workflow compared to LC-MS/MS, making them suitable for screening applications. These methods rely on fluorescent probes that exhibit a change in their spectral properties upon binding to cardiolipin.

1. Aggregation-Induced Emission (AIE) Probes (e.g., TTAPE-Me)

AIE probes are a newer generation of fluorescent dyes that are non-emissive in solution but become highly fluorescent upon aggregation, which is induced by binding to cardiolipin.[1][4] This "turn-on" fluorescence mechanism results in a high signal-to-noise ratio.

Experimental Protocol:

  • Sample Preparation: Samples containing cardiolipin (e.g., isolated mitochondria or liposomes) are prepared in a suitable buffer.

  • Probe Incubation: The AIE probe, such as TTAPE-Me, is added to the sample at a specific concentration (e.g., 10 µM). The mixture is incubated for a short period to allow for binding.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., for TTAPE-Me, λex = 350 nm, λem = 480 nm).[1]

  • Quantification: A calibration curve is generated by measuring the fluorescence intensity of known concentrations of cardiolipin standard. The concentration of cardiolipin in the unknown sample is then determined from this curve. The fluorescence enhancement of TTAPE-Me shows a linear relationship with cardiolipin concentration in the 0–10 μM range.[1]

2. 10-N-Nonyl Acridine Orange (NAO)

NAO is a traditional fluorescent probe that has been widely used for cardiolipin detection. Its fluorescence properties change upon binding to cardiolipin. However, its use for quantification is challenging due to its dependence on a strict stoichiometric ratio with cardiolipin and potential binding to other anionic phospholipids.[1][2]

Experimental Protocol:

  • Sample Preparation: Similar to the AIE probe method, samples are prepared in a suitable buffer.

  • NAO Staining: Cells or isolated mitochondria are incubated with NAO at concentrations typically ranging from 0.1 to 35 µM.

  • Fluorescence Measurement: The fluorescence emission is measured. NAO monomers emit at around 525 nm (green), while dimers, which form upon binding to cardiolipin, emit at approximately 640 nm (red).

  • Quantification: Quantification with NAO is complex. A linear relationship for quantification can only be established when the NAO/CL molar ratio is strictly 2:1.[1][2] This makes absolute quantification difficult in samples with unknown cardiolipin concentrations. A study has reported a method with an inverse linear fluorescence response for CL concentrations between 0.2-10 µM using 20 µM NAO.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and the biological context of this compound, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_lcms LC-MS/MS Method cluster_fluorescence Fluorescence Method Sample Biological Sample (Cells, Tissues, Mitochondria) Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Incubation Incubation with Fluorescent Probe (AIE or NAO) Sample->Incubation HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Tandem Mass Spectrometry (ESI, Negative Mode) HPLC->MS Quant_LCMS Quantification (MRM, Calibration Curve) MS->Quant_LCMS Measurement Fluorescence Measurement (Fluorometer) Incubation->Measurement Quant_Fluor Quantification (Calibration Curve) Measurement->Quant_Fluor

Caption: Comparative workflow for this compound quantification.

G cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_omm Outer Mitochondrial Membrane cluster_cytosol Cytosol CL_IMM Cardiolipin (16:0) CL_OMM Externalized Cardiolipin (16:0) CL_IMM->CL_OMM Apoptotic Stimulus tBid tBid CL_OMM->tBid recruitment Bax Bax Activation & Oligomerization tBid->Bax activation CytC Cytochrome c Release Bax->CytC induces Casp8 Caspase-8 Casp8->tBid cleavage

Caption: Role of cardiolipin in apoptosis signaling.

Conclusion

The choice of method for quantifying this compound should be guided by the specific research question. For studies requiring high specificity and the ability to distinguish between different cardiolipin species, LC-MS/MS is the unequivocal choice, providing accurate and absolute quantification. For high-throughput screening or when a simpler, more rapid assessment of total cardiolipin is needed, fluorescence-based methods, particularly those using AIE probes, offer a viable alternative. However, researchers should be mindful of the potential for non-specific binding of fluorescent probes to other anionic phospholipids. While traditional NAO staining can be useful for qualitative visualization, its utility for precise quantification is limited by its stringent stoichiometric requirements. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to advance their investigations into the critical roles of this compound in health and disease.

References

Assessing the Specificity of 16:0 Cardiolipin Antibodies for Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of antibodies targeting 16:0 cardiolipin in immunoassays. Given the critical role of cardiolipin in mitochondrial function and pathology, the ability to specifically detect and quantify different acyl chain variants, such as this compound, is of paramount importance. This document outlines the experimental protocols and data presentation necessary to compare the performance of a putative this compound-specific antibody against standard anti-cardiolipin antibodies.

Introduction to Cardiolipin and the Importance of Acyl Chain Specificity

Cardiolipin is a unique phospholipid predominantly found in the inner mitochondrial membrane, where it is essential for maintaining mitochondrial structure and function. It plays a crucial role in various cellular processes, including apoptosis and cellular signaling. The acyl chain composition of cardiolipin can vary significantly between tissues and can be altered in pathological conditions. Therefore, antibodies that can specifically recognize cardiolipin with defined acyl chains, such as tetrapalmitoyl (16:0) cardiolipin, are invaluable tools for research and diagnostics.

This guide will detail a comparative study to evaluate a monoclonal antibody raised against this compound (Hypothetical Antibody A) and a standard, commercially available anti-cardiolipin antibody (Standard Antibody B) that is not specific to the acyl chain composition.

Experimental Data: A Comparative Analysis

The following tables summarize the expected quantitative data from a comparative immunoassay study.

Table 1: Comparative Specificity of this compound Antibody (Hypothetical Antibody A) vs. Standard Anti-Cardiolipin Antibody (Standard Antibody B)

Antigen Coated on PlateHypothetical Antibody A (Anti-16:0 CL) - OD450Standard Antibody B (Anti-CL) - OD450
This compound1.8521.678
18:1 Cardiolipin0.1231.592
Bovine Heart Cardiolipin (Mixed Acyl Chains)0.4581.711
Phosphatidylcholine (PC)0.0510.063
Phosphatidylserine (PS)0.0760.215
No Antigen (Blank)0.0450.048

Table 2: Cross-Reactivity Profile

Competing Antigen in Solution% Inhibition of Binding to this compound (Hypothetical Antibody A)% Inhibition of Binding to Bovine Heart Cardiolipin (Standard Antibody B)
This compound92%85%
18:1 Cardiolipin8%78%
Bovine Heart Cardiolipin35%88%
Phosphatidylcholine (PC)< 5%< 5%
Phosphatidylserine (PS)< 5%15%

Experimental Protocols

Production of a this compound-Specific Monoclonal Antibody

Antigen Preparation:

  • This compound (tetrapalmitoyl cardiolipin) is commercially available from suppliers such as Avanti Polar Lipids and Cayman Chemical.

  • For immunization, this compound is typically conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.

Custom Monoclonal Antibody Production Workflow:

A reputable custom antibody production service, such as those offered by GenScript, Bio-Techne, or Boster Bio, can be contracted for this purpose. The general workflow is as follows:

cluster_immunization Immunization cluster_hybridoma Hybridoma Development cluster_screening Screening & Cloning cluster_production Antibody Production Antigen Prep Antigen Preparation (16:0 CL-KLH conjugate) Immunization Immunization of Mice Antigen Prep->Immunization Spleen Harvest Spleen Cell Harvest Immunization->Spleen Harvest Fusion Fusion with Myeloma Cells Spleen Harvest->Fusion Selection HAT Selection of Hybridomas Fusion->Selection ELISA Screen ELISA Screening for 16:0 CL Specificity Selection->ELISA Screen Cloning Subcloning of Positive Hybridomas ELISA Screen->Cloning Expansion Expansion of Selected Clones Cloning->Expansion Purification Antibody Purification Expansion->Purification

Caption: Workflow for the production of a this compound-specific monoclonal antibody.

Immunoassay Protocol for Specificity and Cross-Reactivity Testing

The following ELISA (Enzyme-Linked Immunosorbent Assay) protocol can be used to assess the specificity and cross-reactivity of the generated antibody.

Materials:

  • 96-well microtiter plates

  • This compound, 18:1 cardiolipin, bovine heart cardiolipin, phosphatidylcholine (PC), and phosphatidylserine (PS)

  • Hypothetical Antibody A (anti-16:0 CL) and Standard Antibody B (anti-CL)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Direct Binding ELISA Protocol:

  • Antigen Coating:

    • Dissolve lipids in ethanol at 50 µg/mL.

    • Add 50 µL of each lipid solution to respective wells of a 96-well plate.

    • Evaporate the ethanol by incubating the plate at room temperature overnight.

  • Blocking:

    • Wash the plate twice with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute primary antibodies (Hypothetical A and Standard B) in blocking buffer (e.g., 1:1000).

    • Add 100 µL of the diluted primary antibodies to the wells and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

  • Read Plate:

    • Read the absorbance at 450 nm using a plate reader.

Competitive ELISA for Cross-Reactivity:

  • Follow the direct binding ELISA protocol with the following modification at the primary antibody incubation step:

  • Primary Antibody Incubation with Competitor:

    • Pre-incubate the primary antibody with varying concentrations of competing lipids (in solution) for 30 minutes.

    • Add this mixture to the wells coated with the target antigen.

    • Proceed with the remaining steps of the direct binding ELISA protocol.

    • Calculate the percentage of inhibition based on the reduction in signal compared to the control (no competing antigen).

Signaling Pathway Involvement of Cardiolipin

Cardiolipin is a key player in mitochondrial-mediated apoptosis. Its externalization to the outer mitochondrial membrane serves as a signal for the recruitment and activation of apoptotic proteins.

cluster_membrane Mitochondrial Membranes IMM Inner Mitochondrial Membrane Cardiolipin Cardiolipin OMM Outer Mitochondrial Membrane Cytochrome c Cytochrome c OMM->Cytochrome c Release Apoptotic Stimulus Apoptotic Stimulus Apoptotic Stimulus->Cardiolipin Externalization tBid tBid Cardiolipin->tBid Recruitment Bax/Bak Bax/Bak tBid->Bax/Bak Activation Bax/Bak->OMM Pore Formation Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome->Caspase Activation

Safety Operating Guide

Proper Disposal of 16:0 Cardiolipin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of 16:0 Cardiolipin, like all laboratory chemicals, is paramount to ensuring a safe working environment and minimizing environmental impact. While specific disposal protocols for this compound are not explicitly detailed in readily available safety literature, adherence to general hazardous waste disposal guidelines is essential. This document outlines the necessary procedures for the proper disposal of this compound, drawing from established laboratory safety and chemical handling protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. Saturated lipids like this compound are stable as powders but should be stored in glass containers with Teflon closures at or below -16°C.[1] When handling, always use appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[2][3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[4] In case of skin or eye contact, rinse the affected area thoroughly with water.[4]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should not be mixed with other waste streams.

Key Principles for Waste Segregation:

  • Separate Incompatibles: Store cardiolipin waste separately from incompatible substances such as strong acids, bases, and oxidizing agents to prevent violent reactions or the emission of flammable or poisonous gases.[5]

  • Designated Containers: Use chemically compatible containers, ideally the original container if it is in good condition.[5] Avoid using foodstuff containers.[5] The container must be free from damage and have a secure, leak-proof closure.[6]

  • Secondary Containment: All liquid hazardous waste, including solutions containing this compound, should be stored in secondary containment to prevent spills.[7]

Disposal Procedures for this compound

This compound waste should be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[7][8]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.

    • For solutions, absorb them with a non-reactive absorbent material like diatomite before placing them in the waste container.[4]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must include the full chemical name "this compound" (no abbreviations), a list of all chemical constituents in the waste, the generation start date, and the principal investigator's contact information.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA must be inspected weekly for any signs of leakage.[5]

    • A partially filled container can remain in the SAA for up to one year, but a full container must be removed within three days.[5]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Do not attempt to transport or dispose of the waste yourself.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Rinsing: The container must be thoroughly emptied. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7] For containers that held acutely hazardous waste, triple rinsing is required, with all rinseate collected as hazardous waste.[9]

  • Label Removal: All chemical labels must be completely removed or defaced before the container is discarded.[7][9]

  • Final Disposal: After rinsing and label removal, rinsed glass bottles can be placed in designated glass disposal containers.[7]

Quantitative Data Summary

GuidelineSpecification
pH Range for Drain Disposal 5.5 to 10.5 (Note: this compound should NOT be drain disposed)[8]
Maximum Hazardous Waste in Lab Never store more than 10 gallons of hazardous waste in your lab.[7]
Rinse Volume for Empty Containers Each rinsing should be performed with a solvent amount equal to ~5% of the container's volume.[9]
Storage Time for Full Containers Must be removed from the Satellite Accumulation Area within three days after becoming full.[5]
Storage Time for Partial Containers May remain in a Satellite Accumulation Area for up to one year.[5]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal A Wear Appropriate PPE B Collect this compound Waste (Solid & Liquid) A->B D Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Date C Use Designated, Compatible Hazardous Waste Container B->C E Store in Secondary Containment F Place in Designated Satellite Accumulation Area (SAA) D->E G Monitor SAA Weekly for Leaks E->F H Request Waste Pickup from EHS When Full I EHS Collects for Proper Disposal G->H H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 16:0 Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 16:0 Cardiolipin. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural guidelines, you can minimize risks and build a culture of safety within your laboratory.

Physicochemical and Safety Data

A clear understanding of the quantitative properties of this compound is the first step toward safe handling. The following table summarizes key data points for easy reference.

PropertyValueCitation(s)
Molecular Formula C73H142O17P2[1]
Molecular Weight 1353.9 g/mol [1]
Storage Temperature -20°C[1]
Solubility Chloroform or methanol, >1 mg/mL[1]
Physical Form Solid or in chloroform solution[1]
Hazard Classifications Acute toxicity (oral, inhalation), skin/eye irritation, carcinogenicity (suspected), specific target organ toxicity[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure and ensure personal safety. The following PPE should be worn at all times when handling this compound.

EquipmentSpecificationCitation(s)
Eye and Face Protection Chemical splash goggles or safety glasses approved under appropriate government standards.[3][4]
Hand Protection Protective gloves (e.g., nitrile rubber).[4]
Body Protection Laboratory coat.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[4]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of this compound.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Ensure all necessary PPE is worn correctly before handling the compound.[4]

  • Allow the compound to reach room temperature before opening the container to avoid moisture condensation.

  • If in solid form, weigh the required amount carefully, avoiding the creation of dust.

  • If in solution, use appropriate precision tools for transfer.

2. Storage:

  • Store this compound as a solid, protected from moisture and light, at -20°C for long-term stability.[1]

  • Once reconstituted in a solvent, store solutions at -20°C between uses.[1]

  • Avoid storage in basic (pH > 9) or acidic (pH < 4) buffers to prevent decomposition.[1]

  • Use glass containers for storage to prevent material loss due to adsorption.[1]

3. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the person to fresh air.[2]

  • Spill: Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2] Decontaminate the spill area with alcohol.[2]

4. Disposal:

  • Dispose of waste materials in accordance with local, state, and federal regulations.[2][5]

  • Do not allow the product to enter drains.[5]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the necessary safety procedures, the following diagram illustrates the logical relationships in the handling and disposal of this compound.

prep_ppe Don Appropriate PPE prep_area Work in Ventilated Area prep_ppe->prep_area prep_weigh Weigh/Measure Compound prep_area->prep_weigh handle_reconstitute Reconstitute (if solid) prep_weigh->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment storage_conditions Store at -20°C in Glass handle_experiment->storage_conditions Post-Experiment spill_response Spill Response Protocol handle_experiment->spill_response If Spill Occurs disposal_protocol Follow Disposal Regulations handle_experiment->disposal_protocol Waste storage_conditions->handle_experiment For Future Use spill_response->disposal_protocol

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.